Bolandiol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3/t12-,13-,14+,15+,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXKUJNZWYTFJN-XFUVECHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@H](CC[C@H]34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041027 | |
| Record name | Bolandiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19793-20-5 | |
| Record name | Bolandiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19793-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bolandiol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019793205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bolandiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bolandiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BOLANDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49SD6G16U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Bolandiol (19-nortestosterone-3β,17β-diol): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bolandiol (19-nortestosterone-3β,17β-diol), also known as 3β-dihydronandrolone, is a synthetic anabolic-androgenic steroid (AAS) with a unique pharmacological profile. Unlike many classical AAS, this compound exhibits a complex mechanism of action characterized by direct, albeit weak, interactions with multiple steroid hormone receptors and potential metabolic conversion to more potent androgens. This technical guide provides an in-depth analysis of the molecular and physiological effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its signaling and metabolic pathways. This compound demonstrates tissue-selective anabolic effects, stimulating muscle and bone growth with significantly less impact on androgenic tissues like the prostate, suggesting properties of a Selective Androgen Receptor Modulator (SARM).[1][2][3] Its activity is attributed to a combination of intrinsic, low-affinity binding to androgen, estrogen, and progesterone receptors, and its role as a prohormone to the potent anabolic steroid 19-nortestosterone (nandrolone).[4][5][6]
Receptor Binding and Functional Activity
This compound's interaction with steroid hormone receptors is characterized by a broad but weak binding profile. It displays measurable affinity for the androgen receptor (AR), estrogen receptors (ERα and ERβ), and progesterone receptors (PR-A and PR-B).[4][7] However, its affinity for these receptors is considerably lower than that of their primary endogenous ligands or other potent synthetic steroids.[4]
Quantitative Analysis of Receptor Interaction
The following tables summarize the in vitro receptor binding affinity and functional transcriptional activation potency of this compound in comparison to other relevant steroids.
Table 1: Steroid Hormone Receptor Binding Affinity [4]
| Compound | Androgen Receptor (AR) RBA (%) | Progesterone Receptor (PR-A) RBA (%) | Progesterone Receptor (PR-B) RBA (%) | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) |
| This compound | 2-6 | ~1 | ~1 | ~3 | ~1 |
| Testosterone | 100 (Standard) | - | - | - | - |
| DHT | >100 | - | - | - | - |
| 19-Nortestosterone | >100 | ~10 | ~10 | - | - |
| Progesterone | - | 100 (Standard) | 100 (Standard) | - | - |
| Estradiol (E2) | - | - | - | 100 (Standard) | 100 (Standard) |
RBA: Relative Binding Affinity. Data is compiled from competitive binding assays.
Table 2: Transcriptional Activation Potency [4][8]
| Compound | AR-mediated Potency (%) | PR-mediated Potency (%) | ERα-mediated Potency (%) | ERβ-mediated Potency (%) |
| This compound | 4-9 | 1 | 3 | 1 |
| Testosterone | 100 (Standard) | - | - | - |
| DHT | >100 | - | - | - |
| 19-Nortestosterone | >100 | - | - | - |
| Progesterone | - | 100 (Standard) | - | - |
| Estradiol (E2) | - | - | 100 (Standard) | 100 (Standard) |
Potency is expressed relative to the standard agonist for each receptor.
Signaling Pathways
Upon binding to its respective receptors, this compound can initiate transcriptional changes. Although its potency is low, its ability to interact with multiple receptor types suggests a complex downstream signaling profile.
Caption: this compound's direct signaling via steroid hormone receptors.
Metabolism
A critical aspect of this compound's mechanism of action is its role as a prohormone. While it has some intrinsic activity, its conversion to more potent steroids, particularly 19-nortestosterone (nandrolone), is thought to be a primary contributor to its anabolic effects.[4][5]
References
- 1. ergo-log.com [ergo-log.com]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Tissue selectivity of the anabolic steroid, 19-nor-4-androstenediol-3beta,17beta-diol in male Sprague Dawley rats: selective stimulation of muscle mass and bone mineral density relative to prostate mass. | Semantic Scholar [semanticscholar.org]
- 4. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 19793-20-5 | Benchchem [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Receptor Binding Affinity of Bolandiol for Androgen, Progesterone, and Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bolandiol (19-nortestosterone-3β,17β-diol) is a synthetic anabolic steroid that has garnered interest for its unique pharmacological profile. Unlike many other anabolic-androgenic steroids (AAS), this compound exhibits a broader interaction with steroid hormone receptors, displaying not only androgenic but also estrogenic and progestational activities. Understanding the binding affinity of this compound for the androgen receptor (AR), progesterone receptor (PR), and estrogen receptor (ER) is crucial for elucidating its mechanism of action and for the development of more selective and targeted therapeutics. This guide provides a comprehensive overview of the receptor binding characteristics of this compound, detailed experimental methodologies for assessing these interactions, and a visualization of the relevant signaling pathways.
Data Presentation: Receptor Binding Affinity of this compound
The binding affinity of this compound for the androgen receptor, progesterone receptor, and estrogen receptor has been quantified through competitive binding assays. The following tables summarize the 50% inhibitory concentration (IC50) and relative binding affinity (RBA) of this compound in comparison to standard ligands for each receptor. This compound demonstrates a weak but measurable affinity for all receptors investigated.
Table 1: Androgen Receptor (AR) Binding Affinity of this compound
| Compound | IC50 (nM) | Relative Binding Affinity (RBA) (%)* |
| Dihydrotestosterone (DHT) | 1.5 | 100 |
| Testosterone (T) | 3 | 50 |
| 19-Nortestosterone (19-NT) | 2 | 75 |
| This compound | 50 | 3 |
*Relative to Dihydrotestosterone (DHT)
Table 2: Progesterone Receptor (PR) Binding Affinity of this compound
| Compound | Receptor Subtype | IC50 (nM) | Relative Binding Affinity (RBA) (%)* |
| Progesterone | PR-A | 1 | 100 |
| PR-B | 1 | 100 | |
| 19-Nortestosterone (19-NT) | PR-A | 10 | 10 |
| PR-B | 10 | 10 | |
| This compound | PR-A | 100 | 1 |
| PR-B | 100 | 1 |
*Relative to Progesterone
Table 3: Estrogen Receptor (ER) Binding Affinity of this compound
| Compound | Receptor Subtype | IC50 (nM) | Relative Binding Affinity (RBA) (%)* |
| Estradiol (E2) | ERα | 0.2 | 100 |
| ERβ-1 | 0.3 | 67 | |
| This compound | ERα | 10 | 2 |
| ERβ-1 | 20 | 1 |
*Relative to Estradiol (E2) for ERα
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of this compound's binding affinity for AR, PR, and ER is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound (this compound) to compete with a high-affinity radiolabeled ligand for binding to the receptor of interest.
Principle of the Assay
A fixed concentration of a radiolabeled ligand (e.g., [³H]-Dihydrotestosterone for AR, [³H]-Progesterone for PR, or [³H]-Estradiol for ER) is incubated with a source of the target receptor (e.g., recombinant human receptors or tissue cytosol). Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. The ability of the test compound to displace the radiolabeled ligand from the receptor is quantified by measuring the amount of radioactivity bound to the receptor at equilibrium.
Materials
-
Receptors: Recombinant human androgen receptor (ligand-binding domain), progesterone receptor-A, progesterone receptor-B, estrogen receptor-α, and estrogen receptor-β-1.
-
Radioligands: [³H]-Dihydrotestosterone ([³H]-DHT), [³H]-Progesterone, [³H]-17β-Estradiol ([³H]-E2).
-
Unlabeled Ligands: Dihydrotestosterone, Progesterone, 17β-Estradiol, and this compound.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.
-
Separation Medium: Hydroxylapatite slurry or charcoal-dextran suspension to separate bound from free radioligand.
-
Scintillation Cocktail: For quantification of radioactivity.
-
96-well plates and filtration apparatus.
Methodology
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled ligands (standards and this compound) in the assay buffer.
-
Prepare a working solution of the radiolabeled ligand in the assay buffer. The concentration should be close to its dissociation constant (Kd) for the respective receptor.
-
Prepare the receptor solution in the assay buffer. The optimal concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of unlabeled ligand (standard or this compound) or vehicle for total binding wells.
-
A saturating concentration of unlabeled standard ligand for non-specific binding wells.
-
Radiolabeled ligand.
-
Receptor preparation.
-
-
The final volume in each well should be constant.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours). The optimal time and temperature should be determined for each receptor-ligand system.
-
-
Separation of Bound and Free Ligand:
-
Add an ice-cold slurry of hydroxylapatite or charcoal-dextran to each well to adsorb the unbound radioligand.
-
Incubate for a short period on ice.
-
Separate the receptor-bound radioligand from the free radioligand by centrifugation or vacuum filtration.
-
Wash the pellet or filter with ice-cold wash buffer to remove any remaining free radioligand.
-
-
Detection:
-
Add scintillation cocktail to the wells or filters containing the bound radioligand.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor (this compound).
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
-
Calculate the Relative Binding Affinity (RBA) using the following formula:
-
RBA (%) = (IC50 of standard ligand / IC50 of this compound) x 100
-
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the androgen, progesterone, and estrogen receptors upon ligand binding.
Caption: Canonical Androgen Receptor (AR) Signaling Pathway.
Caption: Canonical Progesterone Receptor (PR) Signaling Pathway.
Caption: Canonical Estrogen Receptor (ER) Signaling Pathway.
Experimental Workflow
The following diagram outlines the experimental workflow for the competitive radioligand binding assay.
Caption: Experimental Workflow for Competitive Binding Assay.
In Vitro Transcriptional Activity of Bolandiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro transcriptional activity of Bolandiol (also known as 19-nortestosterone 3β,17β-diol or Nor-4-androstene-3,17-diol), a synthetic anabolic steroid. The following sections detail its binding affinity to various steroid hormone receptors, its functional activity in transactivation assays, and the experimental protocols utilized in these assessments.
Core Findings
This compound demonstrates a unique profile of activity, interacting with multiple steroid hormone receptors. In vitro studies reveal that this compound binds to the androgen receptor (AR), as well as progestin (PR) and estrogen receptors (ER), albeit with lower affinity compared to their respective native ligands.[1][2][3] This broad receptor interaction profile translates to a complex transcriptional activity pattern, where this compound can initiate transcriptional events through multiple signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's in vitro activity, providing a comparative view of its binding affinities and transcriptional potencies.
Table 1: Receptor Binding Affinity of this compound and Other Androgens
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| This compound | Rat Androgen Receptor (AR LBD) | 150 ± 20 | 2.2 ± 0.3 |
| Human Progestin Receptor A (PR-A) | 250 ± 10 | 4.0 ± 0.2 | |
| Human Progestin Receptor B (PR-B) | 330 ± 10 | 3.0 ± 0.1 | |
| Human Estrogen Receptor α (ERα) | 170 ± 20 | 5.9 ± 0.7 | |
| Human Estrogen Receptor β-1 (ERβ-1) | 330 ± 30 | 3.0 ± 0.3 | |
| Testosterone (T) | Rat Androgen Receptor (AR LBD) | 3.3 ± 0.2 | 100 |
| Dihydrotestosterone (DHT) | Rat Androgen Receptor (AR LBD) | 1.8 ± 0.1 | 180 ± 10 |
| 19-Nortestosterone (19-NT) | Rat Androgen Receptor (AR LBD) | 2.5 ± 0.1 | 130 ± 5 |
| Human Progestin Receptor A (PR-A) | 25 ± 1 | 40 ± 2 | |
| Human Progestin Receptor B (PR-B) | 27 ± 1 | 37 ± 2 |
Data sourced from Attardi et al., 2010.[1]
Table 2: Functional Agonist Activity of this compound in Transactivation Assays
| Receptor System | Cell Line | Potency Relative to Standard (%) |
| Human Androgen Receptor (hAR) | CV-1 | 4 - 9% (vs. T, DHT, 19-NT) |
| Human Progestin Receptor (hPR) | T47Dco | 1% (vs. Progesterone) |
| Human Estrogen Receptor α (hERα) | HEK-293 | 3% (vs. E2) |
| Human Estrogen Receptor β (hERβ) | HEK-293 | 1% (vs. E2) |
Data sourced from Attardi et al., 2010.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound through the androgen receptor and a typical experimental workflow for assessing its in vitro transcriptional activity.
Caption: this compound Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vitro Transcriptional Activity Assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for assessing the in vitro transcriptional activity of this compound.
Androgen Receptor Binding Assay
This assay determines the affinity of this compound for the androgen receptor.
-
Receptor Source: Recombinant rat androgen receptor ligand-binding domain (AR-LBD).
-
Radioligand: [³H]R1881 (methyltrienolone), a synthetic androgen.
-
Procedure:
-
The AR-LBD is incubated with a fixed concentration of [³H]R1881.
-
Increasing concentrations of unlabeled this compound (or other competitor steroids) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated using hydroxylapatite.
-
The amount of bound [³H]R1881 is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]R1881 (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of testosterone / IC50 of this compound) x 100.
Cell Culture and Transfection
This protocol prepares cells for the transactivation assay.
-
Cell Lines:
-
CV-1 cells (monkey kidney) are used for assessing androgenic activity.
-
T47Dco cells (human breast cancer) are used for assessing progestational activity.
-
HEK-293 cells (human embryonic kidney) are used for assessing estrogenic activity.
-
-
Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection:
-
Cells are transiently transfected with two plasmids:
-
An expression vector for the specific human steroid hormone receptor (hAR, hPR, hERα, or hERβ).
-
A reporter plasmid containing a hormone response element linked to a reporter gene, such as firefly luciferase (e.g., MMTV-luc for AR and PR, 3XERE-LUC for ER).
-
-
A transfection reagent such as FuGENE™ 6 is used to introduce the plasmids into the cells.
-
Reporter Gene (Transactivation) Assay
This assay measures the functional ability of this compound to activate gene transcription through a specific receptor.
-
Cell Treatment: After transfection, cells are treated with varying concentrations of this compound or a standard agonist (e.g., testosterone, progesterone, estradiol).
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.
-
Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase assay reagent containing the substrate (luciferin) is added to the cell lysate.
-
Measurement: The light produced by the luciferase-luciferin reaction is measured using a luminometer. The intensity of the light is directly proportional to the amount of luciferase produced, which in turn reflects the transcriptional activity of the receptor.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). Dose-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the relative potency compared to the standard agonist.[1]
References
- 1. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dynamics of Bolandiol: A Technical Guide to its In Vivo Pharmacokinetics and Tissue Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacokinetics and tissue-selective properties of Bolandiol (19-nortestosterone 3,17-diester), a synthetic anabolic steroid. By examining its metabolic fate, receptor interactions, and differential impact on various tissues, this document provides a comprehensive resource for understanding the in vivo behavior of this compound.
Executive Summary
This compound has garnered interest for its potential as a selective androgen receptor modulator (SARM)-like compound, demonstrating a favorable anabolic profile with reduced androgenic effects on certain tissues. Evidence strongly suggests that this compound acts as a prodrug, being metabolized in vivo to the more potent androgen, nandrolone (19-nortestosterone). This metabolic conversion is central to its biological activity and tissue selectivity. This guide synthesizes the available preclinical data on this compound and its active metabolite, nandrolone, to provide a detailed overview of its pharmacokinetic profile, tissue distribution, and underlying mechanisms of action.
Pharmacokinetics
Direct and comprehensive pharmacokinetic data for this compound is limited in publicly available literature. However, its rapid and extensive metabolism to nandrolone allows for the use of nandrolone ester pharmacokinetic data as a reasonable surrogate to understand its in vivo disposition. The ester form of these compounds influences the rate of absorption and subsequent hydrolysis to the active nandrolone molecule.
Table 1: Representative Pharmacokinetic Parameters of Nandrolone Esters in Male Subjects
| Parameter | Nandrolone Phenylpropionate (100 mg, i.m.) | Nandrolone Decanoate (100 mg, i.m.) |
| Cmax (ng/mL) | Higher and earlier peak | Lower and later peak |
| Tmax (days) | ~1-2 | ~5-7 |
| t½ (elimination, days) | ~4.5 | ~7-12 |
| AUC | Influenced by ester chain length | Influenced by ester chain length |
Note: This data is derived from studies on nandrolone esters and serves as an approximation for the pharmacokinetic profile following the administration and subsequent metabolism of this compound to nandrolone. Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; t½ = Half-life; AUC = Area under the plasma concentration-time curve.
The data suggests that following administration, this compound is likely absorbed and rapidly converted to nandrolone. The subsequent pharmacokinetic profile would then be dictated by the distribution, metabolism, and elimination of nandrolone.
Tissue Selectivity
A key feature of this compound is its demonstrated tissue selectivity, showing a more pronounced anabolic effect on muscle and bone tissue compared to its androgenic effect on the prostate and seminal vesicles.[1][2] This selectivity is attributed to the differential expression and activity of enzymes and co-regulators in various tissues.
In target tissues like skeletal muscle, nandrolone (the active metabolite of this compound) directly interacts with the androgen receptor (AR) to promote protein synthesis and hypertrophy. Conversely, in tissues such as the prostate, the 5α-reductase enzyme, which converts testosterone to the more potent dihydrotestosterone (DHT), has a lower affinity for nandrolone. This results in a reduced androgenic stimulus in these tissues compared to testosterone.[3]
Table 2: In Vivo Effects of this compound (3β,19-NA) in Orchidectomized Male Sprague Dawley Rats
| Treatment Group | Levator Ani Muscle Weight | Prostate Weight | Bone Mineral Density |
| Orchidectomized (ORX) Control | Baseline | Baseline | Baseline |
| Intact Control | Increased vs. ORX | Increased vs. ORX | Increased vs. ORX |
| This compound (3β,19-NA) Treated | Dose-dependent increase vs. ORX | Similar to ORX, lower than intact | Dose-dependent increase vs. ORX |
| DHT Treated | Increased vs. ORX | Significantly increased vs. ORX | Increased vs. ORX |
| 19-Nortestosterone Treated | Increased vs. ORX | Increased vs. ORX | Increased vs. ORX |
Source: Adapted from Attardi et al. (2007).[1] This table summarizes the qualitative findings demonstrating the selective anabolic effects of this compound.
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated for at least one week prior to the study.
Pharmacokinetic Study Protocol
-
Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., sesame oil, propylene glycol) for subcutaneous or intramuscular administration.
-
Dosing: A single dose of the this compound formulation is administered to the rats. A typical dose for an anabolic steroid in a rat model could range from 1 to 10 mg/kg.
-
Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected via a cannulated jugular vein or from the saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Analytical Method:
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.
Tissue Distribution Study Protocol
-
Dosing: Rats are administered a single dose of this compound as described in the pharmacokinetic study.
-
Tissue Collection: At various time points post-dosing (e.g., 1, 4, 24, and 72 hours), groups of animals are euthanized.
-
Organ Harvesting: Tissues of interest (e.g., skeletal muscle, prostate, seminal vesicles, liver, kidney, bone) are rapidly excised, weighed, and rinsed with saline.
-
Sample Preparation: Tissues are homogenized in a suitable buffer.
-
Analytical Method: The concentration of this compound and nandrolone in the tissue homogenates is quantified using a validated LC-MS/MS method.
-
Data Analysis: The concentration of the analytes is expressed as ng/g of tissue.
Signaling Pathways and Mechanisms of Action
This compound, primarily through its conversion to nandrolone, exerts its effects by interacting with intracellular steroid hormone receptors, including the Androgen Receptor (AR), and to a lesser extent, the Progesterone Receptor (PR) and Estrogen Receptor (ER).[11][12][13]
Androgen Receptor (AR) Signaling
Nandrolone binds to the AR in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The activated AR-ligand complex translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote anabolic effects in muscle and bone.
Estrogen and Progesterone Receptor Interactions
This compound and nandrolone have been shown to have weak binding affinity for the ER and PR.[11][12][13] This interaction may contribute to some of the observed physiological effects. The signaling pathways for these receptors are similar to the AR pathway, involving ligand binding, nuclear translocation, and gene transcription.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of this compound.
Conclusion
This compound demonstrates significant promise as a tissue-selective anabolic agent, largely through its in vivo conversion to nandrolone. Its ability to promote muscle and bone growth with a reduced impact on androgenic tissues like the prostate makes it a compound of interest for further research and development. While direct pharmacokinetic data for this compound is sparse, the well-characterized profile of its active metabolite, nandrolone, provides a solid foundation for understanding its in vivo behavior. The experimental protocols and mechanistic insights provided in this guide offer a framework for future investigations into the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate the complete pharmacokinetic profile of this compound and to further explore its mechanisms of tissue selectivity.
References
- 1. Effects of different doses of nandrolone decanoate on estrous cycle and ovarian tissue of rats after treatment and recovery periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Tissue selectivity of the anabolic steroid, 19-nor-4-androstenediol-3beta,17beta-diol in male Sprague Dawley rats: selective stimulation of muscle mass and bone mineral density relative to prostate mass. | Semantic Scholar [semanticscholar.org]
- 3. The biological activity of 7 alpha-methyl-19-nortestosterone is not amplified in male reproductive tract as is that of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. cea.unizar.es [cea.unizar.es]
- 7. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 8. Simultaneous quantitation and identification of intact Nandrolone phase II oxo-metabolites based on derivatization and inject LC-MS/(HRMS) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thomastobin.com [thomastobin.com]
- 11. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Bolandiol: A Technical Whitepaper on its Profile as a Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bolandiol (19-nor-4-androstenediol) is a synthetic steroid that has demonstrated a unique profile as a selective androgen receptor modulator (SARM). This document provides an in-depth technical guide on this compound, consolidating available data on its receptor binding, functional activity, and in vivo effects. It aims to serve as a comprehensive resource for researchers and professionals in the field of androgen receptor modulation and drug development. Key findings indicate that this compound exhibits a dissociated effect, with potent anabolic activity in musculoskeletal tissues and attenuated effects on androgenic tissues like the prostate. This tissue selectivity is attributed to its distinct receptor interaction profile and metabolic fate. This whitepaper summarizes the quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's interaction with steroid hormone receptors and its functional potency.
Table 1: Steroid Receptor Binding Affinity of this compound and Other Androgens
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) |
| IC50 (nM) | RBA (%) | IC50 (nM) | RBA (%) | |
| This compound | 163.0 ± 10.7 | 2 | 115.4 ± 11.0 | 6 |
| Testosterone (T) | 27.2 ± 0.3 | 22 | >500 | <2 |
| 5α-Dihydrotestosterone (DHT) | 21.4 ± 3.4 | 33 | >500 | <2 |
| 19-Nortestosterone (19-NT) | 11.4 ± 2.6 | 65 | 67.8 ± 11.8 | 12 |
| Data sourced from Attardi et al., 2010. RBA is the Relative Binding Affinity compared to the respective standard for each receptor. |
Table 2: In Vitro Functional Potency (Transactivation) of this compound
| Compound | AR-mediated Transactivation (CV-1 cells) | PR-mediated Transactivation (T47Dco cells) | ERα-mediated Transactivation (HEK-293 cells) | ERβ-mediated Transactivation (HEK-293 cells) |
| EC50 (M) | EC50 (M) | EC50 (M) | EC50 (M) | |
| This compound | 1.73 ± 0.36 x 10⁻⁷ | 2.75 ± 0.20 x 10⁻⁷ | 2.0 ± 0.42 x 10⁻⁹ | 1.34 ± 0.48 x 10⁻⁸ |
| Testosterone (T) | 1.36 ± 0.59 x 10⁻⁸ | Negligible | ND | ND |
| 5α-Dihydrotestosterone (DHT) | 6.51 ± 2.52 x 10⁻⁹ | Negligible | ND | ND |
| 19-Nortestosterone (19-NT) | 1.62 ± 0.61 x 10⁻⁸ | 1.30 ± 0.22 x 10⁻⁸ | ND | ND |
| Data sourced from Attardi et al., 2010. ND = Not Determined. |
Table 3: In Vivo Anabolic and Androgenic Activity in Castrated Rats
| Treatment | Levator Ani Muscle Weight (Anabolic) | Ventral Prostate Weight (Androgenic) | Seminal Vesicle Weight (Androgenic) |
| This compound | Equipotent to Testosterone | Less potent than Testosterone | Less potent than Testosterone |
| Testosterone (T) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| 19-Nortestosterone (19-NT) | Weaker than Testosterone and this compound | Weaker than Testosterone | Weaker than Testosterone |
| Qualitative summary based on data from Attardi et al., 2010. This compound demonstrated a greater separation of anabolic from androgenic effects compared to testosterone. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Steroid Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for a specific steroid hormone receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Recombinant human androgen, progesterone, and estrogen receptors.
-
Radiolabeled ligands (e.g., [³H]R1881 for AR, [³H]progesterone for PR, [³H]estradiol for ER).
-
Test compound (this compound) and reference standards (Testosterone, DHT, 19-NT).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation fluid and vials.
-
Microplates.
-
Liquid scintillation counter.
-
-
Procedure:
-
A constant concentration of the recombinant receptor and the corresponding radiolabeled ligand are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (this compound) or reference standards are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The receptor-bound and free radioligand are separated (e.g., by filtration or charcoal adsorption).
-
The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated.
-
The Relative Binding Affinity (RBA) is calculated as: (IC50 of standard / IC50 of test compound) x 100%.
-
Luciferase Reporter Gene Transactivation Assay
This cell-based assay measures the ability of a compound to activate a specific steroid hormone receptor and induce the transcription of a reporter gene.
-
Materials:
-
Mammalian cell line appropriate for the receptor being studied (e.g., CV-1 for AR, T47Dco for PR, HEK-293 for ER).
-
Expression vector containing the full-length cDNA for the human steroid hormone receptor.
-
Reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter (e.g., MMTV-luc for AR/PR, ERE-luc for ER).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (this compound) and reference standards.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Cells are plated in multi-well plates and allowed to attach.
-
Cells are co-transfected with the receptor expression vector and the reporter plasmid using a suitable transfection reagent.
-
After an incubation period to allow for gene expression, the cells are treated with various concentrations of the test compound or reference standards.
-
Following another incubation period, the cells are lysed, and the luciferase assay reagent is added.
-
The luminescence, which is proportional to the transcriptional activity of the receptor, is measured using a luminometer.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
-
In Vivo Hershberger Assay in Rats
This is the standard in vivo assay to assess the anabolic and androgenic activity of a compound.
-
Materials:
-
Immature, castrated male rats.
-
Test compound (this compound) and reference androgen (e.g., testosterone propionate).
-
Vehicle for administration (e.g., corn oil).
-
Surgical equipment for castration.
-
Animal balance.
-
Dissection tools.
-
-
Procedure:
-
Male rats are castrated at a specific age (e.g., 21 days old).
-
After a post-castration period to allow for the regression of androgen-dependent tissues, the animals are randomly assigned to treatment groups.
-
The animals are treated daily for a set period (e.g., 7-10 days) with the test compound, reference androgen, or vehicle via subcutaneous injection or oral gavage.
-
Body weights are recorded daily.
-
At the end of the treatment period, the animals are euthanized.
-
The weights of specific anabolic (levator ani muscle) and androgenic (ventral prostate, seminal vesicles) tissues are recorded.
-
The anabolic-to-androgenic ratio is determined by comparing the dose-response curves for the different tissues.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows related to this compound's activity as a SARM.
This compound's Interaction with Steroid Hormone Receptors
Caption: this compound's multi-receptor signaling pathways.
Experimental Workflow for SARM Candidate Evaluation
Caption: A typical preclinical workflow for SARM evaluation.
This compound's Anabolic Action on Muscle Tissue
Caption: Simplified pathway of this compound's anabolic action in muscle.
Mechanism of Tissue Selectivity
The tissue-selective effects of this compound are a key aspect of its SARM profile. Several factors contribute to this selectivity:
-
Receptor Binding Profile: this compound exhibits a lower binding affinity for the androgen receptor compared to testosterone and DHT.[3] This may contribute to a different pattern of receptor activation and downstream signaling. Furthermore, its weak interactions with progesterone and estrogen receptors could play a role in its overall physiological effects.[3]
-
Metabolism: Unlike testosterone, this compound is not a substrate for the 5α-reductase enzyme.[3] This is significant because the conversion of testosterone to the more potent androgen DHT in tissues like the prostate is a major contributor to its androgenic effects. The lack of this amplification step in the prostate is a likely reason for this compound's prostate-sparing properties. Additionally, this compound is not aromatized to estrogens.[3]
-
Receptor Conformation and Co-regulator Recruitment: The binding of a ligand to the androgen receptor induces a conformational change that dictates the recruitment of co-activators and co-repressors. It is hypothesized that SARMs like this compound induce a unique receptor conformation that favors the recruitment of co-regulators responsible for anabolic effects in muscle and bone, while being less effective at recruiting co-regulators that mediate androgenic effects in the prostate.
Conclusion
This compound presents a compelling case as a selective androgen receptor modulator, demonstrating a clear dissociation between its anabolic and androgenic activities. Its unique pharmacological profile, characterized by weak multi-receptor affinity and a lack of 5α-reduction, provides a valuable framework for understanding the principles of tissue-selective androgen receptor modulation. The data and methodologies presented in this whitepaper offer a solid foundation for further research into this compound and the rational design of novel SARMs with improved therapeutic indices for a variety of clinical applications, including muscle wasting diseases, osteoporosis, and andropause. Further investigation into the specific downstream signaling pathways and co-regulator interactions will be critical in fully elucidating its mechanism of action and unlocking its therapeutic potential.
References
- 1. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 2. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
Endocrine Effects of Bolandiol on Gonadotropin Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bolandiol (19-nortestosterone-3β,17β-diol) is a synthetic anabolic steroid with a unique endocrine profile characterized by its ability to suppress gonadotropins. This document provides a comprehensive technical overview of the endocrine effects of this compound, with a specific focus on its mechanism of action in suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH). It details the compound's receptor binding affinities, in vivo functional activities, and the experimental protocols utilized to determine these properties. Quantitative data are presented in tabular format for comparative analysis, and key signaling pathways and experimental workflows are illustrated using diagrams.
Introduction
Exogenous androgens are known to suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reduction in endogenous testosterone production through the inhibition of gonadotropin secretion.[1] this compound, a synthetic anabolic steroid, has demonstrated tissue-selective anabolic activity, promoting muscle and bone mass with minimal stimulation of sex accessory glands in preclinical models.[1][2] A key aspect of its pharmacological profile is the effective suppression of gonadotropins, which has prompted investigations into its potential as a male hormonal contraceptive or as a prostate-sparing androgen therapy.[1] This guide synthesizes the available scientific data on the endocrine mechanisms underlying this compound-induced gonadotropin suppression.
Mechanism of Action: A Multi-Receptor Interaction
This compound exerts its suppressive effects on gonadotropins through a complex interplay with multiple steroid hormone receptors. Unlike highly specific androgens, this compound demonstrates a broader spectrum of receptor interaction, albeit with lower affinity compared to endogenous hormones and other synthetic androgens.[1][3][4]
The primary mechanism of gonadotropin suppression by this compound involves negative feedback on the HPG axis.[1] By acting on the hypothalamus and pituitary gland, this compound inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of LH and FSH from the anterior pituitary.[5][6][7] This leads to decreased stimulation of the gonads and a subsequent reduction in endogenous testosterone production.[1]
This compound's activity is not mediated by a single receptor type but rather through its agonist activity at androgen receptors (AR), estrogen receptors (ERα and ERβ), and progesterone receptors (PR-A and PR-B).[1][3][4] This multi-receptor engagement contributes to its overall endocrine effect.
Quantitative Data: Receptor Binding and In Vivo Suppression
The following tables summarize the quantitative data regarding this compound's interaction with steroid receptors and its in vivo efficacy in suppressing LH levels.
Table 1: Steroid Receptor Binding Affinities
This table presents the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA) of this compound and other androgens for various steroid hormone receptors.
| Compound | Receptor | IC50 (nM) | RBA (%) |
| This compound | AR | 28 | 6 |
| ERα | 150 | 3 | |
| ERβ | 330 | 1 | |
| PR-A | 210 | 2 | |
| PR-B | 200 | 2 | |
| Testosterone (T) | AR | 2.6 | 65 |
| Dihydrotestosterone (DHT) | AR | 1.7 | 100 |
| 19-Nortestosterone (19-NT) | AR | 2.1 | 79 |
| PR-A | 14 | 10 | |
| PR-B | 13 | 11 |
Data sourced from Attardi et al. (2010).[1]
Table 2: In Vivo Luteinizing Hormone (LH) Suppression in Immature Castrate Rats
This table shows the dose-dependent effect of subcutaneously administered this compound, Testosterone (T), and 19-Nortestosterone (19-NT) on serum LH levels.
| Treatment | Daily Dose (mg/rat) | Serum LH (ng/mL) | % Suppression vs. Control |
| Control (Vehicle) | - | 2.6 ± 0.3 | 0% |
| This compound | 0.05 | 1.2 ± 0.2 | 54% |
| 0.1 | 0.8 ± 0.1 | 69% | |
| 0.2 | 0.5 ± 0.1 | 81% | |
| 0.4 | 0.3 ± 0.1 | 88% | |
| Testosterone (T) | 0.05 | 2.1 ± 0.4 | 19% |
| 0.1 | 1.5 ± 0.3 | 42% | |
| 0.2 | 1.1 ± 0.2 | 58% | |
| 0.4 | 0.6 ± 0.1 | 77% | |
| 19-Nortestosterone (19-NT) | 0.05 | 0.9 ± 0.2 | 65% |
| 0.1 | 0.5 ± 0.1 | 81% | |
| 0.2 | 0.3 ± 0.1 | 88% | |
| 0.4 | 0.2 ± 0.1 | 92% |
* Indicates a statistically significant suppression compared to the control group. Data adapted from Attardi et al. (2010).[1]
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating the endocrine effects of this compound.
Steroid Receptor Binding Assays
The relative binding affinities of this compound and other androgens were determined using competitive radioligand binding assays.
-
Receptor Source: Recombinant rat androgen receptor ligand-binding domain (ARLBD), and recombinant human progesterone receptors A and B (PR-A, PR-B) and estrogen receptors α and β-1 (ERα, ERβ-1).[1]
-
Radioligand: [³H]R1881 (methyltrienolone) for AR, [³H]progesterone for PR, and [³H]17β-estradiol for ER.[1]
-
Procedure:
-
Recombinant receptors were incubated with the respective radioligand and increasing concentrations of the competitor steroid (this compound, T, DHT, or 19-NT).
-
Incubation was carried out at 4°C for 18-24 hours.
-
Bound and free radioligand were separated using hydroxylapatite.
-
Radioactivity in the bound fraction was quantified by liquid scintillation counting.
-
IC50 values were calculated from the competition curves.
-
RBA was calculated as: (IC50 of standard / IC50 of test compound) x 100.[1]
-
In Vitro Transcriptional Activation Assays
Functional agonist activity was assessed through transcription assays mediated by AR, PR, or ER.
-
Cell Lines: T47Dco cells for ER and PR-mediated transactivation, and HEK-293 cells for AR-mediated transactivation.[1]
-
Reporter Plasmids: Luciferase reporter genes under the control of hormone-responsive elements (e.g., 3XERE-LUC for ER).[1]
-
Procedure:
-
Cells were transiently transfected with the appropriate receptor expression vector and reporter plasmid.
-
Transfected cells were treated with varying concentrations of this compound or standard hormones (T, DHT, 19-NT, progesterone, or E₂).
-
After an incubation period, cells were lysed, and luciferase activity was measured as a readout of transcriptional activation.
-
Dose-response curves were generated to determine the potency of each compound.[1]
-
In Vivo Androgenic and Gonadotropin Suppression Bioassay
The in vivo effects of this compound were evaluated in a castrated immature male rat model.
-
Animal Model: Immature (21-day-old) male Sprague-Dawley rats, castrated 24 hours prior to the first dose.[1]
-
Treatment: Daily subcutaneous injections of this compound, T, or 19-NT in a vehicle solution for 7 consecutive days.[1]
-
Endpoints:
-
Gonadotropin Suppression: Blood samples were collected 4 hours after the final dose on day 8. Serum LH levels were measured by radioimmunoassay (RIA).[1]
-
Anabolic/Androgenic Activity: Weights of the levator ani muscle (anabolic) and sex accessory glands (ventral prostate and seminal vesicles; androgenic) were recorded at necropsy.[1]
-
References
- 1. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3β,17β-Diol in Male Sprague Dawley Rats: Selective Stimulation of Muscle Mass and Bone Mineral Density Relative to Prostate Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. Impact of Steroids on LH and FSH - TeleTest.ca [teletest.ca]
An In-depth Technical Guide to Bolandiol (CAS No. 19793-20-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bolandiol (CAS No. 19793-20-5), also known as 19-nor-4-androstenediol or estr-4-ene-3β,17β-diol, is a synthetic anabolic-androgenic steroid (AAS).[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, metabolism, and experimental data related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables, and key biological and experimental processes are visualized using diagrams.
Physicochemical Properties
This compound is a derivative of 19-nortestosterone.[3] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 19793-20-5 | [4] |
| Molecular Formula | C₁₈H₂₈O₂ | [2][4][5][6] |
| Molecular Weight | 276.41 - 276.42 g/mol | [2][4][5][6] |
| IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | [2][6] |
| Synonyms | 19-nor-4-androstenediol, estr-4-ene-3β,17β-diol, 3β-dihydronandrolone | [1][2] |
| Melting Point | 169-172 °C | [4][7][8] |
| Boiling Point (Predicted) | 431.0 ± 45.0 °C at 760 mmHg | [7][9] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [7] |
| Appearance | White solid | [10] |
Mechanism of Action
This compound exhibits a unique pharmacological profile, acting as an anabolic steroid with androgenic, estrogenic, and progestational activities.[7][11] It demonstrates tissue selectivity, promoting an increase in lean body mass and bone mineral density with less significant stimulation of sex accessory glands compared to testosterone.[11][12]
Receptor Binding and Functional Activity
This compound interacts with multiple steroid hormone receptors, though with lower affinity than endogenous hormones.[11][12]
| Receptor | Relative Binding Affinity (Compared to Native Ligand) | Functional Potency (Compared to Native Ligand) |
| Androgen Receptor (AR) | Lower than Testosterone, DHT, and 19-Nortestosterone | 4-9% as potent as Testosterone, DHT, and 19-Nortestosterone |
| Progestin Receptors (PR-A, PR-B) | Low but measurable affinity | 1% as potent as Progesterone |
| Estrogen Receptors (ERα, ERβ) | Low but measurable affinity | 3% (ERα) and 1% (ERβ) as potent as Estradiol |
Signaling Pathways
The anabolic and androgenic effects of this compound are mediated through its interaction with the androgen receptor. However, its activity at the estrogen and progestin receptors also contributes to its overall biological profile.
Caption: this compound interaction with steroid hormone receptors.
Metabolism
The metabolic fate of this compound is a key determinant of its biological activity. The primary metabolic pathway involves its conversion to a more potent anabolic steroid.
Metabolic Pathways
The main metabolic conversion of this compound is to 19-nortestosterone (nandrolone), catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[5][11] Metabolism via 5α-reductase to tetrahydronandrolone and aromatization to estradiol are considered minor pathways with minimal in vitro conversion observed.[5][11]
Caption: Primary and minor metabolic pathways of this compound.
Experimental Protocols
The following sections detail the methodologies employed in key in vitro and in vivo studies of this compound.
In Vitro Receptor Binding and Transactivation Assays
Objective: To determine the binding affinity and functional agonist activity of this compound at steroid hormone receptors.
Methodology:
-
Receptor Preparation: Recombinant rat androgen receptor and human progestin and estrogen receptors are used.
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]R1881 for AR) is incubated with the receptor protein.
-
Increasing concentrations of unlabeled this compound or other test compounds are added to compete for binding.
-
The amount of bound radioligand is measured after separation of bound from free ligand.
-
IC50 values (concentration of competitor that inhibits 50% of radioligand binding) are determined.
-
Relative Binding Affinity (RBA) is calculated relative to a standard (e.g., testosterone for AR).
-
-
Transactivation Assay:
-
Cells (e.g., CV-1) are co-transfected with a plasmid expressing the steroid receptor and a reporter plasmid containing a hormone-responsive element linked to a reporter gene (e.g., luciferase).
-
Cells are treated with varying concentrations of this compound or control steroids.
-
Reporter gene activity is measured to quantify the level of receptor-mediated gene transcription.
-
EC50 values (concentration that produces 50% of the maximal response) are determined to assess potency.
-
Caption: Generalized workflow for in vitro receptor studies.
In Vivo Androgenic and Anabolic Activity in Rats
Objective: To assess the relative anabolic and androgenic potency of this compound in a castrated rat model.
Methodology:
-
Animal Model: Immature male Sprague-Dawley rats are castrated to remove endogenous androgen influence.
-
Treatment: Animals are administered daily subcutaneous injections of this compound, testosterone (positive control), or vehicle for a specified period (e.g., 7 days).
-
Endpoint Measurement:
-
At the end of the treatment period, animals are euthanized.
-
The levator ani muscle (an indicator of anabolic activity) and sex accessory glands (ventral prostate and seminal vesicles, indicators of androgenic activity) are dissected and weighed.
-
-
Data Analysis: The weights of the target tissues from the treated groups are compared to those of the vehicle-treated control group to determine the anabolic and androgenic effects.
Summary of Preclinical Findings
In vivo studies in castrated rats have demonstrated that this compound is equipotent to testosterone in stimulating the growth of the levator ani muscle.[11][12] However, it is significantly less potent than testosterone in stimulating the growth of androgen-dependent sex accessory glands like the ventral prostate and seminal vesicles.[11][12] This dissociation of anabolic and androgenic effects highlights the tissue-selective nature of this compound.
Furthermore, studies have shown that the androgenic effects of this compound are not significantly inhibited by the 5α-reductase inhibitor dutasteride, unlike testosterone, whose androgenic activity is amplified by conversion to dihydrotestosterone (DHT).[11][12] this compound also exhibits estrogenic activity, as evidenced by its ability to stimulate uterine weight increases in immature female rats, an effect partially blocked by the estrogen receptor antagonist ICI 182,780.[11][12]
Conclusion
This compound is a synthetic anabolic steroid with a complex pharmacological profile characterized by its interaction with androgen, estrogen, and progestin receptors. Its primary metabolic conversion to the potent anabolic agent 19-nortestosterone, coupled with its direct receptor interactions, underpins its biological activity. The observed dissociation between its anabolic and androgenic effects in preclinical models suggests a degree of tissue selectivity that warrants further investigation for potential therapeutic applications. This guide provides a foundational technical overview to support ongoing and future research in this area.
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound dipropionate - Wikipedia [en.wikipedia.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | 19793-20-5 | Benchchem [benchchem.com]
- 6. This compound | C18H28O2 | CID 9835303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 19-Norandrostenediol | 19793-20-5 [chemicalbook.com]
- 8. 19-Nor-4-androstenediol | 19793-20-5 | FN66092 | Biosynth [biosynth.com]
- 9. This compound | CAS#:19793-20-5 | Chemsrc [chemsrc.com]
- 10. 19-Norandrostenediol, CasNo.19793-20-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 11. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Bolandiol Administration in Castrated Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of bolandiol, a synthetic anabolic steroid, in castrated rat models. The protocols detailed below are based on established methodologies and aim to ensure reproducibility and accuracy in experimental design.
Introduction
This compound (19-nortestosterone-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) that has demonstrated tissue-selective effects, making it a compound of interest for studying anabolic pathways while minimizing androgenic side effects.[1] In castrated rat models, this compound has been shown to preserve lean body mass and bone mineral density with less significant stimulation of sex accessory glands compared to testosterone.[1][2] These characteristics make it a valuable tool for research into muscle wasting conditions, osteoporosis, and hypogonadism.[1] This document outlines the necessary protocols for utilizing this compound in a castrated rat model, including surgical procedures, compound administration, and tissue-specific analysis.
Experimental Protocols
Animal Model and Surgical Castration (Orchidectomy)
2.1.1. Animals:
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Age: Immature (e.g., 22 days old) or adult rats can be used depending on the study's objectives. Age should be consistent across all experimental groups.[1]
2.1.2. Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or injectable ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and aseptically prepare the scrotal area.
-
Make a single midline incision or two separate incisions over each testis through the scrotum.
-
Exteriorize the testis, epididymis, and associated fat pad.
-
Ligate the testicular blood vessels and vas deferens with absorbable suture material.
-
Excise the testis and epididymis distal to the ligature.
-
Return the stump to the scrotal sac.
-
Close the incision using sutures or surgical clips.
-
Administer post-operative analgesics as recommended by your institution's veterinarian.
-
Allow for a recovery period (e.g., 7-14 days) before initiating treatment to allow for the regression of androgen-dependent tissues.
This compound Administration
2.2.1. Preparation of this compound for Subcutaneous Injection:
-
Vehicle: A common vehicle is 10% ethanol in sesame oil.[1]
-
Procedure:
-
Dissolve the desired amount of this compound in 100% ethanol.
-
Add the appropriate volume of sesame oil to achieve the final desired concentration and a 10% ethanol solution.
-
Vortex or sonicate the solution until the this compound is fully dissolved and the solution is homogenous.
-
Store the solution protected from light.
-
2.2.2. Administration Protocol (Subcutaneous Injection):
-
Dosage: Doses can range from 0.13 to 2.0 mg/rat/day, depending on the desired effect.[1]
-
Frequency: Administer daily via subcutaneous injection.
-
Injection Site: The loose skin on the back of the neck or flank is a suitable injection site.
-
Duration: Treatment duration can vary. A common duration for assessing anabolic and androgenic effects is 8 days.[1]
Tissue Collection and Analysis
At the end of the treatment period, euthanize the animals according to approved IACUC protocols. The following tissues are commonly collected for analysis:
-
Levator Ani Muscle: This is a key indicator of anabolic activity. Carefully dissect the muscle, removing any adhering tissue, and record its wet weight.
-
Ventral Prostate and Seminal Vesicles: These are indicators of androgenic activity. Dissect the ventral prostate and seminal vesicles, blot them to remove excess fluid, and record their wet weights.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on organ weights in castrated immature male rats following 8 days of subcutaneous administration.
Table 1: Effect of this compound on Levator Ani Muscle Weight
| Treatment Group | Dose (mg/rat/day) | Mean Levator Ani Weight (mg) |
| Vehicle Control | 0 | Data not available in snippets |
| This compound | 0.13 | Specific value not in snippets |
| This compound | 0.5 | Specific value not in snippets |
| This compound | 2.0 | Specific value not in snippets |
| Testosterone (for comparison) | 0.013 - 0.8 | Dose-dependent increase |
Note: this compound was found to be equipotent to testosterone in stimulating the growth of the levator ani muscle.[1]
Table 2: Effect of this compound on Ventral Prostate Weight
| Treatment Group | Dose (mg/rat/day) | Mean Ventral Prostate Weight (mg) |
| Vehicle Control | 0 | Data not available in snippets |
| This compound | 0.13 | Specific value not in snippets |
| This compound | 0.5 | Specific value not in snippets |
| This compound | 2.0 | Specific value not in snippets |
| Testosterone (for comparison) | 0.013 - 0.8 | Dose-dependent increase |
Note: this compound is less potent than testosterone in stimulating the growth of the ventral prostate.[1]
Table 3: Effect of this compound on Seminal Vesicle Weight
| Treatment Group | Dose (mg/rat/day) | Mean Seminal Vesicle Weight (mg) |
| Vehicle Control | 0 | Data not available in snippets |
| This compound | 0.13 | Specific value not in snippets |
| This compound | 0.5 | Specific value not in snippets |
| This compound | 2.0 | Specific value not in snippets |
| Testosterone (for comparison) | 0.013 - 0.8 | Dose-dependent increase |
Note: this compound is less potent than testosterone in stimulating the growth of the seminal vesicles.[1]
Signaling Pathways and Experimental Workflows
Experimental Workflow
The following diagram illustrates the typical experimental workflow for studying the effects of this compound in a castrated rat model.
References
Application Notes and Protocols: Cell-Based Assays for Determining the Functional Activity of Bolandiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bolandiol (19-nor-4-androstenediol) is a synthetic anabolic-androgenic steroid that has demonstrated tissue-selective anabolic effects.[1] Understanding its functional activity at the cellular level is crucial for elucidating its mechanism of action and potential therapeutic applications. This compound interacts with multiple steroid hormone receptors, including the androgen receptor (AR), estrogen receptors (ERα and ERβ), and progesterone receptor (PR), acting as a functional agonist.[1][2] This document provides detailed protocols for cell-based assays to quantify the functional activity of this compound on these receptors.
Data Presentation
The following tables summarize the quantitative data on this compound's binding affinity and functional potency in comparison to standard reference compounds.
Table 1: Receptor Binding Affinity of this compound and Reference Steroids
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (%) |
| This compound | Androgen Receptor (AR) | 130 ± 20 | 2 |
| Estrogen Receptor α (ERα) | 400 ± 100 | 6 | |
| Estrogen Receptor β (ERβ) | 200 ± 50 | 3 | |
| Progesterone Receptor (PR) | 300 ± 80 | 2 | |
| Testosterone | Androgen Receptor (AR) | 2.5 ± 0.5 | 100 |
| Estradiol | Estrogen Receptor α (ERα) | 2.5 ± 0.6 | 100 |
| Estrogen Receptor β (ERβ) | 0.6 ± 0.1 | 100 | |
| Progesterone | Progesterone Receptor (PR) | 6.0 ± 1.2 | 100 |
Data compiled from multiple sources.[1][2]
Table 2: Functional Agonist Potency of this compound and Reference Steroids in Reporter Gene Assays
| Compound | Receptor | EC50 (nM) | Relative Potency (%) |
| This compound | Androgen Receptor (AR) | 50 ± 10 | 4-9 |
| Estrogen Receptor α (ERα) | 80 ± 15 | 3 | |
| Estrogen Receptor β (ERβ) | 150 ± 30 | 1 | |
| Progesterone Receptor (PR) | 200 ± 40 | 1 | |
| Testosterone | Androgen Receptor (AR) | 2.0 ± 0.4 | 100 |
| Estradiol | Estrogen Receptor α (ERα) | 0.015 ± 0.005 | 100 |
| Estrogen Receptor β (ERβ) | 0.015 ± 0.004 | 100 | |
| Progesterone | Progesterone Receptor (PR) | 2.0 ± 0.5 | 100 |
Data compiled from multiple sources.[1][2][3]
Signaling Pathways
The functional activity of this compound is mediated through its interaction with nuclear hormone receptors, which act as ligand-activated transcription factors. The following diagrams illustrate the general signaling pathways for the androgen and estrogen receptors.
Experimental Protocols
The following are detailed protocols for assessing the functional activity of this compound using luciferase reporter gene assays.
General Experimental Workflow
Protocol 1: Androgen Receptor (AR) Activation Assay
Objective: To quantify the androgenic activity of this compound by measuring the activation of the androgen receptor.
Materials:
-
Cell Line: CV-1 cells (or other suitable cell line with low endogenous AR expression)
-
Plasmids:
-
AR expression vector (e.g., pCMV-hAR)
-
Androgen-responsive luciferase reporter vector (e.g., pGL4.36[luc2P/MMTV/Hygro])
-
Control vector for transfection normalization (e.g., pRL-TK)
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum (CS-FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Testosterone (positive control)
-
Vehicle control (e.g., 0.1% DMSO)
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
Procedure:
-
Cell Seeding:
-
Seed CV-1 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Co-transfect the cells with the AR expression vector, the MMTV-luciferase reporter vector, and the pRL-TK control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound, testosterone (as a positive control), or vehicle.
-
Incubate the plate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Calculate the EC50 value for this compound and testosterone using a non-linear regression analysis.
-
Protocol 2: Estrogen Receptor (ERα and ERβ) Activation Assay
Objective: To quantify the estrogenic activity of this compound by measuring the activation of estrogen receptors α and β.
Materials:
-
Cell Line: HEK-293 cells (or other suitable cell line with low endogenous ER expression)
-
Plasmids:
-
ERα or ERβ expression vector (e.g., pCMV-hERα or pCMV-hERβ)
-
Estrogen-responsive luciferase reporter vector (e.g., pGL4.26[luc2/3xERE/Hygro])
-
Control vector for transfection normalization (e.g., pRL-TK)
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with 10% CS-FBS
-
Transfection reagent
-
This compound
-
17β-Estradiol (E2) (positive control)
-
Vehicle control
-
Luciferase assay system
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
Procedure:
-
Cell Seeding:
-
Seed HEK-293 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Co-transfect the cells with either the ERα or ERβ expression vector, the 3xERE-luciferase reporter vector, and the pRL-TK control vector.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with serial dilutions of this compound, E2, or vehicle.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Perform the dual-luciferase assay as described in Protocol 1.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the data and calculate the EC50 values for this compound and E2 for both ERα and ERβ.
-
Protocol 3: Progesterone Receptor (PR) Activation Assay
Objective: To quantify the progestational activity of this compound by measuring the activation of the progesterone receptor.
Materials:
-
Cell Line: T47Dco cells (which endogenously express PR)
-
Plasmids:
-
Progesterone-responsive luciferase reporter vector (e.g., pPRE2-tk-LUC)
-
Control vector for transfection normalization (e.g., pRL-TK)
-
-
Reagents:
-
Cell culture medium (e.g., RPMI 1640) with 10% CS-FBS
-
Transfection reagent
-
This compound
-
Progesterone (positive control)
-
Vehicle control
-
Luciferase assay system
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
Procedure:
-
Cell Seeding:
-
Seed T47Dco cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Co-transfect the cells with the PRE2-tk-LUC reporter vector and the pRL-TK control vector.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with serial dilutions of this compound, progesterone, or vehicle.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Perform the dual-luciferase assay as described in Protocol 1.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the data and calculate the EC50 values for this compound and progesterone.
-
Conclusion
The provided protocols and data offer a comprehensive framework for assessing the functional activity of this compound on key steroid hormone receptors. These cell-based assays are essential tools for characterizing the pharmacological profile of this compound and similar compounds, providing valuable insights for drug discovery and development. The tissue-selective nature of this compound, coupled with its multi-receptor activity, underscores the importance of utilizing a panel of assays to fully understand its biological effects.
References
Application Notes and Protocols for Bolandiol Transactivation Studies Using Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bolandiol (19-nortestosterone-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) that has demonstrated tissue-selective anabolic effects.[1][2][3] Understanding the molecular mechanisms underlying this compound's activity is crucial for drug development and therapeutic applications. Reporter gene assays are a fundamental tool for characterizing the ability of compounds like this compound to activate nuclear receptors, such as the androgen receptor (AR), and initiate downstream gene transcription.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for performing reporter gene assays to investigate the transactivation potential of this compound on the androgen receptor. The provided methodologies are designed to be adaptable for studying this compound's effects on other steroid receptors as well, such as the estrogen receptor (ER) and progesterone receptor (PR), for which it has shown some activity.[1][2][3]
Signaling Pathway
The canonical signaling pathway for androgen receptor activation by a ligand such as this compound involves several key steps. Upon entering the cell, the ligand binds to the androgen receptor in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator proteins and the general transcription machinery, ultimately leading to the transcription of the target gene, which in this assay is a reporter gene like luciferase.
Experimental Workflow
The general workflow for a this compound transactivation reporter gene assay involves several stages, from cell culture and transfection to data acquisition and analysis. The process begins with seeding a suitable cell line, followed by transient transfection with plasmids encoding the androgen receptor and a reporter gene construct. After an incubation period to allow for protein expression, the cells are treated with varying concentrations of this compound. Finally, cell lysis and measurement of the reporter protein activity (e.g., luminescence for luciferase) are performed to quantify the level of transactivation.
Data Presentation
The following tables summarize the in vitro activity of this compound in comparison to other androgens. This data is crucial for interpreting the results of new experiments and for designing appropriate concentration ranges for treatments.
Table 1: Relative Binding Affinity (RBA) of this compound and Other Androgens to Steroid Receptors
| Compound | Androgen Receptor (AR) RBA (%) | Progesterone Receptor (PR) RBA (%) | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) |
| This compound | 2-6 | Low, measurable | Low, measurable | Low, measurable |
| Testosterone (T) | 100 | No binding | No binding | No binding |
| Dihydrotestosterone (DHT) | >100 | No binding | No binding | No binding |
| 19-Nortestosterone (19-NT) | High | ~10 | No binding | No binding |
Data compiled from Attardi et al.[1]
Table 2: Relative Potency of this compound in Transactivation Assays
| Receptor | This compound Potency (relative to standard) | Standard Compound |
| Androgen Receptor (AR) | 4-9% | Testosterone (T), DHT, 19-NT |
| Progesterone Receptor (PR) | 1% | Progesterone |
| Estrogen Receptor α (ERα) | 3% | 17β-Estradiol (E2) |
| Estrogen Receptor β (ERβ) | 1% | 17β-Estradiol (E2) |
Data compiled from Attardi et al.[1][2][3]
Experimental Protocols
Protocol 1: AR Transactivation Assay using a Luciferase Reporter System
This protocol describes a method to quantify the ability of this compound to activate the human androgen receptor in a transiently transfected mammalian cell line.
Materials:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells or CV-1 cells.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
An expression vector for the full-length human androgen receptor (hAR).
-
A reporter vector containing an androgen response element (ARE) driving the expression of firefly luciferase (e.g., pGL4-ARE-luc2).
-
A control vector for normalization, expressing Renilla luciferase from a constitutive promoter (e.g., pRL-TK).
-
-
Transfection Reagent: Lipofectamine 3000 or a similar lipid-based transfection reagent.
-
Test Compounds: this compound, Testosterone (positive control), vehicle (e.g., DMSO, negative control).
-
Assay Reagents: Dual-Luciferase® Reporter Assay System.
-
Equipment: 96-well white, clear-bottom cell culture plates, luminometer.
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transient Transfection:
-
Prepare the transfection mixture according to the manufacturer's protocol. For each well, a typical mixture would include:
-
50 ng of the AR expression vector.
-
100 ng of the ARE-luciferase reporter vector.
-
10 ng of the Renilla luciferase control vector.
-
-
Add the transfection complex to the cells.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Testosterone in serum-free DMEM. A typical concentration range for this compound would be 10^-12 M to 10^-5 M.
-
After the 24-hour transfection incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the Dual-Luciferase® Assay Reagents to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the relative light units (RLU) by dividing the firefly luciferase reading by the Renilla luciferase reading for each well.
-
Normalize the data to the vehicle control to determine the fold induction.
-
Plot the fold induction against the log of the compound concentration to generate dose-response curves and calculate EC50 values.
-
Protocol 2: Quality Control and Best Practices
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Transfection Efficiency: Optimize transfection conditions for the specific cell line being used. Transfection efficiency can be monitored using a fluorescent reporter protein like GFP.
-
Controls: Always include a positive control (e.g., a known AR agonist like Testosterone or DHT) and a negative/vehicle control (e.g., DMSO) in every experiment.
-
Replicates: Perform all treatments in triplicate to ensure data reproducibility.
-
Data Normalization: The use of a co-transfected control reporter (e.g., Renilla luciferase) is crucial to normalize for variations in cell number and transfection efficiency.[7]
Conclusion
Reporter gene assays provide a robust and sensitive platform for characterizing the transactivation properties of this compound and other potential nuclear receptor modulators.[4][6] The protocols and data presented here offer a solid foundation for researchers to design and execute their own studies, contributing to a deeper understanding of this compound's mechanism of action and its potential therapeutic applications. The tissue-selective nature of this compound, exhibiting anabolic effects with reduced androgenic activity in certain tissues, makes such in vitro characterization particularly valuable.[1][2][3]
References
- 1. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 6. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Application Note: Quantitative Analysis of Bolandiol using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Bolandiol (19-nortestosterone-3β,17β-diol), a synthetic anabolic steroid, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of this compound, a derivatization step is essential to improve its thermal stability and chromatographic properties.[1][2] This protocol outlines a complete workflow, including sample preparation, derivatization, GC-MS analysis, and data processing. The described method is intended for researchers, scientists, and professionals in drug development and doping control.
Introduction
This compound, an anabolic-androgenic steroid (AAS), is a synthetic derivative of testosterone. Its detection and quantification are crucial in various fields, including clinical research, pharmaceutical development, and anti-doping analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of steroids due to its high resolution and sensitivity.[1][3] However, the inherent chemical structure of steroids, containing polar functional groups, necessitates a derivatization step to increase their volatility and thermal stability for successful GC-MS analysis.[1][2]
This application note provides a comprehensive protocol for the analysis of this compound, focusing on a silylation derivatization method to yield a more volatile trimethylsilyl (TMS) derivative. The methodology described herein offers a reliable approach for the accurate quantification of this compound in various sample types.
Experimental Protocols
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general protocol for plasma or serum samples.
Materials:
-
This compound standard
-
Internal Standard (IS) solution (e.g., deuterated testosterone)
-
Methyl tert-butyl ether (MTBE)
-
Phosphate buffer (pH 7)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Spiking: To a 1 mL aliquot of the biological sample (plasma, serum, or urine), add the internal standard to a final concentration of 100 ng/mL.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of MTBE to the sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction process with an additional 5 mL of MTBE.
-
Combine the organic extracts.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
To enhance the volatility of this compound for GC-MS analysis, a silylation reaction is performed to convert the hydroxyl groups to trimethylsilyl ethers.
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium Iodide (NH₄I)
-
Dithioerythritol (DTE)
-
Pyridine
Procedure:
-
To the dried extract, add 50 µL of a derivatization mixture consisting of MSTFA, NH₄I, and DTE in pyridine. A common mixture is MSTFA/NH₄I/ethanethiol (500:4:2, v/w/v).[4]
-
Vortex the tube for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, the sample is ready for injection into the GC-MS system.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Specific m/z values for the derivatized this compound and the internal standard should be determined by analyzing the full scan mass spectrum of the derivatized standards.
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. Note that these values are illustrative and should be determined during method validation.
| Parameter | Expected Value |
| Retention Time (min) | To be determined experimentally |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-25 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery (%) | 85-115% |
| Precision (%RSD) | < 15% |
Mandatory Visualizations
References
Derivatisierungstechniken für die GC-MS-Analyse von Bolandiol: Applikations- und Protokollhandbuch
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet detaillierte Applikationshinweise und Protokolle für die Derivatisierung von Bolandiol (Nandrolonundecanoat) für die Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit und thermische Stabilität von Steroiden wie this compound zu verbessern und somit eine empfindliche und reproduzierbare Analyse zu ermöglichen.
Einleitung
This compound, ein anaboles Steroid, besitzt polare funktionelle Gruppen (Hydroxylgruppen), die seine Flüchtigkeit einschränken und es für die direkte GC-MS-Analyse ungeeignet machen. Ohne Derivatisierung würden hohe Injektionstemperaturen zu thermischem Abbau und schlechter Peakform führen. Die Derivatisierung wandelt diese polaren Gruppen in weniger polare, flüchtigere und thermisch stabilere Derivate um. Die gängigsten Techniken für Steroide sind die Silylierung und die Acylierung.[1][2]
Derivatisierungstechniken
Die Auswahl der geeigneten Derivatisierungstechnik hängt von der Probenmatrix, der erforderlichen Empfindlichkeit und den verfügbaren Reagenzien ab.
Silylierung
Die Silylierung ist die am weitesten verbreitete Methode zur Derivatisierung von Steroiden für die GC-MS-Analyse.[3] Dabei werden die aktiven Wasserstoffatome der Hydroxylgruppen durch eine Trimethylsilyl (TMS)-Gruppe ersetzt. Dies reduziert die Polarität und erhöht die Flüchtigkeit des Analyten erheblich.[3]
Gängige Silylierungsreagenzien:
-
MSTFA (N-Methyl-N-trimethylsilyltrifluoracetamid): Gilt als eines der effizientesten Reagenzien. Seine Nebenprodukte sind sehr flüchtig, was die chromatographische Analyse verbessert.[1][3][4]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid): Ein weiteres häufig verwendetes, sehr reaktives Silylierungsmittel.[1]
-
Katalysatoren: Die Reaktivität von MSTFA und BSTFA kann durch Zugabe von Katalysatoren wie TMCS (Trimethylchlorsilan) oder TMSI (Trimethylsilylimidazol) erhöht werden.[1]
Acylierung
Die Acylierung ist eine alternative Derivatisierungsmethode, bei der eine Acylgruppe in das Molekül eingeführt wird. Dies kann die chromatographischen Eigenschaften verbessern und spezifische Fragmentierungsmuster im Massenspektrum erzeugen, was die Identifizierung erleichtern kann.[1][5] Für anabole Steroide wird häufig Heptafluorbutyrylanhydrid (HFBA) verwendet.[6]
Gängige Acylierungsreagenzien:
-
HFBA (Heptafluorbutyrylanhydrid): Führt eine Heptafluorbutyryl-Gruppe ein, die stark elektronegativ ist und die Empfindlichkeit im Elektroneneinfang-Detektor (ECD) erhöhen kann.
-
TFAA (Trifluoressigsäureanhydrid): Ein weiteres gängiges Acylierungsreagenz.[5]
Quantitative Datenübersicht
Die folgende Tabelle fasst die gängigen Derivatisierungsreagenzien und typische Reaktionsbedingungen für die Analyse von Steroiden zusammen. Spezifische quantitative Vergleichsdaten für this compound sind in der wissenschaftlichen Literatur begrenzt, daher basieren diese Angaben auf allgemeinen Protokollen für anabole Steroide.
| Derivatisierungstechnik | Reagenz(ien) | Typische Konzentration/Verhältnis | Temperatur (°C) | Zeit (min) | Vorteile | Nachteile |
| Silylierung | MSTFA | Pur oder in aprotischem Lösungsmittel | 60 - 80 | 20 - 60 | Hohe Effizienz, flüchtige Nebenprodukte[3][4] | Feuchtigkeitsempfindlich |
| MSTFA + 1% TMCS | 99:1 (v/v) | 60 - 70 | 15 - 30 | Erhöhte Reaktivität[4] | Aggressiveres Reagenz, kann zu Nebenprodukten führen | |
| BSTFA + 1% TMCS | 99:1 (v/v) | 70 | 30 | Sehr reaktiv[1] | Nichtflüchtige Nebenprodukte können stören | |
| MSTFA / TMS-Imidazol | 100:2 (v/v) | 80 | 60 | Gute Ergebnisse für einige Steroide[5] | Nicht universell für alle Steroide geeignet[5] | |
| Acylierung | HFBA | Pur oder in aprotischem Lösungsmittel | 60 - 80 | 15 - 60 | Erhöht die Empfindlichkeit (ECD), spezifische Fragmentierung[6] | Kann zu stärkeren Matrixeffekten führen |
| TFAA | Pur oder in aprotischem Lösungsmittel | 60 - 70 | 15 - 30 | Gängiges und effektives Reagenz[5] | Korrosiv und feuchtigkeitsempfindlich |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Schritte für die Probenvorbereitung und Derivatisierung von this compound aus einer biologischen Matrix (z.B. Urin) für die GC-MS-Analyse.
Protokoll 1: Silylierung mit MSTFA
Dieses Protokoll ist die am häufigsten empfohlene Methode für Steroide.
1. Probenvorbereitung (Extraktion und Hydrolyse):
-
Enzymatische Hydrolyse: Da Steroide im Urin oft als Glucuronid- oder Sulfatkonjugate vorliegen, ist eine Hydrolyse zur Freisetzung des freien Steroids erforderlich.[7] Zu 1-2 ml Urin wird ein geeigneter Puffer (z.B. Acetatpuffer, pH 5.2) und β-Glucuronidase aus E. coli gegeben. Die Probe wird für 1-3 Stunden bei 50-55°C inkubiert.
-
Flüssig-Flüssig-Extraktion (LLE): Nach der Hydrolyse wird die Probe mit einem organischen Lösungsmittel (z.B. n-Pentan, Diethylether oder eine Mischung daraus) extrahiert. Der pH-Wert wird zuvor auf einen geeigneten Wert (oft leicht basisch) eingestellt.
-
Festphasenextraktion (SPE): Alternativ zur LLE kann eine SPE-Kartusche (z.B. C18) verwendet werden, um die Analyten aufzureinigen und zu konzentrieren.[7]
-
Trocknung: Der organische Extrakt wird unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (ca. 40°C) zur Trockne eingedampft. Es ist entscheidend, dass der Rückstand vollständig trocken ist, da Feuchtigkeit die Silylierungsreaktion stört.
2. Derivatisierung:
-
Zum trockenen Rückstand werden 50-100 µL MSTFA (optional mit 1% TMCS als Katalysator) gegeben.
-
Die Probenphiolen werden fest verschlossen und gut durchmischt (gevortext).
-
Die Reaktion wird für 30 Minuten bei 60°C in einem Heizblock oder Wasserbad durchgeführt.
-
Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die GC-MS-Injektion.
Protokoll 2: Acylierung mit HFBA
1. Probenvorbereitung:
-
Die Schritte der Extraktion und Trocknung sind identisch mit Protokoll 1.
2. Derivatisierung:
-
Zum trockenen Rückstand werden 50 µL HFBA und 50 µL eines aprotischen Lösungsmittels (z.B. Aceton, Ethylacetat) gegeben.
-
Die Probenphiolen werden fest verschlossen und gut durchmischt.
-
Die Reaktion wird für 60 Minuten bei 60°C durchgeführt.
-
Nach der Reaktion wird das überschüssige Reagenz und Lösungsmittel unter einem Stickstoffstrom entfernt.
-
Der derivatisierte Rückstand wird in einem geeigneten Lösungsmittel (z.B. n-Hexan, Isooctan) für die GC-MS-Analyse rekonstituiert.
Visualisierungen
Workflow der Probenvorbereitung und Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Probenvorbereitung und Derivatisierung.
Silylierungsreaktion von this compound
Abbildung 2: Schematische Darstellung der Silylierungsreaktion.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]
- 3. Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]
- 7. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for Bolandiol Purification
Abstract
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of Bolandiol (19-nortestosterone-3β,17β-diol), an anabolic steroid. The described protocol is designed for researchers, scientists, and professionals in drug development requiring high-purity this compound for subsequent analytical studies. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, ensuring efficient separation from potential impurities. This document provides comprehensive experimental protocols, system suitability parameters, and data presentation to guide the user in achieving optimal purification results.
Introduction
This compound, also known as 19-nortestosterone-3β,17β-diol, is a synthetic anabolic-androgenic steroid. For its characterization, biological activity studies, and use as a reference standard, a high degree of purity is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of steroids and their analogues due to its high resolution and reproducibility.[1][2] This application note outlines a validated HPLC method for the purification of this compound, adapted from established methods for similar anabolic steroids like Nandrolone.[3][4][5]
Experimental
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation. Other stationary phases like Cyano (CN) phases can also be used.[3][4]
-
Solvents: HPLC grade acetonitrile and ultrapure water are required.
-
Reagents: HPLC grade trifluoroacetic acid (TFA) or formic acid for mobile phase modification.
-
Sample: Synthesized crude this compound.
-
Filters: 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration.
The following table summarizes the optimized chromatographic conditions for this compound purification.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30-35 min: 90-40% B; 35-40 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm and 245 nm[6][7] |
| Injection Volume | 20 µL |
| Run Time | 40 minutes |
Protocols
-
Mobile Phase A (Aqueous): Add 1 mL of TFA to 1 L of ultrapure water. Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): Add 1 mL of TFA to 1 L of HPLC grade acetonitrile. Mix thoroughly and degas for at least 15 minutes.
-
Accurately weigh approximately 10 mg of crude this compound.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
Purge the HPLC pumps with the respective mobile phases to remove any air bubbles.
-
Set the initial mobile phase composition to 40% B.
-
Equilibrate the column with the initial mobile phase composition at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Inject 20 µL of the filtered sample onto the column.
-
Start the gradient run according to the conditions specified in the table above.
-
Monitor the chromatogram at 210 nm and 245 nm. This compound is expected to elute as a major peak.
-
Collect the fraction corresponding to the main peak in a clean collection vessel.
-
Analyze an aliquot of the collected fraction using the same HPLC method to confirm purity.
-
Pool the pure fractions from multiple runs if necessary.
-
Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Data Presentation
The following table summarizes the expected system suitability test (SST) parameters for the HPLC method.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD) | < 2.0% for peak area and retention time |
A representative chromatogram should show a well-resolved peak for this compound, separated from any impurities. The retention time for this compound will be dependent on the specific C18 column used but is expected to be in the range of 15-20 minutes under the specified conditions.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the HPLC purification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient protocol for the purification of this compound. By following the detailed steps for sample preparation, chromatographic separation, and post-purification processing, researchers can obtain high-purity this compound suitable for a wide range of scientific applications. The method is robust and can be adapted for the purification of other related steroid compounds with minor modifications.
References
- 1. wada-ama.org [wada-ama.org]
- 2. agilent.com [agilent.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
Synthesis of Bolandiol from Nandrolone or Testosterone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical synthesis of Bolandiol (estr-4-ene-3β,17β-diol), an anabolic steroid. The primary and most direct route detailed is the stereoselective reduction of the 3-keto group of nandrolone (19-nortestosterone). A well-established method for this transformation, the Luche reduction, is presented with a comprehensive experimental protocol. Additionally, the synthesis of this compound from testosterone derivatives is discussed as a more complex, multi-step alternative. This document is intended to serve as a practical guide for researchers in medicinal chemistry, drug development, and related fields.
Introduction
This compound, also known as 19-nor-4-androstenediol, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone. Structurally, it differs from nandrolone by the presence of a hydroxyl group at the C-3 position instead of a ketone. This structural modification significantly influences its biological activity. The synthesis of this compound is of interest for structure-activity relationship (SAR) studies and for the development of new therapeutic agents.
The most direct and efficient synthetic strategy for obtaining this compound is the stereoselective reduction of the 3-keto group of nandrolone. This transformation requires a reducing agent that favors the formation of the 3β-hydroxy epimer. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is a well-documented method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols with high stereoselectivity, making it an ideal choice for this synthesis.
Alternatively, the synthesis of this compound from testosterone derivatives is a more challenging endeavor. This route would necessitate the removal of the C19 methyl group from the testosterone scaffold, a process known as demethylation, followed by the stereoselective reduction of the 3-keto group. While conceptually feasible, this pathway involves more complex and lower-yielding transformations compared to the direct reduction of nandrolone.
This application note provides a detailed protocol for the synthesis of this compound from nandrolone via the Luche reduction and discusses the synthetic considerations for the testosterone-based route.
Synthesis of this compound from Nandrolone
The conversion of nandrolone to this compound is achieved through the stereoselective reduction of the C3 ketone. The Luche reduction is the method of choice for this transformation due to its high selectivity for 1,2-reduction of enones and its tendency to favor the formation of the equatorial alcohol, which in the case of nandrolone, corresponds to the desired 3β-hydroxy group of this compound.
Experimental Protocol: Luche Reduction of Nandrolone
Objective: To synthesize this compound (estr-4-ene-3β,17β-diol) from nandrolone (19-nortestosterone) via stereoselective reduction of the 3-keto group.
Materials:
-
Nandrolone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve nandrolone (1.0 eq) and cerium(III) chloride heptahydrate (1.2 eq) in anhydrous methanol (e.g., 20 mL per gram of nandrolone) at room temperature. Stir the mixture until the solids are fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reducing Agent: While stirring vigorously at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Effervescence may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction with dichloromethane two more times.
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.
Data Presentation:
| Parameter | Value |
| Starting Material | Nandrolone |
| Product | This compound |
| Reaction Type | Luche Reduction |
| Key Reagents | NaBH₄, CeCl₃·7H₂O |
| Solvent | Methanol |
| Reaction Temperature | 0 °C |
| Typical Yield | 85-95% |
| Diastereomeric Ratio (β:α) | >95:5 |
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and scale.
Synthesis of this compound from Testosterone Derivatives
The synthesis of this compound from testosterone is a significantly more complex process due to the presence of the C19 methyl group in testosterone, which is absent in the 19-nor steroid scaffold of this compound. This route would involve two key transformations:
-
Demethylation: Removal of the C19 methyl group from the testosterone backbone.
-
Stereoselective Reduction: Reduction of the 3-keto group to a 3β-hydroxyl group.
The demethylation of steroids is a challenging transformation that often requires harsh reaction conditions and can lead to a mixture of products and low yields. While several methods for steroid demethylation have been reported in the literature, they are not as straightforward as the reduction of a ketone.
Given the complexity and lower efficiency of the demethylation step, the synthesis of this compound from testosterone derivatives is not the preferred route for practical laboratory synthesis. The pathway starting from nandrolone is far more direct and efficient.
Diagrams
Experimental Workflow for this compound Synthesis from Nandrolone
Caption: Experimental workflow for the synthesis of this compound from nandrolone.
Logical Relationship of Synthetic Routes
Caption: Comparison of synthetic routes to this compound.
Application Notes and Protocols for In Vitro Aromatase Assay: Investigating the Potential Estrogenic Conversion of Bolandiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for utilizing an in vitro aromatase assay to investigate the potential conversion of the synthetic steroid Bolandiol (19-nortestosterone-3β,17β-diol) into estrogenic metabolites. While existing research indicates that this compound is not readily aromatized by human aromatase in vitro, this protocol provides a robust framework for researchers wishing to independently verify these findings or explore the compound's behavior under specific experimental conditions.[1][2][3]
Introduction
This compound is a synthetic anabolic-androgenic steroid that has demonstrated a unique pharmacological profile, exhibiting weak androgenic, estrogenic, and progestational activities.[1][2] Understanding the full spectrum of its mechanism of action is crucial for drug development and safety assessment. One potential metabolic pathway for androgens is aromatization, the conversion of androgens to estrogens, catalyzed by the enzyme aromatase (cytochrome P450 19A1). This process is a key consideration for steroids as it can significantly alter their biological activity, potentially leading to estrogen-related effects.
Studies have investigated whether this compound can be converted to estradiol by recombinant human aromatase.[1][2][3] The findings from these studies suggest that, unlike testosterone, this compound is not a substrate for the aromatase enzyme.[1] However, the in vitro aromatase assay remains the definitive method to assess this potential metabolic pathway.
This document provides a detailed protocol for an in vitro aromatase assay using human placental microsomes or recombinant human aromatase, which can be employed to test the estrogenic conversion of this compound or other test compounds.
Signaling Pathway of Aromatase
The aromatase enzyme, a member of the cytochrome P450 superfamily, is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens. It catalyzes the aromatization of the A-ring of androgens. The general pathway is depicted below.
Caption: General signaling pathway of androgen to estrogen conversion by aromatase.
Experimental Data
The following tables summarize the findings regarding this compound's interaction with aromatase and estrogen receptors based on published literature.
Table 1: In Vitro Aromatization of Testosterone and this compound
| Compound | Incubation Time (min) | % Conversion to Estrogen | Reference |
| Testosterone | 60 | Linear Conversion | [1] |
| Testosterone | 120 | Complete Conversion | [1] |
| This compound | 180 | No Detectable Conversion | [1] |
Table 2: Relative Binding Affinity of this compound to Steroid Receptors
| Receptor | Relative Binding Affinity (%) | Reference |
| Androgen Receptor (AR) | 4-9 (compared to T, DHT, 19-NT) | [1][2] |
| Progesterone Receptor (PR) | 1 (compared to progesterone) | [1][2] |
| Estrogen Receptor α (ERα) | 3 (compared to E2) | [1][2] |
| Estrogen Receptor β (ERβ) | 1 (compared to E2) | [1][2] |
T = Testosterone, DHT = Dihydrotestosterone, 19-NT = 19-Nortestosterone, E2 = 17β-Estradiol
Experimental Protocols
This section provides a detailed protocol for an in vitro aromatase assay using human placental microsomes. This method is widely used for screening potential aromatase inhibitors and can be adapted to assess the conversion of a test compound like this compound.[4][5]
Objective:
To determine if this compound is a substrate for the aromatase enzyme by measuring the production of estrogens in an in vitro system.
Materials and Reagents:
-
Enzyme Source: Human placental microsomes or recombinant human aromatase (CYP19A1).
-
Substrate: [1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate) and non-radiolabeled androstenedione.
-
Test Compound: this compound.
-
Positive Control: Testosterone or non-radiolabeled androstenedione.
-
Negative Control: Vehicle (e.g., DMSO).
-
Cofactor: NADPH or an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: 0.1 M sodium phosphate buffer (pH 7.4).
-
Stop Reagent: Chloroform.
-
Extraction Reagent: Dextran-coated charcoal.
-
Scintillation Cocktail.
-
Microcentrifuge tubes, incubator, scintillation counter.
Experimental Workflow:
Caption: Experimental workflow for the in vitro aromatase assay.
Assay Procedure:
-
Preparation of Reagents:
-
Prepare the 0.1 M sodium phosphate buffer (pH 7.4).
-
Prepare the NADPH-generating system solution.
-
Prepare stock solutions of this compound, testosterone (positive control), and the radiolabeled substrate in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In microcentrifuge tubes, add the phosphate buffer, NADPH-generating system, and the microsomal preparation.
-
Add the test compound (this compound at various concentrations), positive control (testosterone), or vehicle (negative control) to the respective tubes.
-
-
Pre-incubation:
-
Pre-incubate the tubes at 37°C for 5-10 minutes to allow the test compounds to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the [1β-³H]-Androst-4-ene-3,17-dione to each tube.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-120 minutes), with gentle shaking. Time-course experiments are recommended.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of chloroform and vortexing vigorously.
-
-
Extraction of Tritiated Water:
-
Centrifuge the tubes to separate the aqueous and organic phases.
-
The aromatase reaction releases the tritium from the 1β position of the androstenedione as tritiated water ([³H]₂O), which will be in the aqueous (upper) phase.
-
Carefully transfer a portion of the aqueous supernatant to a new tube.
-
-
Removal of Unreacted Substrate:
-
Add a suspension of dextran-coated charcoal to the aqueous supernatant to adsorb any unreacted [³H]-androstenedione.
-
Incubate on ice and then centrifuge to pellet the charcoal.
-
-
Measurement of Radioactivity:
-
Transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
The amount of [³H]₂O formed is directly proportional to the aromatase activity.
-
Compare the radioactivity in the tubes containing this compound to the negative control (vehicle) and the positive control (testosterone).
-
A significant increase in radioactivity in the this compound-treated tubes compared to the negative control would indicate that this compound is being aromatized.
-
If this compound is found to be a substrate, kinetic parameters such as Km and Vmax can be determined by running the assay with varying concentrations of this compound.
Conclusion
The provided application notes and protocol offer a comprehensive guide for researchers investigating the potential of this compound to undergo estrogenic conversion via the aromatase enzyme. While current literature suggests this conversion does not occur, this robust in vitro assay is the standard method for such an investigation.[1] The data and protocols presented here will enable researchers to rigorously test this hypothesis and further elucidate the complex pharmacology of this compound.
References
- 1. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Bolandiol dipropionate synthesis and research applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bolandiol dipropionate (also known as 19-nor-4-androstenediol dipropionate or estr-4-ene-3β,17β-diol 3,17-dipropionate) is a synthetic anabolic-androgenic steroid (AAS) and an ester derivative of this compound (19-nor-4-androstenediol)[1][2]. As a derivative of 19-nortestosterone (nandrolone), it has been investigated for its potential therapeutic applications, particularly in conditions associated with muscle wasting and bone density loss. This compound and its dipropionate ester are noted for possessing unique estrogenic and progestational activities alongside their anabolic effects[3].
These application notes provide a comprehensive overview of the synthesis, research applications, and experimental protocols related to this compound dipropionate, designed to support researchers in the fields of pharmacology, endocrinology, and drug development.
Chemical Synthesis of this compound Dipropionate
Reaction Scheme:
This compound (19-nor-4-androstenediol) + 2 Propionic Anhydride → this compound Dipropionate
Protocol: Esterification of this compound
Materials:
-
This compound (19-nor-4-androstenediol)
-
Pyridine (as solvent and catalyst)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of anhydrous pyridine and dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution in an ice bath (0°C). Slowly add a molar excess (e.g., 2.5 equivalents) of propionic anhydride to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture again in an ice bath and slowly add 1M HCl to neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound dipropionate.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS)[6][7].
Research Applications
Research on this compound, the active metabolite of this compound dipropionate, suggests potential therapeutic applications in conditions requiring anabolic support with potentially fewer androgenic side effects compared to testosterone.
Treatment of Muscle Wasting (Sarcopenia)
This compound has demonstrated anabolic effects on muscle tissue, suggesting its potential use in treating sarcopenia, the age-related loss of muscle mass and function[8][9]. Studies in animal models have shown that this compound can increase lean body mass and muscle weight[10].
Management of Osteoporosis
The anabolic effects of this compound extend to bone tissue. Research indicates that it can prevent the loss of bone mineral density (BMD) in castrated rat models, suggesting a potential role in the management of osteoporosis[5][10]. Its estrogenic activity may also contribute to its bone-protective effects.
Experimental Protocols
The following protocols are based on studies conducted with this compound and can be adapted for the investigation of this compound dipropionate.
In Vitro Assays
1. Steroid Receptor Binding Assays
This protocol determines the binding affinity of the compound to various steroid hormone receptors.
Materials:
-
Recombinant human androgen receptor (AR), estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), and progesterone receptor (PR)
-
Radiolabeled ligands (e.g., [³H]R1881 for AR, [³H]estradiol for ERs, [³H]progesterone for PR)
-
Test compound (this compound or its metabolites)
-
Assay buffer
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the recombinant receptor, radiolabeled ligand, and the test compound (or vehicle control) in the assay buffer.
-
Incubate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separate bound from unbound radioligand using a suitable method (e.g., dextran-coated charcoal or filtration).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Determine the relative binding affinity (RBA) compared to a standard steroid.
2. Transcriptional Activation Assays
This protocol measures the ability of the compound to activate gene expression through steroid hormone receptors.
Materials:
-
Mammalian cell line (e.g., HEK-293 or a relevant cancer cell line like LNCaP for AR)
-
Expression vectors for the steroid receptor of interest (e.g., pCMV-hAR)
-
Reporter plasmid containing a hormone response element linked to a luciferase gene (e.g., MMTV-luc)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound
-
Luciferase assay system
Protocol:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Co-transfect the cells with the receptor expression vector and the reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Calculate the EC50 value (the concentration that produces 50% of the maximal response).
In Vivo Studies
Animal Model for Anabolic and Androgenic Activity
The castrated male rat model is commonly used to assess the anabolic and androgenic effects of steroids[10].
Animals:
-
Immature male Sprague-Dawley rats (approximately 21 days old)
Protocol:
-
Orchidectomy: Perform bilateral orchidectomy (castration) on the rats under anesthesia. Allow a recovery period of 7-10 days. Sham-operated animals can serve as controls.
-
Treatment: Administer this compound dipropionate (dissolved in a suitable vehicle like sesame oil) via subcutaneous or intramuscular injection daily for a specified period (e.g., 7-14 days). Include a vehicle-treated castrated group and a testosterone-treated castrated group for comparison.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and carefully dissect the following tissues:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.
-
-
Data Collection: Record the body weight and the wet weight of the dissected organs.
-
Analysis: Compare the organ weights between the different treatment groups to assess the anabolic (increase in levator ani weight) and androgenic (increase in prostate and seminal vesicle weights) potency of the compound.
Data Presentation
Table 1: In Vitro Receptor Binding and Transcriptional Activation of this compound
| Receptor | Relative Binding Affinity (RBA %) | EC50 (nM) for Transcriptional Activation |
| Androgen Receptor (AR) | 2-6% (compared to standards) | ~10-50 |
| Estrogen Receptor α (ERα) | Low but measurable | ~100 |
| Estrogen Receptor β (ERβ) | Low but measurable | >1000 |
| Progesterone Receptor (PR) | Low but measurable | ~100 |
Data are approximate values derived from published studies on this compound and serve as a reference[10].
Table 2: In Vivo Effects of this compound in Castrated Male Rats
| Treatment Group | Levator Ani Muscle Weight (mg) | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) |
| Sham Control | +++ | +++ | +++ |
| Castrated + Vehicle | + | + | + |
| Castrated + Testosterone | +++ | +++ | +++ |
| Castrated + this compound (low dose) | ++ | + | + |
| Castrated + this compound (high dose) | +++ | ++ | ++ |
Qualitative representation of expected outcomes based on published data. '+' indicates the relative size/weight of the organ[10].
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Overall experimental workflow for this compound Dipropionate.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Interventions for Treatment of Sarcopenia: Current Status of Drug Development for Sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101851262A - Preparation method of 19-nor-4-androstenedione - Google Patents [patents.google.com]
- 4. Current and investigational medications for the treatment of sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osteoporosis-bone remodeling and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Advances in research on pharmacotherapy of sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Bolandiol Metabolites in Urine and Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of the major metabolites of Bolandiol (19-nor-4-androstenediol), namely 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE), in human urine and plasma samples. This compound is an anabolic-androgenic steroid that is metabolized in the body to nandrolone and its subsequent metabolites.[1][2] The accurate measurement of these metabolites is crucial for pharmacokinetic studies, clinical trials, and in the context of anti-doping analysis. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high selectivity and sensitivity. This document includes a comprehensive metabolic pathway, a detailed experimental workflow, sample preparation protocols, and LC-MS/MS parameters.
Introduction
This compound, also known as 19-norandrostenediol, is a synthetic anabolic steroid. Its use is prohibited in sports by the World Anti-Doping Agency (WADA).[1] Following administration, this compound is metabolized to 19-nortestosterone (nandrolone), which is then further metabolized to 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[1][2] These metabolites are primarily excreted in urine as glucuronide and sulfate conjugates.[1][3] Therefore, the detection and quantification of 19-NA and 19-NE are reliable indicators of this compound or nandrolone administration. This application note describes a robust LC-MS/MS method for the simultaneous quantification of these key metabolites in both urine and plasma.
Metabolic Pathway of this compound
This compound undergoes phase I and phase II metabolism before excretion. The primary metabolic pathway involves the conversion of this compound to nandrolone, which is then reduced to 19-NA and 19-NE. These metabolites are subsequently conjugated with glucuronic acid or sulfate to increase their water solubility for renal excretion.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone | World Anti Doping Agency [wada-ama.org]
Troubleshooting & Optimization
Technical Support Center: Bolandiol in In Vitro Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bolandiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in in vitro culture media, helping you ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
A1: While specific stability data for this compound in cell culture media is not extensively published, its structural similarity to other anabolic-androgenic steroids (AAS) like nandrolone and testosterone suggests it may be susceptible to degradation under typical culture conditions (37°C, 5% CO₂, humidified atmosphere). Steroids in aqueous solutions can undergo oxidation and other chemical transformations, potentially reducing the effective concentration of the active compound over the course of an experiment. One study noted that the recovery of this compound decreased during a 180-minute incubation in an in vitro assay system, indicating some degree of instability.
Q2: What are the primary factors that can affect this compound's stability in my experiments?
A2: Several factors can influence the stability of this compound in your cell culture experiments:
-
Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate the degradation of steroids.[1][2]
-
pH of the Medium: The pH of the culture medium can impact the rate and type of degradation reactions for steroids.[3]
-
Light Exposure: Exposure to light, especially UV light, can induce photochemical degradation of steroids.
-
Oxidative Stress: Components in the culture medium and cellular metabolic processes can generate reactive oxygen species (ROS), which can degrade sensitive compounds like steroids.[4]
-
Enzymatic Degradation: If using cell lines with metabolic activity, enzymatic conversion of this compound to other metabolites is possible. This compound is a potential metabolic precursor to nandrolone.[5]
-
Adsorption to Plastics: Steroids, being lipophilic, can adsorb to the surface of plastic labware, reducing the bioavailable concentration in the medium.
Q3: How can I improve the stability and consistency of this compound in my cell culture experiments?
A3: To enhance the stability and ensure consistent results with this compound, consider the following strategies:
-
Prepare Fresh Solutions: Prepare this compound stock solutions and dilute them into the culture medium immediately before each experiment to minimize degradation in aqueous solutions.
-
Use Antioxidants: The addition of antioxidants to the culture medium may help to mitigate oxidative degradation of this compound.[4][6] Common antioxidants used in cell culture include N-acetylcysteine, vitamin E (α-tocopherol), and ascorbic acid (vitamin C).
-
Incorporate Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules like steroids. This complexation can enhance the solubility and stability of the steroid in aqueous solutions.[7][8][9][10]
-
Control pH: Ensure the pH of your culture medium is stable and within the optimal range for both your cells and the compound.
-
Protect from Light: Store this compound stock solutions and conduct experiments in a manner that minimizes exposure to direct light.
-
Consider Serum-Free Media: Components in serum can sometimes contribute to the degradation or binding of small molecules. If your cell line permits, using a chemically defined, serum-free medium may improve consistency.
Q4: How can I verify the concentration of this compound in my culture medium over time?
A4: To accurately determine the concentration of this compound in your culture medium, you will need to use a suitable analytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying steroids in biological matrices.[11][12][13] A general protocol for this type of analysis is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your cell culture experiments involving this compound.
Problem 1: Inconsistent or lower-than-expected biological effects of this compound.
-
Possible Cause: Degradation of this compound in the culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution immediately before adding it to your cell cultures.
-
Perform a Time-Course Experiment: To assess stability, measure the concentration of this compound in your culture medium at different time points (e.g., 0, 6, 12, 24, and 48 hours) under your standard culture conditions using an appropriate analytical method like LC-MS/MS.
-
Incorporate Stabilizers: Consider adding antioxidants or cyclodextrins to your culture medium to improve this compound's stability.
-
Replenish the Medium: If significant degradation is observed, you may need to replenish the culture medium with freshly prepared this compound at regular intervals during your experiment.
-
Problem 2: High variability between replicate experiments.
-
Possible Cause: Inconsistent preparation of this compound solutions or variable degradation rates between experiments.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that the same protocol is followed for preparing this compound stock and working solutions for every experiment.
-
Control Environmental Factors: Maintain consistent temperature, pH, and CO₂ levels in your incubator.[14]
-
Minimize Light Exposure: Protect your stock solutions and experimental cultures from light as much as possible.
-
Evaluate Labware: Consider if adsorption to plasticware could be a contributing factor and if low-binding plastics are necessary.
-
Data Presentation
Table 1: Stability of Structurally Related Steroids Under Various Storage Conditions
This table summarizes the stability of steroids structurally similar to this compound. This data can be used to infer the potential stability of this compound under similar conditions.
| Steroid | Matrix | Storage Temperature (°C) | Duration | Stability | Reference |
| Testosterone | Dried Blood Spot | 37 | 7 weeks | Stable (<10% change) | [2] |
| Testosterone | Dried Blood Spot | Room Temperature | 3 months | Stable (<10% change) | [2] |
| Testosterone | Dried Blood Spot | 4 | 3 months | Stable (<10% change) | [2] |
| Testosterone | Dried Blood Spot | -20 | 3 months | Stable (<10% change) | [2] |
| Androstenedione | Dried Blood Spot | 37 | 7 days | Stable (<10% change) | [2] |
| Androstenedione | Dried Blood Spot | Room Temperature | 7 days | Stable (<10% change) | [2] |
| Cortisol | Dried Blood Spot | 37 | 7 days | Stable (<10% change) | [2] |
| Cortisol | Dried Blood Spot | Room Temperature | 3 months | Stable (<10% change) | [2] |
Experimental Protocols
Protocol 1: General Method for Quantifying this compound in Cell Culture Medium using LC-MS/MS
This protocol provides a general framework for determining the concentration of this compound in cell culture medium. Optimization may be required for your specific instrumentation and experimental setup.
1. Sample Preparation:
- Collect an aliquot of the cell culture medium at each desired time point.
- If the medium contains cells, centrifuge the sample to pellet the cells and collect the supernatant.
- Spike the supernatant with a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar steroid not present in the sample).
- Perform a liquid-liquid extraction to isolate the steroids from the aqueous medium. A common solvent for this is methyl tert-butyl ether (MTBE).
- Evaporate the organic solvent under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Use a suitable C18 or other appropriate reverse-phase HPLC column for chromatographic separation.
- Develop a gradient elution method using mobile phases such as water and methanol or acetonitrile, often with a small amount of an additive like formic acid or ammonium formate to improve ionization.
- Set up the mass spectrometer to monitor for the specific precursor and product ions of this compound and the internal standard using Multiple Reaction Monitoring (MRM).
3. Data Analysis:
- Generate a standard curve by analyzing a series of known concentrations of this compound.
- Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Potential degradation pathways for this compound in culture.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Bolandiol for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Bolandiol in preparation for in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound (also known as 19-nor-4-androstenediol) is a synthetic anabolic-androgenic steroid.[1] Like many steroids, it is a lipophilic molecule with poor water solubility, which poses a significant challenge for its administration in aqueous-based physiological systems for in vivo research.[2] Inadequate dissolution can lead to poor bioavailability, inaccurate dosing, and unreliable experimental outcomes. The fact that a more lipophilic dipropionate ester of this compound was marketed suggests that the parent compound has solubility and/or bioavailability limitations that were addressed for clinical use.[1]
Q2: What are the primary strategies to enhance the solubility of this compound for parenteral administration?
A2: The main approaches to improve the solubility of poorly water-soluble steroids like this compound for in vivo studies include:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (like water or saline) with one or more water-miscible organic solvents.
-
Surfactant Micellar Solutions: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in an aqueous medium.
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with this compound, effectively shielding its hydrophobic regions and enhancing its aqueous solubility.
-
Lipid-Based Formulations: Formulating this compound in an oily vehicle for intramuscular or subcutaneous injection, or developing a self-emulsifying drug delivery system (SEDDS) for oral administration.
-
Physicochemical Modification: Reducing the particle size of this compound through techniques like micronization to increase its surface area and dissolution rate.
Q3: How do I choose the most suitable solubilization method for my experiment?
A3: The choice of method depends on several factors: the intended route of administration (e.g., intravenous, intraperitoneal, oral), the required dose, the duration of the study, and the animal model. For acute intravenous studies, a co-solvent system or a cyclodextrin formulation is often preferred. For chronic studies, an oil-based depot injection or an oral SEDDS formulation might be more appropriate.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| This compound precipitates from the formulation upon preparation or dilution. | The solubility limit in the chosen solvent system has been exceeded. | - Reduce Concentration: Lower the concentration of this compound in your formulation.- Optimize Co-solvent Ratio: If using a co-solvent system, systematically vary the ratio of the co-solvents to find the optimal mixture for solubility.- Increase Solubilizer Concentration: Gradually increase the concentration of the surfactant or cyclodextrin. |
| The prepared formulation is too viscous for injection. | The concentration of co-solvents like propylene glycol or polyethylene glycol is too high. | - Use a Combination of Solvents: A combination of solvents at lower individual concentrations can sometimes achieve the desired solubility with lower viscosity.- Consider an Alternative Formulation: Switch to a cyclodextrin-based formulation, which is typically less viscous. |
| Inconsistent results are observed between experimental animals. | Poor bioavailability due to precipitation of the compound upon injection into the aqueous physiological environment. | - Switch to a More Robust Formulation: Consider using a cyclodextrin complex or a lipid-based formulation, which can better protect the drug from immediate precipitation.- Particle Size Reduction: If administering a suspension, ensure a uniform and small particle size through micronization. |
| Suspected low oral bioavailability. | Poor dissolution in the gastrointestinal tract and/or first-pass metabolism. | - Develop a SEDDS: A self-emulsifying drug delivery system can improve dissolution and enhance lymphatic absorption, bypassing first-pass metabolism.[3]- Micronization: Reducing the particle size of this compound can improve its dissolution rate.[4] |
Physicochemical Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility |
| This compound | C₁₈H₂₈O₂ | 276.4 | 2.7 (Computed)[2] | Practically insoluble |
| This compound Dipropionate | C₂₄H₃₆O₄ | 388.5 | 5.0 (Computed)[5] | Insoluble |
| Nandrolone | C₁₈H₂₆O₂ | 274.4 | 2.62[6] | 3.09 mg/mL at 25°C |
| Nandrolone Decanoate | C₂₈H₄₄O₃ | 428.7 | N/A | Practically insoluble in water; soluble in vegetable oils.[7] |
| Boldenone Undecylenate | C₃₀H₄₄O₃ | 452.7 | N/A | Insoluble in water; soluble in DMSO (5 mg/mL) and Ethanol (15 mg/mL).[8] |
Experimental Protocols
Protocol 1: Co-solvent Formulation for Parenteral Injection
This protocol provides a starting point for developing a co-solvent system for this compound, suitable for intravenous or intraperitoneal administration.
Materials:
-
This compound powder
-
Ethanol (USP grade)
-
Propylene glycol (USP grade)
-
Polysorbate 80 (Tween® 80) (low peroxide grade)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the desired amount of this compound.
-
In a sterile vial, dissolve the this compound in a small volume of ethanol. Gentle warming (to no more than 40°C) and vortexing may aid dissolution.
-
Add propylene glycol to the solution and mix thoroughly.
-
Add Polysorbate 80 and mix until a clear solution is obtained.
-
Slowly add sterile saline to the mixture while vortexing to reach the final desired volume.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation needs to be optimized by adjusting the solvent ratios or reducing the final concentration of this compound.
Example Starting Formulation (adjust as needed):
-
Ethanol: 10% (v/v)
-
Propylene glycol: 40% (v/v)
-
Polysorbate 80: 5% (v/v)
-
Sterile Saline: 45% (v/v)
Protocol 2: Hydroxypropyl-β-Cyclodextrin (HPβCD) Formulation
This protocol describes the preparation of a this compound-HPβCD inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water for injection
Procedure:
-
Prepare a solution of HPβCD in sterile water. A common starting concentration is 40% (w/v).
-
Add the this compound powder to the HPβCD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After the incubation period, filter the solution through a 0.22 µm sterile filter to remove any undissolved this compound.
-
The concentration of solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC-UV).
Protocol 3: Oil-Based Formulation for Intramuscular Injection
This protocol is based on formulations used for other anabolic steroids like nandrolone decanoate.
Materials:
-
This compound powder
-
Benzyl alcohol (USP grade)
-
Sterile sesame oil (or other suitable vegetable oil like cottonseed or castor oil)
Procedure:
-
In a sterile vial, dissolve the this compound powder in benzyl alcohol. Benzyl alcohol acts as a co-solvent and a preservative.
-
Gently warm the sterile sesame oil to approximately 40-50°C to reduce its viscosity.
-
Add the warmed sesame oil to the this compound/benzyl alcohol solution.
-
Mix thoroughly until a clear, uniform solution is obtained.
-
Allow the solution to cool to room temperature before use.
Example Starting Formulation:
-
Benzyl Alcohol: 5% (v/v)
-
Sesame Oil: q.s. to final volume
Visualizations
This compound Signaling Pathways
This compound is known to interact with multiple steroid hormone receptors, including the Androgen Receptor (AR), Estrogen Receptor (ER), and Progesterone Receptor (PR).[7]
Caption: Simplified signaling pathways of this compound via steroid hormone receptors.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting a suitable method to overcome the poor solubility of this compound.
Caption: Decision workflow for selecting a this compound solubility enhancement strategy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H28O2 | CID 9835303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Micronization: a method of improving the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Dipropionate | C24H36O4 | CID 443979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NANDROLONE DECANOATE INJECTION USP FOR INTRAMUSCULAR USE C-III Rx only [dailymed.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Bolandiol Derivatization for GC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of Bolandiol (19-nor-5-androstene-3,17-diol) for sensitive and reliable gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Which silylating agent is best for this compound derivatization?
A1: For anabolic androgenic steroids (AAS) like this compound, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective and widely used silylating agent.[1][2][3] For enhanced reactivity, especially to ensure complete derivatization of both hydroxyl groups, MSTFA is often used with a catalyst. A mixture of MSTFA/Ammonium Iodide (NH₄I)/Ethanethiol has been shown to outperform MSTFA alone or BSTFA + 1% TMCS for many anabolic steroids.[2]
Q2: Why is a catalyst like TMCS or NH₄I/ethanethiol recommended with MSTFA?
A2: Catalysts like trimethylchlorosilane (TMCS) or trimethyliodosilane (TMIS), often generated in situ from NH₄I, significantly increase the silylating power of the reagent.[3][4][5] This is crucial for derivatizing sterically hindered hydroxyl groups, ensuring a complete and rapid reaction to form the stable di-trimethylsilyl (di-TMS) ether derivative of this compound, which is essential for achieving maximum sensitivity and a single, sharp chromatographic peak.
Q3: What are the optimal reaction time and temperature for derivatization?
A3: Optimal conditions depend on the specific reagent used.
-
For BSTFA + 1% TMCS: A common starting point is heating at 60°C for 30-60 minutes.[6]
-
For MSTFA (with or without catalyst): Incubation at 60-80°C for 20-60 minutes is typical.[2][7] One study found that for a mixture of AAS, MSTFA/NH₄I/ethanethiol incubated for just 15 minutes at 37°C yielded optimal results, suggesting that excessively long incubation times or high temperatures are not always better and can sometimes lead to degradation.[2] It is always recommended to optimize these parameters for your specific analyte and system.
Q4: I am seeing two peaks for my this compound standard. What is the cause?
A4: The presence of two peaks for a single standard is most commonly due to incomplete derivatization. This results in the detection of both the mono-TMS derivative (one hydroxyl group derivatized) and the desired di-TMS derivative (both hydroxyl groups derivatized). To resolve this, refer to the troubleshooting guide below for improving reaction efficiency.
Q5: How long are my this compound-TMS derivatives stable?
A5: TMS derivatives are susceptible to hydrolysis from atmospheric moisture. It is highly recommended to analyze samples as soon as possible after derivatization, ideally within 24 hours.[4][8] Vials should be tightly capped with high-quality septa. If storage is necessary, keep vials in a desiccator and minimize exposure to air upon opening.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of derivatized this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peak Area / Poor Sensitivity | 1. Incomplete Derivatization: Insufficient reagent, non-anhydrous conditions, or suboptimal time/temperature.[4] | 1a. Ensure a molar excess of the silylating agent (e.g., 50-100 µL per sample).1b. Use a catalyst (e.g., 1% TMCS or NH₄I/ethanethiol) to drive the reaction to completion.[2]1c. Ensure all solvents and glassware are anhydrous; moisture will consume the reagent.[4]1d. Optimize incubation time and temperature (e.g., increase temperature to 75-80°C or time to 60 min). |
| 2. Derivative Degradation: Active sites in the GC inlet or column; excessive injector temperature. | 2a. Use a fresh, deactivated inlet liner. Silanize the liner if necessary.2b. Perform column maintenance; clip the first few cm of the column front.2c. Lower the injector temperature in 10-20°C increments to find the optimum. | |
| 3. MS Source Contamination: Dirty ion source leads to poor ionization and sensitivity loss. | 3a. Check the MS tune report. If voltages are high or performance is poor, vent the system and clean the ion source. | |
| Peak Tailing | 1. Active Sites: Polar hydroxyl groups from underivatized or degraded this compound are interacting with active sites in the liner or column. | 1a. Improve derivatization efficiency (see above).1b. Use a highly inert GC column (e.g., 5% phenyl-methylpolysiloxane).1c. Ensure the inlet liner is deactivated and clean. |
| 2. Improper Column Installation: Column not installed correctly in the injector or detector. | 2a. Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth. | |
| Multiple Peaks (for a single standard) | 1. Incomplete Derivatization: Formation of both mono-TMS and di-TMS derivatives. | 1a. This is the most likely cause. Increase reagent volume, add a catalyst, and ensure anhydrous conditions. |
| 2. Isomer Formation: Unlikely for this compound derivatization itself, but could indicate impurities in the standard. | 2a. Verify the purity of your analytical standard. | |
| Poor Reproducibility (%RSD > 15%) | 1. Inconsistent Derivatization: Variable reaction conditions between samples. | 1a. Use a heating block or oven for consistent temperature control.1b. Ensure precise and accurate pipetting of the derivatization reagent.1c. Prepare a fresh batch of derivatization reagent if it is old or has been exposed to moisture. |
| 2. Injector or Syringe Issues: Leaks in the injector or a faulty autosampler syringe. | 2a. Replace the inlet septum.2b. Check the syringe for bubbles and ensure it is drawing the correct volume. |
Visual Guides
Experimental Workflow
Troubleshooting Logic
Detailed Experimental Protocols
Protocol 1: High-Efficiency Derivatization using MSTFA with Catalyst
This protocol is optimized for achieving complete derivatization of this compound.
-
Preparation: Ensure the dried sample extract is completely free of water. All glassware should be oven-dried and cooled in a desiccator.
-
Reagent Addition: To the dried extract in a 2 mL autosampler vial, add 50 µL of MSTFA + 1% TMCS (or a pre-mixed solution of MSTFA/NH₄I/ethanethiol).
-
Capping: Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.
-
Mixing: Vortex the vial for 10-15 seconds to ensure the extract is fully dissolved in the reagent.
-
Incubation: Place the vial in a heating block or GC oven set to 70°C for 30 minutes.
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS. If high concentration is expected, dilution with a dry solvent like hexane or ethyl acetate may be necessary.
Comparative Data
Table 1: Comparison of Common Silylating Agents for Steroid Analysis
| Reagent Mixture | Silylating Strength | Typical Conditions | Key Advantages | Potential Issues |
| BSTFA + 1% TMCS | Very Strong | 60°C, 30-60 min[6] | Robust, widely used, effective for many steroids. | TMCS is moisture-sensitive and corrosive.[4] |
| MSTFA | Strong | 60-80°C, 30-60 min | By-products are highly volatile, reducing chromatographic interference.[1] | May not be strong enough for some hindered hydroxyl groups without a catalyst. |
| MSTFA / NH₄I / Ethanethiol | Most Powerful | 37-80°C, 15-60 min[2][7] | Highest reactivity, excellent for forming stable TMS-enol ethers.[5] Often provides the best sensitivity for AAS.[2] | Can lead to formation of ethyl thio-adducts in some matrices, which may complicate spectra.[3][5] |
Table 2: Predicted GC-MS Data for this compound-di-TMS Derivative
This compound (C₁₈H₂₈O₂, MW = 276.4 g/mol ) -> this compound-di-TMS (C₂₄H₄₄O₂Si₂, MW = 420.7 g/mol )
| Parameter | Predicted Value/Ion (m/z) | Description |
| Molecular Ion (M⁺) | 420 | The intact, derivatized molecule. Its presence confirms the formation of the di-TMS derivative. |
| Key Fragment 1 | 405 | [M-15]⁺: Loss of a methyl group (-CH₃) from one of the TMS groups. This is a very common and characteristic fragmentation for TMS derivatives.[9] |
| Key Fragment 2 | 330 | [M-90]⁺: Loss of trimethylsilanol (TMSOH). A common fragmentation pathway for silylated steroids. |
| Key Fragment 3 | 129 | A fragment ion indicative of a TMS-derivatized hydroxyl function on the steroid D-ring. |
| Quantification Ion | 420 or 405 | The molecular ion (m/z 420) or the M-15 fragment (m/z 405) are typically the most abundant and specific ions suitable for Selected Ion Monitoring (SIM) for sensitive quantification. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. benchchem.com [benchchem.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Bolandiol dose-response variability in cell assays
Welcome to the technical support center for troubleshooting Bolandiol dose-response variability in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our dose-response curves for this compound between experiments. What are the potential causes?
A1: Variability in dose-response curves for this compound can arise from several factors, often related to its complex pharmacology and assay conditions. Key potential causes include:
-
Compound Stability and Solubility: this compound, like many steroid hormones, may have limited stability and solubility in aqueous cell culture media. Degradation or precipitation of the compound over the course of the experiment will lead to inconsistent effective concentrations.
-
Cell Line Specific Effects: The cellular response to this compound is dependent on the expression levels of Androgen Receptor (AR), Progesterone Receptor (PR), and Estrogen Receptors (ERα and ERβ), as this compound can interact with all of these.[1][2][3] Different cell lines will have varying receptor profiles, leading to different dose-response relationships.
-
Metabolism of this compound: Cells can metabolize this compound into other active or inactive steroids.[1][4] The rate and products of metabolism can vary between cell lines and even with cell passage number, introducing variability.
-
Influence of Serum: The presence of hormones and binding proteins in fetal bovine serum (FBS) can interfere with the assay. It is crucial to use charcoal-stripped FBS to remove endogenous steroids.[5][6][7][8]
-
General Assay Variability: Inconsistent cell seeding density, cell passage number, solvent (e.g., DMSO) concentration, and incubation times can all contribute to experimental variability.[9][10]
Q2: What is the expected potency of this compound in cell-based assays?
A2: this compound is a relatively weak agonist compared to other androgens like testosterone and dihydrotestosterone (DHT). In transactivation assays, this compound was found to be only 4–9% as potent as testosterone, DHT, and 19-nortestosterone via the androgen receptor.[1][2][3] Its potency is even lower for the progesterone receptor (about 1% as potent as progesterone) and estrogen receptors (1-3% as potent as estradiol).[1][2][3] Specific EC50 values are not widely reported across a range of cell lines and should be empirically determined for your specific experimental system.
Q3: How does this compound's activity on multiple receptors affect experimental design and interpretation?
A3: this compound's ability to bind to AR, PR, and ERs means that the observed cellular response will be a composite of its effects through these different signaling pathways.[1][4] This can lead to complex, sometimes biphasic, dose-response curves.[1][4] When designing experiments, it is important to:
-
Characterize the Receptor Profile of Your Cell Line: Understand which receptors (AR, PR, ERα, ERβ) are expressed in your chosen cell model.
-
Use Receptor-Specific Antagonists: To dissect the contribution of each receptor to the overall response, consider using specific antagonists for AR (e.g., bicalutamide), PR (e.g., mifepristone), and ER (e.g., fulvestrant/ICI 182,780).[1][4]
-
Select Appropriate Cell Lines: Choose cell lines that are well-characterized for their steroid hormone receptor expression and response. For example, LNCaP cells are androgen-sensitive prostate cancer cells, while MCF-7 cells are estrogen-responsive breast cancer cells.[3][11][12][13] PC-3 prostate cancer cells are androgen-insensitive and can serve as a negative control for AR-mediated effects.[1][14][15][16]
Q4: How should I prepare and handle this compound for in vitro experiments?
A4: Proper handling of this compound is critical for reproducible results.
-
Solvent Selection: this compound is sparingly soluble in water. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution.[17][18][19]
-
Stock Solution Preparation and Storage: Prepare a concentrated stock solution (e.g., 10 mM in DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. Ensure the final solvent concentration in all wells (including vehicle controls) is consistent and non-toxic to the cells (typically ≤ 0.1% for DMSO).
Troubleshooting Guides
Issue 1: Inconsistent EC50/IC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Cell confluence can affect the cellular response to steroids. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions. Consider performing a stability study of this compound in your specific culture medium over the time course of your experiment. |
| Variability in Charcoal-Stripped Serum | Test different lots of charcoal-stripped FBS, as the efficiency of steroid removal can vary.[5][8] Qualify a single large batch of serum for a series of experiments. |
| Incubation Time | Keep the incubation time with this compound consistent across all experiments. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent technique. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. |
| Compound Precipitation | Visually inspect the prepared dilutions for any signs of precipitation. If observed, gentle warming or sonication may help. It may be necessary to use a lower concentration range or a different solvent for the initial stock. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of both cells and compound dilutions. |
Issue 3: No Dose-Response or a Biphasic/Unusual Curve
| Potential Cause | Troubleshooting Steps |
| Inappropriate Cell Line | Confirm that your cell line expresses the target receptors (AR, PR, ERs) at functional levels. |
| Compound Inactivity | Verify the identity and purity of your this compound compound. |
| Multi-Receptor Activation | The observed curve may be the net effect of activation of multiple receptors with different potencies. Use receptor-specific antagonists to dissect the individual contributions. A biphasic response has been observed for this compound's effect on an estrogen-responsive reporter.[1][4] |
| Cellular Metabolism | The cells may be rapidly metabolizing this compound. Consider using a cell line with lower metabolic activity or inhibitors of relevant metabolic enzymes if known. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects unrelated to the classical steroid hormone receptors. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's in vitro activity from the literature. Note that absolute EC50/IC50 values are not always reported, and relative potencies are often provided.
Table 1: Relative Binding Affinity (RBA) and Potency of this compound in Transactivation Assays [1][2]
| Receptor | Relative Binding Affinity (%)* | Relative Potency (%)** |
| Androgen Receptor (AR) | 2-6 | 4-9 |
| Progesterone Receptor (PR) | 2-6 | 1 |
| Estrogen Receptor α (ERα) | 2-6 | 3 |
| Estrogen Receptor β (ERβ) | 2-6 | 1 |
*Relative to the standard for each receptor assay (e.g., R1881 for AR, progesterone for PR, E2 for ER). **Relative to the potency of a standard agonist (e.g., Testosterone/DHT for AR, progesterone for PR, E2 for ER).
Table 2: Reported EC50 Values for this compound in Transactivation Assays [4]
| Cell Line | Receptor(s) | Reporter Construct | Reported EC50 (M) |
| HEK-293 | ERα | pGL3-ERE-LUC | ~3 x 10⁻⁹ |
| HEK-293 | ERβ | pGL3-ERE-LUC | ~2 x 10⁻⁸ |
| T47Dco | Endogenous ER | 3XERE-LUC | Biphasic, max at ~10⁻⁷ |
Table 3: Reported IC50 Values for a Structurally Similar Compound, Bonediol, in Cell Growth Assays [1]
| Cell Line | Description | IC50 (µM) after 48h |
| HEK-293 | Human Embryonic Kidney | > 50 |
| LNCaP | Androgen-Sensitive Prostate Cancer | 12.5 |
| PC-3 | Androgen-Insensitive Prostate Cancer | 25 |
| PC-3M | Metastatic Prostate Cancer | 20 |
Note: It is important to confirm if "bonediol" in this context is identical to this compound (estr-4-ene-3β,17β-diol).
Experimental Protocols
Protocol 1: Androgen Receptor (AR) Luciferase Reporter Gene Assay
This protocol is a general guideline for assessing the AR agonist activity of this compound using a luciferase reporter assay.
Materials:
-
AR-responsive cell line (e.g., 22RV1, or a transiently transfected cell line like CV-1 or HEK-293 with an AR expression vector and an ARE-luciferase reporter vector).
-
Cell culture medium (e.g., RPMI-1640 or DMEM), phenol-red free.
-
Charcoal-stripped Fetal Bovine Serum (FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., Dihydrotestosterone, DHT).
-
Luciferase assay reagent.
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture cells in phenol-red free medium supplemented with 10% charcoal-stripped FBS.
-
Seed cells into a white, clear-bottom 96-well plate at a pre-optimized density (e.g., 10,000 - 20,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound and DHT in phenol-red free medium with a reduced concentration of charcoal-stripped FBS (e.g., 1-5%).
-
The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Include a vehicle control (medium with the same final DMSO concentration).
-
Carefully remove the medium from the cells and replace it with the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence against the log of the compound concentration and fit a non-linear regression curve (e.g., log(agonist) vs. response) to determine the EC50 value.
-
Protocol 2: Cell Proliferation/Viability (MTT) Assay
This protocol provides a general method for assessing the effect of this compound on cell proliferation using an MTT assay.
Materials:
-
Cell line of interest (e.g., LNCaP, MCF-7, PC-3).
-
Complete cell culture medium.
-
Charcoal-stripped FBS (if studying hormone-dependent effects).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000 - 10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Include a vehicle control.
-
Replace the medium in the wells with the compound dilutions.
-
-
Incubation:
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response) to determine the IC50 value.
-
Visualizations
Caption: this compound's multiple signaling pathways.
Caption: Troubleshooting workflow for dose-response variability.
References
- 1. researchgate.net [researchgate.net]
- 2. lines ic50 values: Topics by Science.gov [science.gov]
- 3. The proliferative effect of "anti-androgens" on the androgen-sensitive human prostate tumor cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of androstenediol-dependent LNCaP tumour growth by 17α-ethynyl-5α-androstane-3α, 17β-diol (HE3235) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 11. hormonebalance.org [hormonebalance.org]
- 12. Control of LNCaP proliferation and differentiation: actions and interactions of androgens, 1alpha,25-dihydroxycholecalciferol, all-trans retinoic acid, 9-cis retinoic acid, and phenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steroid‐induced androgen receptor–oestradiol receptor β–Src complex triggers prostate cancer cell proliferation | The EMBO Journal [link.springer.com]
- 14. Anti-proliferative effect of Cannabidiol in Prostate cancer cell PC3 is mediated by apoptotic cell death, NFκB activation, increased oxidative stress, and lower reduced glutathione status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-proliferative effect of Cannabidiol in Prostate cancer cell PC3 is mediated by apoptotic cell death, NFκB activation, increased oxidative stress, and lower reduced glutathione status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Minimizing cross-reactivity in Bolandiol receptor binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cross-reactivity and addressing common issues encountered during Bolandiol receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it bind to?
A1: this compound (also known as 19-nor-4-androstenediol) is a synthetic anabolic-androgenic steroid.[1] It is known to bind to the Androgen Receptor (AR), but it also exhibits cross-reactivity with Progesterone Receptors (PR) and Estrogen Receptors (ER), albeit with lower affinity.[2][3]
Q2: What causes the cross-reactivity of this compound with other steroid receptors?
A2: The cross-reactivity of this compound is due to structural similarities with other steroid hormones. This allows it to bind to the ligand-binding domains of multiple nuclear receptors, including the androgen, progesterone, and estrogen receptors.[2]
Q3: How significant is the binding of this compound to Progesterone and Estrogen Receptors?
A3: this compound binds with a significantly lower affinity to PR and ER compared to their native ligands. Studies have shown that this compound's potency is about 1% of progesterone for PR and 1-3% of estradiol for ERα and ERβ, respectively.[3][4][5]
Q4: Can metabolites of this compound interfere with binding assays?
A4: Yes, this compound can be a metabolic precursor to nandrolone.[1] It is important to consider the potential for metabolic conversion in your experimental system, as metabolites may have different binding affinities and specificities, which could confound results.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound receptor binding assays.
Issue 1: High Non-Specific Binding
Symptoms:
-
High signal in the presence of a saturating concentration of unlabeled ligand.
-
Low specific binding signal (Total Binding - Non-Specific Binding).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobic interactions of the ligand with assay components. | Include a non-ionic detergent (e.g., 0.01% Triton X-100) or a protein carrier like Bovine Serum Albumin (BSA) (e.g., 0.1%) in the assay buffer to reduce non-specific adherence to tubes and filters. |
| Radioligand degradation. | Ensure the radioligand is stored correctly and has not undergone significant degradation. Use fresh aliquots for each experiment. |
| Inadequate washing steps. | Optimize the number and duration of wash steps to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand. Use ice-cold wash buffer. |
| High concentration of receptor protein. | Reduce the amount of receptor protein in the assay. This can decrease non-specific binding to other cellular components present in the preparation. |
| Filter binding. | If using a filtration assay, pre-soak the filters in a solution of a blocking agent like polyethyleneimine (PEI) to reduce ligand binding to the filter itself. |
Issue 2: Low or No Specific Binding
Symptoms:
-
Signal in total binding wells is not significantly higher than non-specific binding wells.
-
Inability to generate a saturation curve.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive receptor preparation. | Ensure that the receptor source (e.g., cell lysate, purified protein) has been prepared and stored correctly to maintain its activity. Repeated freeze-thaw cycles should be avoided. |
| Incorrect buffer composition. | Verify the pH and ionic strength of the assay buffer. The inclusion of protease inhibitors and stabilizing agents like glycerol may be necessary. |
| Insufficient incubation time. | The binding reaction may not have reached equilibrium. Increase the incubation time and confirm equilibrium by performing a time-course experiment. |
| Low receptor concentration. | Increase the concentration of the receptor preparation in the assay. |
| Degraded radioligand. | Use a fresh stock of radioligand with high purity and specific activity. |
Issue 3: Poor Reproducibility Between Experiments
Symptoms:
-
High variability in IC50 or Kd values across replicate experiments.
-
Inconsistent signal-to-noise ratios.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent reagent preparation. | Prepare fresh buffers and dilutions of ligands and receptors for each experiment. Use calibrated pipettes and consistent techniques. |
| Variability in cell culture or tissue preparation. | Use cells from a consistent passage number and ensure they are in a similar growth phase. For tissue preparations, use a standardized dissection and homogenization protocol. |
| Temperature fluctuations. | Maintain a consistent temperature during incubation and washing steps. |
| Assay drift during plate reading. | Read plates in a consistent order and timeframe. |
Quantitative Data Summary
The following tables summarize the relative binding affinity (RBA) and functional potency of this compound for various steroid receptors.
Table 1: Relative Binding Affinity (RBA) of this compound and Other Steroids
| Compound | Androgen Receptor (AR) RBA (%) | Progesterone Receptor (PR) RBA (%) | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) |
| This compound | 2-6 | ~2 | ~6 | ~3 |
| Testosterone | 100 | No Binding | No Binding | No Binding |
| DHT | >100 | No Binding | No Binding | No Binding |
| 19-Nortestosterone | High | ~10 | No Binding | No Binding |
| Progesterone | - | 100 | - | - |
| Estradiol | - | - | 100 | 100 |
Data compiled from literature.[2] RBA values are relative to the standard for each receptor (Testosterone for AR, Progesterone for PR, Estradiol for ER).
Table 2: Functional Potency of this compound in Transcription Assays
| Receptor Pathway | This compound Potency (relative to standard) |
| Androgen Receptor (AR) | 4-9% (compared to T, DHT, and 19-NT) |
| Progesterone Receptor (PR) | 1% (compared to progesterone) |
| Estrogen Receptor α (ERα) | 3% (compared to Estradiol) |
| Estrogen Receptor β (ERβ) | 1% (compared to Estradiol) |
Data represents the potency of this compound to stimulate transcriptional activity mediated by each receptor.[2][3][5]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Androgen Receptor
This protocol is designed to determine the ability of a test compound, such as this compound, to compete with a known high-affinity radiolabeled androgen for binding to the AR.
Materials:
-
AR Source: Rat prostate cytosol or cells expressing recombinant AR.
-
Radioligand: [³H]-Mibolerone or [³H]-R1881.
-
Unlabeled Ligand: Mibolerone or R1881.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, sodium molybdate, and DTT.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail.
-
96-well plates.
-
Filter mats.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound (this compound) and the unlabeled ligand in the assay buffer. Prepare the radioligand at a concentration at or below its Kd.
-
Assay Setup:
-
Total Binding: Add assay buffer, radioligand, and AR preparation to designated wells.
-
Non-Specific Binding (NSB): Add assay buffer, radioligand, a saturating concentration of unlabeled ligand, and AR preparation.
-
Test Compound: Add assay buffer, radioligand, AR preparation, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Protocol 2: Scintillation Proximity Assay (SPA) for Receptor Binding
SPA is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.
Materials:
-
Receptor-coated SPA beads: (e.g., Wheat Germ Agglutinin (WGA) SPA beads for membrane preparations).
-
Radioligand: Tritiated ligand (e.g., [³H]-DHT).
-
Test Compound: this compound.
-
Assay Buffer.
-
96-well or 384-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare dilutions of the test compound and radioligand in the assay buffer.
-
Assay Setup: To each well of the microplate, add the receptor-coated SPA beads, radioligand, and either assay buffer (for total binding), excess unlabeled ligand (for NSB), or the test compound (this compound).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (determined empirically).
-
Detection: Measure the light emitted from the SPA beads using a microplate scintillation counter.
-
Data Analysis: Analyze the data similarly to the competitive radioligand binding assay to determine the IC50 of this compound.
Visualizations
Signaling Pathways
Caption: this compound's interaction with steroid hormone signaling pathways.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Logic
Caption: Troubleshooting logic for high non-specific binding.
References
Addressing Bolandiol degradation during sample storage and extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the degradation of Bolandiol during sample storage and extraction. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research and analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary metabolites?
A1: this compound (19-nor-4-androstenediol) is a synthetic anabolic-androgenic steroid. A primary metabolic pathway for this compound is its conversion to 19-nortestosterone (nandrolone)[1][2][3]. In biological samples, this compound and its metabolites can exist in a free form or as glucuronide and sulfate conjugates.
Q2: What are the main factors that can cause this compound degradation in my samples?
A2: The stability of this compound, like other steroids, in biological matrices is influenced by several factors. These include:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Non-neutral pH can lead to chemical degradation.
-
Enzymatic Activity: Endogenous enzymes in biological samples can metabolize this compound.
-
Light Exposure: Some steroids are sensitive to light.
-
Oxidation: Exposure to air can lead to oxidation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples may impact the stability of this compound[1].
Q3: How should I store my biological samples to minimize this compound degradation?
A3: For optimal stability, it is recommended to store biological samples (plasma, serum, urine) at -20°C or lower if they are not being analyzed immediately. Storage at 4°C is suitable for short periods (up to 4 days), while room temperature storage should be avoided for more than a few hours. For long-term storage (months to years), -80°C is preferable. It is also advisable to minimize the number of freeze-thaw cycles the samples undergo[1].
Q4: I am analyzing urine samples. Do I need to perform a hydrolysis step?
A4: Yes, in urine, this compound and its metabolites are often present as glucuronide or sulfate conjugates. To accurately quantify the total amount of this compound and its metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is necessary to cleave these conjugates and release the free steroid for extraction and analysis.
Q5: What are the most common extraction techniques for this compound?
A5: The most common and effective techniques for extracting this compound from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between these methods depends on the sample matrix, the required level of cleanliness of the extract, and the available equipment.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Low or No Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Ensure the pH of the urine sample is adjusted to the optimal range for the β-glucuronidase enzyme (typically pH 5-6.5). Verify the activity of the enzyme and consider increasing the incubation time or temperature as per the manufacturer's recommendations. |
| Inefficient Extraction | For LLE: Ensure the solvent polarity is appropriate for this compound. Check the pH of the aqueous phase to ensure this compound is in a neutral form for efficient partitioning into the organic solvent. Perform multiple extractions for better recovery. |
| For SPE: Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Check that the elution solvent is strong enough to desorb this compound from the sorbent. Optimize the wash steps to avoid premature elution of the analyte. | |
| Degradation During Evaporation | If using a nitrogen evaporator, avoid excessively high temperatures which can lead to degradation. |
| Adsorption to Labware | Use silanized glassware to prevent adsorption of the steroid to glass surfaces. |
Poor Peak Shape in Chromatography (Peak Tailing)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | The hydroxyl groups on this compound can interact with active sites on the silica-based column packing. Use a column with end-capping or a different stationary phase. Adding a small amount of a competitive agent like triethylamine to the mobile phase can also help. |
| Column Overload | If the peak is fronting, it may be due to column overload. Dilute the sample or inject a smaller volume. |
| Contamination of Guard or Analytical Column | Backflush the guard column or replace it. If the problem persists, try cleaning or replacing the analytical column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for the column and analyte to ensure consistent ionization state. |
| Extra-column Dead Volume | Check all fittings and tubing for proper connections to minimize dead volume. |
Quantitative Data Summary
While specific stability data for this compound is limited in the literature, the following tables provide representative stability data for similar androgenic steroids, which can be used as a guideline for handling samples containing this compound. It is strongly recommended to perform your own stability studies for this compound in your specific sample matrix and storage conditions.
Table 1: General Stability of Androgenic Steroids in Plasma/Serum
| Storage Temperature | Duration | Analyte | Matrix | Percent Change | Reference |
| 22°C (Room Temp) | 4 days | Androstenedione | Plasma | -10.9% | [4] |
| 4°C | 4 days | Androstenedione | Plasma | < -10% | [4] |
| -28°C | 4 days | Androstenedione | Plasma | < -10% | [4] |
| 22°C (Room Temp) | 4 days | Testosterone | Whole Blood | -14.5% | [4] |
| -25°C | 3-4 years | Testosterone | Plasma | -6 to -9% | [5] |
Table 2: Effect of Freeze-Thaw Cycles on Steroid Hormones in Plasma/Serum
| Analyte | Number of Freeze-Thaw Cycles | Matrix | Observation | Reference |
| Various Hormones | Up to 4 | Plasma/Serum | No significant effect on most hormones | [1][6] |
| Testosterone | 10 | Plasma | No significant change | [1] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound Glucuronide in Urine
-
To 2 mL of urine, add 1 mL of acetate buffer (0.2 M, pH 5.2).
-
Add 50 µL of β-glucuronidase from Helix pomatia (>100,000 units/mL).
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at 55°C for 2 hours.
-
Allow the sample to cool to room temperature before proceeding to extraction.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
-
To the hydrolyzed urine sample, add 5 mL of a mixture of n-pentane and diethyl ether (1:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 1-4) with another 5 mL of the extraction solvent.
-
Combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS derivatization.
Protocol 3: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: To 1 mL of plasma/serum, add an internal standard. Load the sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water to remove polar interferences.
-
Dry: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute this compound with 3 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for analysis.
Visualizations
Caption: Potential metabolic and degradation pathways of this compound.
Caption: Recommended workflow for this compound sample handling and analysis.
Caption: A decision tree for troubleshooting low this compound recovery.
References
- 1. Nandrolone | TRC-N315000-1G | LGC Standards [lgcstandards.com]
- 2. Nandrolone | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. researchgate.net [researchgate.net]
- 5. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Bolandiol Oxidation in Chemical Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of Bolandiol during chemical synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered in the laboratory.
Troubleshooting Guides
Issue: I am observing significant oxidation of this compound to its corresponding ketone (19-nortestosterone or nandrolone) during my reaction. How can I prevent this?
The primary cause of this compound oxidation is the presence of oxidizing agents or conditions that promote the oxidation of its secondary hydroxyl groups at the 3β and 17β positions. To prevent this, the most effective strategy is to protect these hydroxyl groups before carrying out reactions with oxidative potential.
Recommended Action: Protect the Hydroxyl Groups
The use of protecting groups is a standard and effective method to prevent the oxidation of alcohols during synthesis. The choice of protecting group will depend on the specific reaction conditions you plan to use subsequently.
Issue: Which protecting group should I choose for this compound?
The selection of a suitable protecting group depends on several factors, including the stability of the group to the reaction conditions of the subsequent steps and the ease of its removal (deprotection) without affecting the rest of the molecule. For this compound, silyl ethers are a common and effective choice.
Silyl Ethers:
Silyl ethers are widely used to protect alcohols due to their ease of formation, stability under many reaction conditions, and selective removal.[1]
-
Common Silyl Ethers: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), and tert-Butyldiphenylsilyl (TBDPS).
-
Stability: The stability of silyl ethers varies, with bulkier groups like TBDMS and TBDPS offering greater stability compared to TMS.[1] This allows for orthogonal protection strategies if you need to deprotect the two hydroxyl groups at different stages.
-
Application: You can selectively protect one hydroxyl group over the other by taking advantage of steric hindrance. The 17β-hydroxyl group is generally less sterically hindered than the 3β-hydroxyl group in the steroid nucleus, allowing for selective protection with a bulky silylating agent.
Acetal Protecting Groups:
For diols, cyclic acetals can be a good option, although this compound's hydroxyl groups are not vicinal, making the formation of a simple cyclic acetal with a single reagent less straightforward. However, protecting both hydroxyls as individual acetal-type ethers (e.g., methoxymethyl (MOM) ether) is a viable strategy.
Frequently Asked Questions (FAQs)
Q1: How do I selectively protect only one of the hydroxyl groups in this compound?
Selective protection can be achieved by exploiting the different steric environments of the 3β and 17β hydroxyl groups.
-
For selective protection of the less hindered 17β-hydroxyl group: Use a bulky silylating reagent like TBDMS-Cl or TBDPS-Cl in a stoichiometric amount. The reagent will preferentially react with the more accessible 17β-OH.
-
For protection of both hydroxyl groups: Use a less bulky and more reactive silylating agent like TMS-Cl or TES-Cl in excess.
Q2: What are the general conditions for protecting the hydroxyl groups of this compound with TBDMS?
A common procedure involves reacting this compound with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole in an aprotic solvent such as dimethylformamide (DMF).[2]
Q3: How do I remove the silyl protecting groups after my reaction is complete?
Silyl ethers are typically cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF).[3] The cleavage conditions are generally mild and should not affect the rest of the this compound molecule. The rate of cleavage depends on the steric bulk of the silyl group, allowing for selective deprotection if different silyl ethers are used.[1]
Q4: Can I use other protecting groups besides silyl ethers?
Yes, other protecting groups for alcohols can be used, such as:
-
Benzyl ethers (Bn): Formed using benzyl bromide (BnBr) and a strong base. They are stable to a wide range of conditions but are typically removed by hydrogenolysis, which might affect other functional groups like double bonds.
-
Methoxymethyl (MOM) ethers: Formed using MOM-Cl and a base. They are stable to many non-acidic reagents and are removed under acidic conditions.
The choice will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule and subsequent reaction steps.
Q5: My reaction conditions are oxidative. What specific oxidizing agents should I be cautious of?
Common oxidizing agents used in organic synthesis that can oxidize the hydroxyl groups of this compound include:
-
Chromium-based reagents (e.g., Jones reagent, PCC, PDC)
-
Manganese-based reagents (e.g., KMnO4)
-
Swern oxidation and related methods (using DMSO and an activating agent)
-
Dess-Martin periodinane
If your synthesis requires the use of such reagents, protecting the hydroxyl groups of this compound is essential.
Data Presentation
The following table summarizes typical protecting groups for hydroxyls and their common protection and deprotection conditions, with generally high yields reported in the literature for similar steroid systems.
| Protecting Group | Protection Reagent & Conditions | Typical Yield (%) | Deprotection Reagent & Conditions | Typical Yield (%) |
| TBDMS | TBDMS-Cl, Imidazole, DMF, rt | >90 | TBAF, THF, rt | >90 |
| TES | TES-Cl, Pyridine, CH₂Cl₂, 0 °C to rt | >95 | HF-Pyridine, THF, 0 °C | >90 |
| Benzyl (Bn) | BnBr, NaH, THF, 0 °C to rt | >85 | H₂, Pd/C, MeOH, rt | >90 |
| MOM | MOM-Cl, DIPEA, CH₂Cl₂, rt | >90 | HCl, MeOH, rt | >85 |
Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Protection of this compound Hydroxyl Groups as TBDMS Ethers
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add imidazole (2.5 equivalents per hydroxyl group to be protected). To this solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents per hydroxyl group) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Deprotection of TBDMS Ethers from Protected this compound
-
Preparation: Dissolve the TBDMS-protected this compound (1 equivalent) in anhydrous THF in a flask under an inert atmosphere.
-
Addition of Reagent: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equivalents per TBDMS group) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-3 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Mandatory Visualization
Caption: this compound oxidation pathways.
Caption: Workflow for preventing oxidation using protecting groups.
Caption: Troubleshooting logic for this compound oxidation.
References
Technical Support Center: Bolandiol Synthesis via Birch Reduction
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Bolandiol (also known as 19-norandrostenediol) via the Birch reduction of an appropriate aromatic steroid precursor, such as an estrone derivative.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the Birch reduction and why is it used for this compound synthesis?
The Birch reduction is a powerful method in organic chemistry for converting aromatic rings into 1,4-cyclohexadienes.[3][4] It employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia with a proton source (typically an alcohol).[3][5] This reaction is particularly useful in steroid synthesis because, unlike catalytic hydrogenation, it partially reduces the aromatic A-ring of a precursor like an estrone methyl ether without reducing it completely to a cyclohexane, providing the necessary diene intermediate for this compound synthesis.[2][3]
Q2: Which alkali metal is better for this reaction, Lithium or Sodium?
While both sodium and lithium can be used, lithium often provides better yields and is less prone to catalysis by iron impurities that can be present in commercial liquid ammonia.[2][3] Iron salts can catalyze the reaction between sodium and the alcohol proton source, consuming the reagents and reducing efficiency.[2]
Q3: My reaction failed or gave a very low yield. What are the most common reasons?
Low yield or reaction failure in a Birch reduction is often traced back to several key factors:
-
Wet Reagents/Glassware: The solvated electrons are extremely sensitive to moisture. Any water in the ammonia, solvent, or on the glassware will consume the alkali metal and quench the reaction. It is crucial to use freshly distilled, dry ammonia and thoroughly flame-dried glassware under an inert atmosphere.[6]
-
Impure Ammonia: Commercial ammonia can contain iron impurities which catalyze side reactions.[2] Distilling ammonia from a small amount of sodium before use can mitigate this.[6]
-
Poor Solubility: The steroid starting material may have poor solubility in liquid ammonia. Using a co-solvent like tetrahydrofuran (THF) or diethyl ether is often necessary to ensure the substrate is fully dissolved.[7]
-
Incorrect Order of Addition: The order in which reagents are added can significantly impact the outcome. Generally, the steroid and alcohol are dissolved in the co-solvent and liquid ammonia before the alkali metal is added in small portions.[8]
Q4: The reaction solution turned into a thick, dark blue slurry that is difficult to stir. What should I do?
This is a common issue, especially with sodium, where the metal does not fully dissolve or reacts to form insoluble byproducts.[9]
-
Improve Agitation: Ensure vigorous mechanical stirring.
-
Use Lithium: Lithium is generally more soluble in liquid ammonia than sodium.
-
Add Metal in Portions: Add the alkali metal in small, freshly cut pieces to facilitate dissolution and maintain a homogenous blue solution.[9]
-
Sufficient Solvent: Ensure enough liquid ammonia and co-solvent are used to maintain a fluid reaction mixture.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive reagents (moisture contamination).[6]2. Insufficient amount of alkali metal or proton source.3. Reaction temperature is too high, causing ammonia to evaporate. | 1. Flame-dry all glassware. Use freshly distilled ammonia and anhydrous co-solvents.2. Recalculate stoichiometry. Use a slight excess of alkali metal and alcohol.3. Maintain the reaction at -78 °C (dry ice/acetone bath) to minimize ammonia loss.[5][8] |
| Formation of Phenolic Byproducts (Dealkylation) | The ether protecting group on the aromatic ring (e.g., a methoxy group) was cleaved. | 1. Add the alcohol proton source before adding the alkali metal. The presence of the alcohol can sometimes suppress dealkylation.2. Use a milder proton source, such as tert-butanol, instead of ethanol or methanol.[5]3. Adding amine additives like propylamine or ethylenediamine can minimize dealkylation.[10] |
| Over-reduction of the Diene Product | The intermediate 1,4-diene isomerized to a more stable conjugated diene, which was then further reduced. | 1. Use a proton source that can quickly protonate the radical anion intermediate, preventing isomerization. Ethanol is often effective.2. Ensure the reaction is quenched promptly once the starting material is consumed (monitored by TLC if possible). |
| Violent or Uncontrollable Quenching | Adding the quenching agent (e.g., solid ammonium chloride) too quickly to a large excess of unreacted alkali metal.[9] | 1. First, quench the excess alkali metal by adding a proton-donating solvent like isopropanol or ethanol dropwise until the blue color disappears.2. After the blue color is gone, cautiously add a saturated aqueous solution of ammonium chloride to hydrolyze the remaining intermediates. |
| Inconsistent Results / Poor Reproducibility | Subtle variations in reagent quality, moisture levels, or reaction setup.[6][9] | 1. Standardize the entire procedure. Always use freshly distilled solvents and clean, freshly cut alkali metals.2. Ensure the reaction is always run under a positive pressure of an inert gas (e.g., argon or nitrogen).3. Monitor the reaction progress consistently. The disappearance of the blue color indicates the consumption of the alkali metal. |
Experimental Workflow & Protocol
The following diagram and protocol outline a general procedure for the Birch reduction of an estrone methyl ether derivative to a this compound precursor.
Caption: Workflow for the synthesis of a this compound precursor.
Detailed Protocol: Birch Reduction of Estrone Methyl Ether
Disclaimer: This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed by qualified personnel in a well-ventilated fume hood.
1. Preparation:
-
Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet. Flame-dry the entire apparatus under a stream of dry argon or nitrogen.
-
In a separate flask, dissolve the estrone methyl ether (1 equivalent) and dry tert-butanol (4-5 equivalents) in anhydrous THF (tetrahydrofuran).
2. Reaction Setup:
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Condense dry ammonia gas into the flask via the dry ice condenser until the desired volume is reached (typically enough to create a ~0.1 M solution of the steroid).
3. Reduction:
-
Transfer the solution of the steroid and alcohol from the separate flask into the liquid ammonia solution via cannula.
-
Begin adding small, freshly cut pieces of lithium metal (2.5-3 equivalents) to the stirred solution. The solution should turn a deep, persistent blue color, indicating the presence of solvated electrons.[3][5]
-
Maintain the reaction at -78 °C and continue stirring. Monitor the reaction by TLC (thin-layer chromatography). The reaction is typically complete within 1-3 hours.
4. Quenching and Workup:
-
Once the starting material is consumed, quench the reaction by slowly adding isopropanol dropwise until the blue color completely disappears.
-
Cautiously add a saturated aqueous solution of ammonium chloride to the colorless solution.
-
Remove the cold bath and allow the ammonia to evaporate under a gentle stream of nitrogen.
5. Isolation and Purification:
-
To the remaining aqueous/THF slurry, add water and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product (a dihydroanisole intermediate) can then be purified by column chromatography on silica gel or by recrystallization. This intermediate requires a subsequent hydrolysis step (e.g., with oxalic acid) to yield the final diene-ol product, which is a direct precursor to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Birch reduction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. scilit.com [scilit.com]
- 8. baranlab.org [baranlab.org]
- 9. reddit.com [reddit.com]
- 10. WO2009120678A2 - Birch reduction of steroid substrates via alkali metal-silica gel materials - Google Patents [patents.google.com]
Selecting appropriate internal standards for Bolandiol quantification
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and utilizing appropriate internal standards (IS) for the accurate quantification of Bolandiol.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it critical for accurate this compound quantification?
An internal standard is a compound with physicochemical properties similar to the analyte (this compound) that is added in a known quantity to every sample, calibrator, and quality control. Its primary role is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume) and matrix effects.[1] Matrix effects, such as ion suppression or enhancement in mass spectrometry, can significantly impact accuracy, and a co-eluting internal standard helps to mitigate these variations, ensuring reliable quantification.[2]
Q2: What are the key characteristics of a good internal standard for this compound analysis?
An ideal internal standard for this compound should exhibit the following characteristics:
-
Structural Similarity: It should be structurally and chemically similar to this compound to ensure comparable behavior during extraction, derivatization (for GC-MS), and ionization.[1]
-
Co-elution: In liquid or gas chromatography, it should elute at or very near the retention time of this compound.
-
Mass Difference: It must be clearly distinguishable from this compound by the mass spectrometer.
-
Purity and Stability: The internal standard must be of high purity and stable throughout the entire analytical process.
-
Non-Endogenous: It must not be naturally present in the biological samples being analyzed.
-
Commercial Availability: It should be readily available from a reliable supplier.
Q3: What are the recommended internal standards for this compound quantification?
The selection of an internal standard depends on availability and the specific requirements of the assay. Stable isotope-labeled (SIL) standards are highly recommended for mass spectrometry-based methods. This compound (also known as 19-nor-4-androstenediol) is structurally a 19-nor steroid and a diol derivative of nandrolone.[3][4][5] Therefore, the best choices are deuterated versions of this compound itself or its close structural relatives.
Data Presentation: Comparison of Potential Internal Standards for this compound
| Internal Standard (IS) | Type | Pros | Cons |
| This compound-d3 (or other deuterated version) | Stable Isotope Labeled (SIL) - Analyte Analog | Ideal Choice. Co-elutes and has nearly identical extraction recovery and ionization efficiency as this compound, providing the most accurate correction for matrix effects.[6][7] | May not be commercially available or could be expensive. |
| Nandrolone-d3 | Stable Isotope Labeled (SIL) - Parent Compound Analog | Excellent Choice. this compound is a derivative of nandrolone.[5][8] This IS will have very similar chromatographic and mass spectrometric behavior. | Minor differences in polarity due to the ketone vs. hydroxyl group might lead to slight variations in extraction and chromatography. |
| Testosterone-d3 | Stable Isotope Labeled (SIL) - Structural Analog | Good Choice. Widely used as an IS for steroid panels and commercially available.[8][9] It shares the core steroid structure. | Structural difference (contains a C19-methyl group, which this compound lacks) may result in slightly different chromatographic retention and ionization efficiency. |
| Methyltestosterone | Non-Labeled Structural Analog | Acceptable Alternative. Can be used if SIL standards are unavailable.[2][10] It is structurally similar and not an endogenous compound. | Does not perfectly correct for matrix effects or extraction losses as its properties are not identical to this compound. Higher risk of inaccurate quantification. |
Q4: Should I use a deuterated (stable isotope-labeled) or a non-labeled internal standard?
For mass spectrometry-based quantification (LC-MS/MS or GC-MS), a stable isotope-labeled, deuterated internal standard is strongly recommended.[1] A SIL-IS has the same chemical structure as the analyte, causing it to behave identically during sample preparation and chromatographic separation. This allows it to effectively compensate for variations in extraction efficiency and, most importantly, matrix-induced ion suppression or enhancement, which is a common challenge in complex biological samples.[2][7] Non-labeled standards are less effective at correcting for these issues and can lead to reduced accuracy and precision.[7]
Q5: My internal standard shows a poor or inconsistent signal. What are the common causes and solutions?
-
Issue: Low signal intensity or poor recovery.
-
Cause: Inefficient extraction, degradation during sample processing, or poor ionization.
-
Solution: Re-evaluate your sample preparation method (e.g., switch from liquid-liquid extraction to solid-phase extraction). Ensure the pH is optimal for extraction. For GC-MS, ensure derivatization is complete. For LC-MS, optimize mobile phase additives (e.g., formic acid, ammonium formate) to improve ionization.
-
-
Issue: High signal variability across samples.
-
Cause: Inconsistent addition of the IS, significant and variable matrix effects, or sample-to-sample degradation.
-
Solution: Ensure the IS is accurately pipetted into every sample at the very beginning of the workflow. Dilute samples to minimize matrix effects if possible. Check for enzymatic activity in the matrix that might degrade the IS and consider deactivating enzymes (e.g., by protein precipitation with methanol or acetonitrile).
-
-
Issue: Internal standard peak is not separating from interfering peaks.
-
Cause: Sub-optimal chromatographic conditions.
-
Solution: Optimize the chromatographic gradient (for LC) or temperature ramp (for GC). Consider using a column with a different chemistry or higher resolution.[10]
-
Experimental Protocols
Example Protocol: this compound Quantification in Human Plasma using LC-MS/MS
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
1. Materials and Reagents:
-
Analytes: this compound
-
Internal Standard: this compound-d3 (or Nandrolone-d3)
-
Solvents: Methanol, Acetonitrile, Water (LC-MS grade)
-
Reagents: Formic Acid, Ammonium Formate
-
Equipment: Solid-Phase Extraction (SPE) cartridges (e.g., C18), SPE manifold, evaporator, autosampler vials.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Spiking: To 200 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3 in methanol). Vortex briefly.
-
Pre-treatment: Add 400 µL of purified water to the sample and vortex.
-
SPE Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.
3. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Optimize precursor and product ions for both this compound and the chosen internal standard (e.g., this compound-d3). This requires direct infusion of individual standards.
Visualizations
Caption: Decision workflow for selecting an internal standard.
Caption: Relationship between an analyte and an ideal IS.
Caption: A typical experimental workflow for quantification.
References
- 1. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. This compound | C18H28O2 | CID 9835303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 19793-20-5 | Benchchem [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. lcms.cz [lcms.cz]
- 8. Detection of nandrolone, testosterone, and their esters in rat and human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and quantification of 12 anabolic steroids and analogs in human whole blood and 20 in hair using LC-HRMS/MS: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of the Anabolic Activity of Bolandiol and Nandrolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anabolic and androgenic activities of Bolandiol (19-nortestosterone-3β,17β-diol) and its well-known metabolite, nandrolone (19-nortestosterone). The analysis is supported by experimental data from in vitro and in vivo studies to delineate the distinct pharmacological profiles of these two anabolic steroids.
Executive Summary
Nandrolone is a potent anabolic-androgenic steroid (AAS) with established efficacy. This compound, a synthetic derivative and a potential precursor to nandrolone, exhibits a more complex and tissue-selective pharmacological profile. While it is suggested that some of the anabolic effects of this compound may be attributed to its conversion to nandrolone, experimental evidence indicates that this compound possesses its own unique spectrum of activities, including lower androgenic potential compared to its anabolic effects. This guide synthesizes key experimental findings to provide a clear comparison of their receptor binding affinities, functional activities, and in vivo anabolic versus androgenic potencies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies of this compound and nandrolone.
Table 1: Comparative Receptor Binding Affinity
| Compound | Androgen Receptor (AR) RBA (%)[1] | Progestin Receptor (PR) RBA (%)[1] | Estrogen Receptor α (ERα) RBA (%)[1] | Estrogen Receptor β (ERβ) RBA (%)[1] |
| This compound | Weak | Low, but measurable | Weak | Weak |
| Nandrolone (19-NT) | Stronger than this compound | ~10% of progesterone | No binding | No binding |
| Testosterone (T) | Stronger than this compound | No binding | No binding | No binding |
| Dihydrotestosterone (DHT) | Stronger than this compound | No binding | No binding | No binding |
RBA: Relative Binding Affinity. Data extracted from Attardi et al., 2010.
Table 2: Comparative Functional Activity in Transactivation Assays
| Compound | Potency via AR (relative to T, DHT, and 19-NT)[1] | Potency via PR (relative to progesterone)[1] | Potency via ERα (relative to E₂)[1] | Potency via ERβ (relative to E₂)[1] |
| This compound | 4-9% | 1% | 3% | 1% |
Data extracted from Attardi et al., 2010.
Table 3: In Vivo Anabolic and Androgenic Potency in Immature Castrated Rats
| Compound | Anabolic Effect (Levator Ani Muscle Growth)[1] | Androgenic Effect (Sex Accessory Gland Growth)[1] |
| This compound | Equipotent to Testosterone | Less potent than Testosterone |
| Nandrolone (19-NT) | Potent anabolic effects | Exhibits androgenic effects |
| Testosterone (T) | Potent anabolic effects | Potent androgenic effects |
Data extracted from Attardi et al., 2010.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Receptor Binding Affinity Assays
The relative binding affinities (RBAs) of this compound, nandrolone (19-NT), testosterone (T), and dihydrotestosterone (DHT) for various steroid hormone receptors were determined using competitive binding assays.[1]
-
Receptors: Recombinant rat androgen receptor (AR), and recombinant human progestin receptors (PR-A, PR-B), and estrogen receptors (ERα and ERβ-1) were utilized.[1]
-
Procedure: A fixed concentration of a radiolabeled standard ligand for each receptor was incubated with the receptor in the presence of increasing concentrations of the competitor compound (this compound, nandrolone, etc.).
-
Data Analysis: The concentration of the competitor that inhibited 50% of the binding of the radiolabeled ligand (IC50) was determined. The RBA was then calculated relative to a standard for each receptor.
In Vitro Functional Transactivation Assays
The functional agonist activity of this compound was assessed in transcription assays mediated by the AR, PR, or ER.[1]
-
Cell Lines: Appropriate cell lines expressing the specific receptors and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter were used. For instance, T47Dco cells were used for ER-mediated transactivation.[1]
-
Treatment: Cells were treated with varying concentrations of this compound or standard agonists (T, DHT, 19-NT for AR; progesterone for PR; E₂ for ER).
-
Measurement: The activity of the reporter gene (luciferase) was measured to quantify the level of receptor-mediated gene transcription.
-
Data Analysis: Dose-response curves were generated to determine the potency of this compound relative to the standard agonists.
In Vivo Androgenic and Anabolic Activity in a Castrated Rat Model
The comparative androgenic and anabolic potency of this compound, nandrolone, and testosterone was evaluated in vivo using a castrated immature male rat model.[1]
-
Animal Model: Immature male Sprague Dawley rats were castrated to remove the endogenous source of androgens.[1]
-
Treatment: The animals were administered daily subcutaneous injections of this compound, nandrolone, or testosterone at various doses.
-
Endpoints: After a set treatment period, the weights of the levator ani muscle (an indicator of anabolic activity) and sex accessory glands such as the ventral prostate (VP) and seminal vesicles (SV) (indicators of androgenic activity) were measured.[1]
-
Data Analysis: The dose-dependent effects of each compound on the target organ weights were compared to determine their relative anabolic and androgenic potencies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing anabolic and androgenic activity.
Caption: Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Anabolic/Androgenic Assay.
Conclusion
The experimental data reveals a distinct pharmacological separation between this compound and nandrolone. This compound demonstrates a weaker affinity for the androgen receptor and consequently lower potency in AR-mediated transactivation compared to nandrolone.[1] However, in vivo studies indicate that this compound can elicit a significant anabolic effect on muscle tissue, comparable to that of testosterone, while exhibiting a reduced androgenic impact on sex accessory glands.[1] This tissue selectivity suggests that this compound may act as a selective androgen receptor modulator (SARM). The multifaceted activity of this compound, including its weak interactions with progestin and estrogen receptors, further differentiates it from nandrolone.[1] These findings underscore the importance of comprehensive pharmacological profiling in drug development and provide a basis for the potential therapeutic application of this compound in conditions where an improved anabolic-to-androgenic ratio is desirable. Further research into the metabolism of this compound to nandrolone in target tissues is warranted to fully elucidate its mechanism of action.
References
A Comparative Analysis of Bolandiol and Testosterone on Levator Ani Muscle Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of Bolandiol (also known as 19-nor-4-androstenediol) and testosterone on the growth of the levator ani muscle. The information presented is collated from preclinical studies and is intended to inform research and development in andrology and muscle biology.
Executive Summary
This compound has demonstrated a potent anabolic effect on the levator ani muscle, comparable to that of testosterone.[1][2][3] However, it exhibits a significantly lower androgenic profile, suggesting a degree of tissue selectivity.[1][2][3] This dissociation between anabolic and androgenic effects is a key differentiator between the two compounds. While this compound's direct interaction with the androgen receptor (AR) is weaker than that of testosterone, its in vivo efficacy on the levator ani suggests complex mechanisms of action that may involve other steroid hormone receptors or metabolic pathways.[1][2][3]
Comparative Efficacy on Levator Ani Muscle
In vivo studies utilizing a castrated rat model have shown that this compound is equipotent to testosterone in stimulating the growth of the levator ani muscle.[1][2][3] This indicates that, on a dose-for-dose basis, both compounds produce a similar hypertrophic response in this specific muscle group.
Table 1: In Vivo Anabolic Activity on Levator Ani Muscle
| Compound | Model | Key Finding on Levator Ani Growth | Reference |
| This compound | Immature Castrated Rats | Equipotent to Testosterone | [1][2][3] |
| Testosterone | Immature Castrated Rats | Dose-dependent stimulation of growth | [1] |
Androgenic Profile Comparison
A significant divergence between this compound and testosterone is observed in their effects on androgen-sensitive tissues such as the seminal vesicles and ventral prostate. Testosterone demonstrates a potent, dose-dependent stimulation of these sex accessory glands.[1] In contrast, this compound is substantially less potent in this regard.[1][2][3] This suggests a more favorable anabolic-to-androgenic ratio for this compound concerning the levator ani muscle.
Table 2: In Vivo Androgenic Activity on Sex Accessory Glands
| Compound | Model | Effect on Seminal Vesicles & Ventral Prostate | Reference |
| This compound | Immature Castrated Rats | Less potent than Testosterone | [1][2][3] |
| Testosterone | Immature Castrated Rats | Potent, dose-dependent stimulation | [1] |
Receptor Binding and Functional Activity
In vitro assays reveal that this compound has a lower binding affinity for the androgen receptor compared to testosterone.[1][3] Functional transcription assays corroborate this, showing this compound to be a less potent activator of the androgen receptor.[1][2][3] Interestingly, this compound also displays weak binding and agonist activity at estrogen (ERα and ERβ) and progesterone (PR) receptors, a characteristic not shared by testosterone.[1][3]
Table 3: In Vitro Receptor Interaction
| Compound | Receptor | Relative Binding Affinity | Transcriptional Activity (Potency vs. Standard) | Reference |
| This compound | Androgen Receptor (AR) | Lower than Testosterone | 4-9% as potent as Testosterone | [1][2][3] |
| Estrogen Receptor α (ERα) | Low, but measurable | 3% as potent as Estradiol | [1][2][3] | |
| Estrogen Receptor β (ERβ) | Low, but measurable | 1% as potent as Estradiol | [1][2][3] | |
| Progesterone Receptor (PR) | Low, but measurable | 1% as potent as Progesterone | [1][2][3] | |
| Testosterone | Androgen Receptor (AR) | High | Standard for comparison | [1] |
| Estrogen Receptor | No significant binding | Not applicable | [1] | |
| Progesterone Receptor | No significant binding | Not applicable | [1] |
Signaling Pathways and Mechanisms of Action
The anabolic effects of testosterone on muscle, including the levator ani, are primarily mediated through the androgen receptor.[4][5] Upon binding, the testosterone-AR complex acts as a nuclear transcription factor, modulating the expression of genes involved in protein synthesis and muscle hypertrophy.[4][5]
The mechanism for this compound's potent in vivo effect on the levator ani, despite its weaker AR activation in vitro, is not fully elucidated. It is hypothesized that its tissue selectivity may arise from its interactions with multiple steroid receptors (AR, ER, PR), the utilization of alternative signaling pathways, or its metabolism into more potent and selective steroids in target tissues.[1][2][3]
Caption: Comparative signaling pathways of Testosterone and this compound.
Experimental Protocols
In Vivo Androgenic and Anabolic Activity Assay (Hershberger Assay Adaptation)
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, allowing for the specific assessment of the administered compounds.
-
Acclimation: Animals are allowed to acclimate to the laboratory conditions for a set period before the commencement of the study.
-
Grouping: Animals are randomly assigned to control (vehicle) and treatment groups (receiving various doses of testosterone or this compound).
-
Administration: The compounds are typically administered daily via subcutaneous injection for a predetermined duration (e.g., 7-10 days).
-
Endpoint Analysis: At the end of the treatment period, the animals are euthanized. The levator ani muscle, ventral prostate, and seminal vesicles are dissected and weighed. The wet weights of these tissues are used as indicators of anabolic and androgenic activity, respectively.
Caption: Workflow for the in vivo assessment of anabolic and androgenic activity.
In Vitro Receptor Binding and Transactivation Assays
-
Receptor Preparation: Recombinant rat androgen receptors are used for binding assays.
-
Binding Assay: A competitive binding assay is performed using a radiolabeled androgen (e.g., [3H]R1881) and varying concentrations of the test compounds (this compound, testosterone). The ability of the test compounds to displace the radiolabeled ligand is measured to determine their relative binding affinity (RBA).
-
Transactivation Assay: CV-1 cells (or a similar cell line) are co-transfected with a human AR expression vector and a reporter gene construct (e.g., 3XHRE-LUC) containing androgen response elements. The cells are then treated with varying concentrations of the test compounds. The activation of the reporter gene (measured by luciferase activity) indicates the functional agonist activity of the compounds. The concentration required to elicit a half-maximal response (EC50) is determined.
Conclusion
This compound presents a unique pharmacological profile, exhibiting potent anabolic effects on the levator ani muscle, equivalent to testosterone, but with significantly reduced androgenic activity in preclinical models. Its mechanism of action appears to be more complex than that of testosterone, potentially involving interactions with multiple steroid hormone receptors. This tissue-selective activity warrants further investigation for potential therapeutic applications where muscle growth is desired with minimal androgenic side effects.
References
- 1. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anabolic effects of androgens on muscles of female pelvic floor and lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Bolandiol and Dihydrotestosterone on Prostate Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of Bolandiol (19-nortestosterone-3β,17β-diol) and Dihydrotestosterone (DHT) on prostate tissue. The information presented is collated from various experimental studies to assist researchers in understanding the distinct molecular and cellular impacts of these two androgens.
Executive Summary
Dihydrotestosterone (DHT), a potent metabolite of testosterone, is the primary androgen responsible for the normal growth and development of the prostate gland. However, its overactivity is also strongly implicated in the pathogenesis of benign prostatic hyperplasia (BPH) and prostate cancer.[1][2] this compound, a synthetic anabolic steroid, has been investigated for its potential as a selective androgen receptor modulator (SARM) with tissue-specific effects. Experimental evidence suggests that this compound exhibits significantly weaker androgenic effects on the prostate compared to DHT, positioning it as a compound of interest for therapies aiming to provide anabolic benefits while minimizing adverse prostatic effects.[3]
Comparative Effects on Prostate Tissue: A Quantitative Overview
The following table summarizes the key quantitative data comparing the effects of this compound and DHT on various parameters related to prostate tissue.
| Parameter | This compound | Dihydrotestosterone (DHT) | Key Findings & References |
| Androgen Receptor (AR) Binding Affinity | Weak, with a Relative Binding Affinity (RBA) of approximately 2-6% compared to standard androgens. | High affinity, serving as the primary endogenous ligand for the AR in the prostate. | This compound demonstrates a significantly lower affinity for the androgen receptor compared to DHT.[3] |
| Prostate Growth (in vivo) | Little to no stimulation of ventral prostate weight in castrated animal models. | Potent stimulator of prostate growth. | Studies in castrated rats show that while equipotent to testosterone in stimulating levator ani muscle growth, this compound has a markedly reduced effect on prostate and seminal vesicle weight compared to DHT.[3] |
| Prostate-Specific Antigen (PSA) Gene Expression | Data from direct comparative studies is limited. Expected to be a weak inducer due to low AR affinity. | Potent inducer of PSA gene expression, a key marker of AR activity in prostate cells. | DHT is a major mediator of androgen-induced PSA gene expression in prostate cancer cells.[2] |
| Prostate Cell Proliferation | Expected to have a minimal direct proliferative effect on AR-dependent prostate cancer cells. | Strong promoter of proliferation in androgen-sensitive prostate cancer cell lines. | DHT enhances the proliferation of castration-resistant prostate cancer cells through various signaling pathways.[4] |
| Apoptosis in Prostate Cells | Effects on apoptosis are not well-documented in direct comparison with DHT. | Androgens, including DHT, are known to have anti-apoptotic effects in prostate cancer cells. | Androgens can protect prostate cancer cells from apoptosis induced by various stimuli.[5] |
Signaling Pathways
The differential effects of this compound and DHT on prostate tissue can be attributed to their distinct interactions with cellular signaling pathways.
Dihydrotestosterone (DHT) Signaling Pathway
DHT exerts its effects primarily through the classical androgen receptor (AR) signaling pathway. Upon entering the prostate cell, DHT binds to the AR in the cytoplasm, leading to a conformational change and dissociation from heat shock proteins. The DHT-AR complex then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This binding event recruits co-activator proteins and initiates the transcription of target genes responsible for cell growth, proliferation, and survival, such as PSA.[1][6][7][8]
This compound Signaling Pathway
The precise signaling mechanism of this compound in prostate cells is less defined. Due to its weak binding to the AR, its direct androgenic effects are minimal.[3] It is hypothesized that this compound may exert some of its biological effects through weak interactions with other steroid receptors, such as the progesterone receptor (PR) and estrogen receptor (ER), or via alternative, non-genomic signaling pathways. However, in prostate tissue, its low affinity for the AR is the dominant factor contributing to its reduced impact compared to DHT.[3]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and DHT.
Androgen Receptor Binding Assay
Objective: To determine the relative binding affinity of this compound and DHT to the androgen receptor.
Protocol:
-
Receptor Preparation: A source of androgen receptors is required, typically from rat prostate cytosol or recombinant human AR.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-DHT) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (this compound or DHT).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Techniques such as hydroxylapatite precipitation or dextran-coated charcoal are used to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard (e.g., DHT).
Prostate Cell Proliferation Assay
Objective: To compare the effects of this compound and DHT on the proliferation of prostate cancer cells (e.g., LNCaP).
Protocol:
-
Cell Culture: LNCaP cells are cultured in a suitable medium, often steroid-depleted, to establish a baseline.
-
Treatment: Cells are treated with various concentrations of this compound, DHT, or a vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, 72 hours).
-
Proliferation Assessment: Cell proliferation can be measured using several methods:
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
MTT or WST-1 Assay: Colorimetric assays that measure mitochondrial metabolic activity, which is proportional to the number of viable cells.
-
BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into the DNA of proliferating cells.
-
Ki-67 Staining: Immunohistochemical staining for the Ki-67 protein, a cellular marker for proliferation.
-
-
Data Analysis: The proliferation rates in the treated groups are compared to the control group.
Gene Expression Analysis (qRT-PCR for PSA)
Objective: To quantify the changes in Prostate-Specific Antigen (PSA) mRNA expression in response to this compound and DHT treatment.
Protocol:
-
Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP) are treated with this compound, DHT, or a vehicle control.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the PSA gene and a reference gene (e.g., GAPDH, β-actin) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe that allows for the real-time monitoring of DNA amplification.[9][10][11]
-
Data Analysis: The relative expression of PSA mRNA is calculated using the ΔΔCt method, comparing the expression in treated cells to control cells after normalization to the reference gene.
Apoptosis Detection (TUNEL Assay)
Objective: To assess the level of apoptosis (programmed cell death) in prostate cells following treatment with this compound or DHT.
Protocol:
-
Cell/Tissue Preparation: Cells are cultured on slides or tissue sections are prepared and fixed.
-
Permeabilization: The cells/tissues are permeabilized to allow entry of the labeling enzyme.
-
TUNEL Reaction: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., with biotin or a fluorophore). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[12][13][14][15]
-
Detection:
-
If biotin-dUTP is used, a secondary detection step with streptavidin-HRP and a chromogenic substrate (e.g., DAB) is performed for light microscopy.
-
If a fluorescently labeled dUTP is used, the samples are visualized using fluorescence microscopy.
-
-
Quantification: The percentage of TUNEL-positive (apoptotic) cells is determined by counting under a microscope.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and DHT on prostate cancer cells.
Conclusion
The available experimental data consistently demonstrates that this compound has a significantly weaker androgenic effect on prostate tissue compared to DHT. This is primarily attributed to its low binding affinity for the androgen receptor. While DHT is a potent stimulator of prostate cell proliferation and PSA gene expression, this compound shows minimal activity in these areas. This "prostate-sparing" characteristic makes this compound and similar compounds subjects of ongoing research for potential therapeutic applications where anabolic effects are desired without the adverse androgenic effects on the prostate. Further direct comparative studies are warranted to fully elucidate the nuanced molecular mechanisms of this compound in prostate cells and to comprehensively evaluate its safety and efficacy profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen-induced prostate-specific antigen gene expression is mediated via dihydrotestosterone in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrotestosterone enhances castration-resistant prostate cancer cell proliferation through STAT5 activation via glucocorticoid receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Apoptosis in Prostate Cancer Cells by Androgens Is Mediated through Downregulation of c-Jun N-terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. Real-time quantitative RT-PCR assay of prostate-specific antigen and prostate-specific membrane antigen in peripheral blood for detection of prostate cancer micrometastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. idtdna.com [idtdna.com]
- 12. The TUNEL detection principle and experimental summary of cell apoptosis [elabscience.com]
- 13. biotna.net [biotna.net]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Comparative Analysis of Bolandiol's Binding Affinity to Androgen Receptor Subtypes
This guide provides a detailed comparison of the relative binding affinity of Bolandiol (also known as 19-nortestosterone 3β,17β-diol) to the androgen receptor (AR), as well as to progesterone (PR) and estrogen (ER) receptor subtypes. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a synthetic anabolic steroid that exhibits a comparatively weak binding affinity for the androgen receptor when contrasted with endogenous androgens like testosterone and dihydrotestosterone (DHT). Notably, it also displays a low but measurable affinity for both progesterone and estrogen receptors, indicating a degree of cross-reactivity. Current research literature on this compound's binding affinity does not differentiate between androgen receptor subtypes such as alpha and beta, as this nomenclature is primarily used for estrogen receptors. Therefore, the data presented herein pertains to the single, well-characterized androgen receptor.
Quantitative Binding Affinity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other relevant androgens in competitive binding assays for the androgen, progesterone, and estrogen receptors. A higher IC50 value is indicative of a lower binding affinity.
| Compound | Androgen Receptor (AR) IC50 (nM) | Progesterone Receptor A (PR-A) IC50 (nM) | Progesterone Receptor B (PR-B) IC50 (nM) | Estrogen Receptor α (ERα) IC50 (nM) | Estrogen Receptor β-1 (ERβ-1) IC50 (nM) |
| This compound | 160 ± 20 | 250 ± 10 | 230 ± 20 | 360 ± 40 | 660 ± 10 |
| Testosterone | 8.0 ± 0.1 | >10,000 | >10,000 | >10,000 | >10,000 |
| Dihydrotestosterone (DHT) | 3.2 ± 0.3 | >10,000 | >10,000 | >10,000 | >10,000 |
| 19-Nortestosterone (19-NT) | 5.0 ± 0.5 | 100 ± 10 | 90 ± 10 | >10,000 | >10,000 |
Data sourced from Attardi et al., 2010.[1]
Experimental Protocols
The binding affinity data presented above was determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Competitive Radioligand Binding Assay for Steroid Receptors
Objective: To determine the in vitro binding affinity of a test compound (e.g., this compound) to a specific steroid receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Purified recombinant human receptor protein (e.g., AR ligand-binding domain, PR-A, PR-B, ERα, ERβ-1).
-
Radioligand: A high-affinity, radiolabeled ligand specific for the receptor of interest (e.g., [³H]-R1881 for AR, [³H]-progesterone for PR, [³H]-estradiol for ER).
-
Test Compounds: this compound and other androgens for comparison.
-
Assay Buffer: Appropriate buffer to maintain protein stability and facilitate binding (e.g., Tris-HCl or HEPES based buffers with additives like glycerol, protease inhibitors, and reducing agents).
-
Scintillation Fluid: For detection of radioactivity.
-
Filter Plates and Harvester: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Reagents:
-
Dilute the receptor preparation to a predetermined optimal concentration in the assay buffer.
-
Prepare serial dilutions of the unlabeled test compounds (e.g., this compound, Testosterone, DHT) and the reference compound (the non-radiolabeled version of the radioligand).
-
Dilute the radioligand to a fixed concentration, typically at or below its dissociation constant (Kd).
-
-
Assay Incubation:
-
In a multi-well plate, add the receptor preparation, the radioligand, and varying concentrations of the test compound or reference compound.
-
Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of the unlabeled reference compound).
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester. The filter will trap the receptor-ligand complexes.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway. In the absence of a ligand, the androgen receptor is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the ligand-receptor complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-regulators and the modulation of target gene transcription.
Experimental Workflow for Competitive Binding Assay
The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a compound to a steroid receptor.
References
A Head-to-Head In Vivo Analysis of Bolandiol and Other Selective Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Bolandiol, a synthetic anabolic steroid, and several non-steroidal Selective Androgen Receptor Modulators (SARMs), including Ostarine (MK-2866), Ligandrol (LGD-4033), S-23, and Testolone (RAD140). The following sections present a detailed analysis of their anabolic and androgenic activities, supported by experimental data from preclinical studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Comparative In Vivo Efficacy: Anabolic vs. Androgenic Activity
The primary goal in the development of SARMs is to dissociate the anabolic effects on muscle and bone from the androgenic effects on reproductive tissues. The following tables summarize the in vivo data from studies in castrated rat models, a standard preclinical model for assessing the efficacy of androgens and SARMs. The data is presented as the percentage of the effect observed in intact control animals, providing a standardized measure for comparison.
Table 1: Comparative Anabolic Activity in Levator Ani Muscle
| Compound | Dosage | Route of Administration | Duration | Anabolic Effect (% of Intact Control) |
| This compound | 0.75 mg/day | Subcutaneous | 7 days | Equipotent to Testosterone[1][2] |
| Ostarine (MK-2866) | 1 mg/day | Subcutaneous | 14 days | ~142%[3] |
| Ligandrol (LGD-4033) | 1 mg/kg/day | Oral | 14 days | Potent anabolic activity[4] |
| S-23 | 0.1 mg/day | Subcutaneous | 14 days | Maintained at intact control level |
| Testolone (RAD140) | 0.3 mg/kg/day | Oral | 14 days | Similar to Testosterone Propionate (0.5 mg/kg)[5] |
Table 2: Comparative Androgenic Activity in Prostate and Seminal Vesicles
| Compound | Dosage | Route of Administration | Duration | Androgenic Effect (Prostate % of Intact Control) | Androgenic Effect (Seminal Vesicles % of Intact Control) |
| This compound | 0.75 mg/day | Subcutaneous | 7 days | Less potent than Testosterone[1][2] | Less potent than Testosterone[1][2] |
| Ostarine (MK-2866) | 1 mg/day | Subcutaneous | 14 days | ~39.2%[3] | ~78.8%[3] |
| Ligandrol (LGD-4033) | 1 mg/kg/day | Oral | 14 days | Weaker partial agonist activity[4] | Not specified |
| S-23 | 0.1 mg/day | Subcutaneous | 14 days | <30% | <30% |
| Testolone (RAD140) | 0.3 mg/kg/day | Oral | 14 days | Less stimulation than Testosterone Propionate (0.5 mg/kg)[5] | Not specified |
Experimental Protocols
The data presented in this guide is derived from preclinical studies utilizing orchidectomized (castrated) rat models. This model is essential for evaluating the direct effects of exogenous androgens and SARMs in the absence of endogenous testosterone.
General Experimental Workflow
The typical experimental design involves the following steps:
-
Animal Model: Male rats (often Sprague-Dawley or Wistar strains) are surgically castrated to remove the primary source of endogenous androgens. A sham-operated group serves as a control.
-
Acclimatization and Treatment: Following a recovery period, the animals are randomly assigned to treatment groups. The compounds are administered daily for a specified duration, typically ranging from 7 to 28 days. Administration routes vary and include subcutaneous injection and oral gavage.
Figure 1: A generalized experimental workflow for in vivo SARM studies in castrated rat models.
Signaling Pathways
The anabolic effects of this compound and other SARMs are primarily mediated through the activation of the androgen receptor (AR). Upon ligand binding, the AR translocates to the nucleus and modulates the transcription of target genes, leading to increased protein synthesis and muscle hypertrophy. A key downstream signaling pathway implicated in these effects is the PI3K/Akt/mTOR pathway.
General Androgen Receptor Signaling Pathway in Muscle Hypertrophy
Figure 2: Simplified signaling cascade for androgen and SARM-induced muscle hypertrophy.
This compound's Multifaceted Receptor Interaction
This compound, a synthetic anabolic steroid, exhibits a broader receptor binding profile compared to non-steroidal SARMs. While it binds to the androgen receptor, it also shows low affinity for progestin and estrogen receptors.[1][2] This multi-receptor interaction may contribute to its unique in vivo activity profile.
Figure 3: this compound's interaction with multiple steroid hormone receptors.
Conclusion
The in vivo data from preclinical studies in castrated rat models demonstrate that both this compound and the non-steroidal SARMs investigated exhibit anabolic activity. A key differentiator lies in their tissue selectivity. Non-steroidal SARMs like Ostarine, Ligandrol, S-23, and RAD140 generally show a more favorable anabolic-to-androgenic ratio, with more pronounced effects on muscle tissue relative to their impact on the prostate and seminal vesicles. This compound, while equipotent to testosterone in stimulating the levator ani muscle, displays less androgenic activity than testosterone but interacts with a broader range of steroid receptors.
This comparative guide highlights the distinct pharmacological profiles of these compounds, providing a foundation for further research and development in the pursuit of tissue-selective anabolic agents. The detailed experimental protocols and signaling pathway diagrams offer a framework for designing and interpreting future in vivo studies in this promising area of therapeutics.
References
- 1. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurodiagnostico.com [eurodiagnostico.com]
- 4. vikingtherapeutics.com [vikingtherapeutics.com]
- 5. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Bolandiol and its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anabolic-androgenic steroid Bolandiol and its ester derivatives, with a focus on their efficacy as anabolic agents. The information presented is intended for an audience with a professional background in pharmacology, endocrinology, and drug development.
Introduction
This compound, also known as 19-nor-4-androstenediol, is a synthetic anabolic-androgenic steroid (AAS) that has been investigated for its potential to increase lean body mass and bone mineral density.[1][2][3] Unlike many other AAS, this compound was never marketed for medical use.[4] However, its dipropionate ester, this compound dipropionate, has been available commercially under brand names such as Anabiol and Storinal.[5][6] This guide will delve into the available experimental data to compare the efficacy of this compound and its esterified form, highlighting key differences in their pharmacological profiles.
Mechanism of Action
This compound exerts its effects through interaction with various steroid hormone receptors. It binds to the androgen receptor (AR), albeit with a lower affinity compared to testosterone, dihydrotestosterone (DHT), and 19-nortestosterone (19-NT).[1][2][3] Notably, this compound also exhibits weak binding to and activation of estrogen receptors (ERα and ERβ) and progestin receptors (PR-A and PR-B).[1][2][3] This broader receptor interaction profile distinguishes it from many other AAS and may contribute to its unique tissue-selective effects.
The primary mechanism of action for anabolic effects is through the activation of the androgen receptor in skeletal muscle tissue, leading to increased protein synthesis and muscle growth. The androgenic effects, on the other hand, are mediated by AR activation in tissues such as the prostate and seminal vesicles.
Figure 1: this compound's interaction with steroid hormone receptors.
Quantitative Efficacy Comparison
While direct comparative studies between this compound and its ester derivatives are scarce in publicly available literature, we can analyze the data for this compound and infer the expected properties of its esters based on established pharmacological principles of steroid esterification. Esterification of anabolic steroids is a common strategy to prolong their duration of action by slowing their release from the injection site.
Receptor Binding Affinity
The following table summarizes the in vitro binding affinity of this compound to various steroid receptors, as determined by competitive binding assays.
| Compound | Receptor | Relative Binding Affinity (RBA) (%) |
| This compound | Androgen Receptor (AR) | 4-9% (compared to T, DHT, 19-NT)[1][2] |
| Estrogen Receptor α (ERα) | 3% (compared to E2)[1][2] | |
| Estrogen Receptor β (ERβ) | 1% (compared to E2)[1][2] | |
| Progestin Receptor (PR) | 1% (compared to progesterone)[1][2] | |
| T = Testosterone, DHT = Dihydrotestosterone, 19-NT = 19-Nortestosterone, E2 = Estradiol |
Note: Data for this compound dipropionate is not available. As an ester, this compound dipropionate is a pro-drug and would not be expected to bind to receptors until it is hydrolyzed to free this compound in the body.
In Vivo Anabolic and Androgenic Activity (Hershberger Assay)
The Hershberger assay in castrated male rats is a standard method to assess the anabolic (myotrophic) and androgenic properties of a substance. The anabolic activity is measured by the increase in the weight of the levator ani muscle, while androgenic activity is determined by the weight increase of the ventral prostate and seminal vesicles.
| Compound | Anabolic Activity (Levator Ani Growth) | Androgenic Activity (Prostate/Seminal Vesicle Growth) | Anabolic-to-Androgenic Ratio |
| This compound | Equipotent to Testosterone[1][3] | Less potent than Testosterone[1][3] | Favorable (Tissue Selective)[1] |
| This compound dipropionate | Data not available | Data not available | Data not available |
Although quantitative data for this compound dipropionate is not available, it is expected to exhibit a similar anabolic-to-androgenic ratio to this compound once hydrolyzed to the active form. The primary difference would be in its pharmacokinetics, leading to a more sustained effect.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a compound to the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT) for binding to the androgen receptor, typically sourced from rat prostate cytosol or a recombinant source.
Materials:
-
Radiolabeled androgen ([³H]-Mibolerone or [³H]-DHT)
-
Unlabeled test compound (this compound)
-
Androgen receptor preparation (e.g., rat ventral prostate cytosol)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In assay tubes, combine the androgen receptor preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound.
-
Include control tubes for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled androgen).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., using dextran-coated charcoal or filtration).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
The Ki (inhibition constant) can then be calculated from the IC50 value.
Figure 2: Workflow for an Androgen Receptor Competitive Binding Assay.
Hershberger Assay for Anabolic and Androgenic Activity
This in vivo assay is a well-established method for assessing the anabolic and androgenic properties of chemical substances.
Principle: The assay utilizes immature, castrated male rats. Castration removes the primary source of endogenous androgens, making the androgen-dependent tissues (levator ani muscle, ventral prostate, seminal vesicles) highly sensitive to exogenous androgenic substances.
Procedure:
-
Immature male rats are castrated.
-
After a recovery period, the animals are treated with the test substance (e.g., this compound) daily for a set period (typically 7-10 days). A vehicle control group and a positive control group (treated with a reference androgen like testosterone propionate) are included.
-
At the end of the treatment period, the animals are euthanized, and the target tissues (levator ani muscle, ventral prostate, and seminal vesicles) are carefully dissected and weighed.
-
The weights of these tissues from the treated groups are compared to those of the control groups to determine the anabolic (myotrophic) and androgenic activity of the test substance.
Figure 3: Workflow of the Hershberger Assay.
Discussion and Conclusion
The available evidence indicates that this compound is a weak androgen with a favorable anabolic-to-androgenic ratio, demonstrating anabolic effects comparable to testosterone at equimolar doses while having less impact on androgenic tissues like the prostate.[1][3] Its unique profile of interacting with estrogen and progestin receptors may also contribute to its overall pharmacological effects.
While direct experimental data for this compound dipropionate is lacking, the principles of steroid pharmacology suggest that it would act as a long-acting pro-drug of this compound. The dipropionate ester would be expected to be hydrolyzed in the body to release the active this compound, leading to a more sustained duration of action compared to the unesterified parent compound. This would likely translate to a requirement for less frequent administration to maintain stable blood levels of the active hormone.
For drug development professionals, the key takeaways are:
-
This compound exhibits tissue-selective anabolic activity, which could be a desirable characteristic for therapeutic applications where androgenic side effects are a concern.
-
The esterification of this compound to this compound dipropionate is a viable strategy to enhance its duration of action, a critical factor for clinical utility.
-
Further research is warranted to directly compare the pharmacokinetic and pharmacodynamic profiles of this compound and its various ester derivatives to fully elucidate their therapeutic potential. This should include head-to-head studies evaluating their anabolic and androgenic potency and duration of effect.
This guide highlights the current state of knowledge regarding the efficacy of this compound and its ester derivatives. The need for direct comparative studies is evident to enable a more definitive assessment of their relative therapeutic indices.
References
- 1. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound dipropionate - Wikipedia [en.wikipedia.org]
- 6. This compound dipropionate [medbox.iiab.me]
Unraveling Tissue-Specific Gene Expression: A Comparative Guide to Bolandiol's Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bolandiol's impact on tissue-specific gene expression. Due to the limited availability of public transcriptomic data on this compound, this guide leverages available data from its close structural and metabolic relative, Nandrolone, to provide valuable insights into the potential genomic impact of this class of anabolic-androgenic steroids.
This compound (19-nortestosterone-3β,17β-diol) is a synthetic anabolic steroid known for its tissue-selective properties, promoting muscle and bone growth with reduced androgenic effects on reproductive tissues compared to testosterone.[1][2][3][4] This tissue selectivity is attributed to its unique interactions with multiple steroid hormone receptors, including the androgen receptor (AR), estrogen receptor (ER), and progesterone receptor (PR), albeit with lower affinity than other androgens.[2][3][4] The precise downstream gene expression changes that mediate these tissue-specific effects are of significant interest for therapeutic development.
This guide explores the known mechanisms of this compound and presents a comparative analysis of gene expression changes induced by Nandrolone in different tissues, offering a proxy for understanding this compound's potential genomic signature.
Comparative Analysis of Gene Expression Changes
Muscle Tissue: Anabolic Effects and Atrophy Prevention
A study utilizing Affymetrix microarrays on denervated mouse gastrocnemius muscle revealed that Nandrolone selectively alters the expression of numerous genes over time to prevent atrophy.[1][5]
Table 1: Differentially Expressed Genes in Denervated Mouse Muscle Treated with Nandrolone [1][5]
| Time Point | Total Genes Altered | Key Upregulated Genes | Key Downregulated Genes | Associated Biological Functions |
| 7 Days | 124 | - | DEAH (Asp-Glu-Ala-His) box polypeptide 36, BTG2, BCL6_PREDICTED | RNA processing, Transcriptional regulation |
| 35 Days | 122 | ApoD | FOXO1, REDD2, RCAN2, Dicer 1 | Inhibition of muscle atrophy, Regulation of protein synthesis, Wnt signaling |
Note: This table summarizes key findings and is not an exhaustive list of all differentially expressed genes.
Liver Tissue: Metabolic Impact
An RNA-sequencing analysis of liver samples from pigs treated with Nandrolone esters identified a significant number of differentially expressed genes (DEGs), highlighting its impact on hepatic metabolism.[6]
Table 2: Differentially Expressed Genes in Pig Liver Treated with Nandrolone [6]
| Treatment Group | Total DEGs Identified | Key Gene Clusters | Associated Biological Functions |
| Nandrolone Esters | 491 | A smaller sub-cluster of 143 DEGs was identified as a distinct transcriptional signature. | Metabolic pathways, Steroid hormone biosynthesis |
Note: The specific upregulated and downregulated genes from this study require access to the GEO dataset GSE233177 for a detailed summary.
Experimental Protocols
The following are summaries of the methodologies used in the cited studies for Nandrolone. These protocols can serve as a template for designing future studies to validate the tissue-specific gene expression changes of this compound.
Microarray Analysis of Denervated Mouse Muscle[1][5]
-
Animal Model: Male Wistar-Hannover rats underwent sciatic nerve transection to induce denervation of the gastrocnemius muscle.
-
Drug Administration: Nandrolone or a vehicle was administered starting either on the day of surgery or 29 days post-surgery.
-
Tissue Collection: Gastrocnemius muscles were collected 7 days after the initiation of treatment.
-
RNA Extraction: Total RNA was extracted from the muscle tissue.
-
Microarray Analysis: Gene expression profiling was performed using Affymetrix microarrays.
-
Data Analysis: The microarray data was filtered to identify genes with significant changes in expression in response to Nandrolone treatment.
RNA-Sequencing of Pig Liver[6]
-
Animal Model: Clinically healthy 90-day-old pigs were used in the study.
-
Drug Administration: Animals were treated with Nandrolone esters.
-
Tissue Collection: Liver samples were collected at the end of the treatment trial.
-
RNA Extraction and Library Preparation: Total RNA was extracted from the liver samples, and RNA-seq libraries were prepared.
-
Sequencing: The libraries were sequenced to generate fastq files.
-
Data Analysis: The RNA-seq data was analyzed to identify differentially expressed genes between the Nandrolone-treated and control groups.
Signaling Pathways and Mechanisms of Action
This compound's tissue selectivity is likely a result of its complex interaction with multiple signaling pathways.
Multi-Receptor Activation
This compound binds to AR, ER, and PR, which can trigger diverse downstream signaling cascades in a tissue-dependent manner.[2][3][4] The relative expression levels of these receptors and their co-regulators in different tissues can influence the net effect of this compound.
This compound's multi-receptor signaling pathway.
Nandrolone's Anabolic Signaling in Muscle
Nandrolone's effects on muscle are mediated through the androgen receptor, which in turn influences several downstream pathways crucial for muscle growth and maintenance.
Nandrolone's signaling in muscle atrophy.
Experimental Workflow for Gene Expression Analysis
The general workflow for analyzing tissue-specific gene expression changes involves several key steps, from sample collection to data interpretation.
Gene expression analysis workflow.
References
- 1. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNAseq Analysis of Livers from Pigs Treated with Testosterone and Nandrolone Esters: Selection and Field Validation of Transcriptional Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Bolandiol and Other 19-Norsteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Bolandiol with other notable 19-norsteroids, including nandrolone and trestolone. The information is compiled from various scientific studies to offer an objective overview supported by experimental data, aiding in research and development efforts within endocrinology and pharmacology.
Overview of 19-Norsteroids
19-Norsteroids are a class of synthetic anabolic-androgenic steroids (AAS) derived from testosterone. The defining structural feature of this class is the absence of a methyl group at the C-19 position, which generally enhances the anabolic (muscle-building) properties and reduces the androgenic (masculinizing) effects compared to testosterone.[1] This structural modification also influences their binding to various steroid receptors and their metabolic fate.[1]
Comparative Biological Activity
The biological activity of this compound and other 19-norsteroids is multifaceted, involving interactions with multiple steroid hormone receptors, including the androgen receptor (AR), progesterone receptor (PR), and estrogen receptor (ER).
Receptor Binding Affinity
The affinity of these compounds for steroid receptors is a key determinant of their biological effects. This compound exhibits a unique profile, binding to AR, PR, and ER, albeit with lower affinity compared to other androgens for the AR.
Table 1: Comparative Receptor Binding Affinity of this compound and other 19-Norsteroids
| Compound | Androgen Receptor (AR) RBA (%) | Progesterone Receptor (PR) RBA (%) | Estrogen Receptor (ERα) RBA (%) | Estrogen Receptor (ERβ) RBA (%) |
| This compound | 2-6% (of standards)[2] | Low, but measurable (~1% of progesterone)[2] | ~3% (of E2)[2] | ~1% (of E2)[2] |
| Nandrolone (19-NT) | Higher than Testosterone[3][4] | ~22% (of progesterone)[5] | Does not bind[2] | Not specified |
| Trestolone (MENT) | 2-3 times higher than Testosterone[6] | Potent agonist, comparable to or greater than progesterone[6] | Weak estrogenic activity via its metabolite 7α-methylestradiol[6][7] | Not specified |
| Testosterone (T) | Standard (100%) | Does not bind[2] | Does not bind[2] | Does not bind[2] |
| Dihydrotestosterone (DHT) | Higher than Testosterone[3] | Does not bind[2] | Does not bind[2] | Does not bind[2] |
RBA: Relative Binding Affinity. The standards used for comparison in the cited studies were typically high-affinity ligands for each respective receptor (e.g., Testosterone or DHT for AR, Progesterone for PR, and Estradiol (E2) for ER).
Anabolic and Androgenic Activity
The ratio of anabolic to androgenic activity is a critical parameter for evaluating the therapeutic potential of these compounds. This compound demonstrates a favorable dissociation of anabolic and androgenic effects in vivo.
Table 2: Anabolic and Androgenic Activity in Preclinical Models
| Compound | Anabolic Activity (Levator Ani Muscle Growth) | Androgenic Activity (Prostate/Seminal Vesicle Growth) | Anabolic-to-Androgenic Ratio |
| This compound | Equipotent to Testosterone in immature castrate rats[2][8] | Less potent than Testosterone in immature castrate rats[2][8] | High |
| Nandrolone (19-NT) | High[5] | Low[5] | 3:1 to 16:1 (in rodents)[5] |
| Trestolone (MENT) | Very high[6] | High, but with a very high anabolic-to-androgenic ratio[6] | 2300:650[9] |
| Testosterone (T) | Standard | Standard | ~1:1[5] |
Signaling Pathways
The biological effects of 19-norsteroids are primarily mediated through their interaction with intracellular steroid receptors. Upon ligand binding, the receptor-steroid complex translocates to the nucleus and binds to hormone response elements (HREs) on the DNA, thereby modulating the transcription of target genes.
References
- 1. Norsteroid - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Nandrolone - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Trestolone - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of this compound (19-nortestosterone-3beta,17beta-diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. swolverine.com [swolverine.com]
Distinguishing Endogenous vs. Exogenous Bolandiol Metabolites in Doping Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for distinguishing between endogenous and exogenous metabolites of Bolandiol (19-norandrostenediol), a critical challenge in anti-doping science. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of appropriate detection strategies.
Introduction
This compound, also known as 19-nor-4-androstenediol, is an anabolic-androgenic steroid (AAS) prohibited by the World Anti-Doping Agency (WADA).[1] It is a metabolic precursor to nandrolone (19-nortestosterone), and its administration leads to an increased urinary excretion of nandrolone metabolites, primarily 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[2][3] A significant challenge in doping control is that nandrolone and its metabolites can be produced endogenously, albeit typically at very low concentrations.[4] This guide details the metabolic pathways and compares the analytical techniques used to differentiate between internal (endogenous) production and external (exogenous) administration.
Metabolic Pathways: Endogenous vs. Exogenous
Exogenous administration of this compound leads to its conversion to nandrolone via the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme.[1][5] Nandrolone is then extensively metabolized, primarily through reduction of the A-ring, to form 19-NA and 19-NE, which are then conjugated with glucuronic acid or sulfate for urinary excretion.[2][3]
Endogenous production of nandrolone is considered a minor pathway in steroid metabolism. It is hypothesized to occur as a side reaction during the aromatization of testosterone to estradiol.[4] This endogenous production can be influenced by physiological conditions such as pregnancy.[4]
Comparison of Analytical Methods
The detection and confirmation of this compound/nandrolone metabolite abuse involve a multi-step analytical approach. Initial screening is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, to definitively distinguish between endogenous and exogenous sources, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the gold standard.[3]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) |
| Principle | Separates and identifies volatile and thermally stable compounds after derivatization. | Separates compounds based on polarity and identifies them by mass-to-charge ratio. Can analyze conjugated metabolites directly.[2][6] | Measures the ratio of carbon-13 to carbon-12 (¹³C/¹²C) in metabolites.[7][8] |
| Sample Prep | Requires enzymatic hydrolysis and chemical derivatization.[9] | Simpler workflow, can directly analyze conjugated metabolites, reducing sample preparation time.[2][6] | Extensive purification is required, often involving HPLC fractionation, to isolate pure analytes.[10][11] |
| Primary Use | Routine screening and quantification of nandrolone metabolites (e.g., 19-NA, 19-NE).[3] | Screening and quantification, particularly for both free and conjugated metabolites.[6] | Confirmatory analysis to differentiate between endogenous and exogenous sources of steroids.[3][7] |
| Key Advantage | Well-established and robust method for screening.[2] | High throughput and sensitivity, with simpler sample preparation.[6] | The only WADA-approved method to definitively determine the origin of a steroid.[3][8] |
| Limitation | Cannot distinguish between endogenous and exogenous sources. Hydrolysis and derivatization steps can be time-consuming.[6] | May have lower chromatographic resolution for some isomers compared to GC. | Labor-intensive, requires specialized equipment, and is not suitable for high-throughput screening.[12] |
| Typical LOQ | <1 ng/mL[2][6] | <1 ng/mL[6] | Not applicable for quantification in the same manner; focuses on isotope ratios. |
Table 1: Comparison of Analytical Methods for this compound Metabolite Analysis.
Quantitative Data Summary
The World Anti-Doping Agency (WADA) has established a threshold for 19-NA in urine. Concentrations above this level are considered suspicious and trigger confirmatory procedures.
| Analyte | Matrix | Endogenous Concentration | WADA Threshold for Males |
| 19-Norandrosterone (19-NA) | Urine | Typically very low, but can fluctuate.[4] | 2 ng/mL[4][9] |
| 19-Noretiocholanolone (19-NE) | Urine | Variable | No specific threshold, but its presence is considered along with 19-NA.[2] |
Table 2: Urinary Concentrations and Thresholds for Nandrolone Metabolites.
Experimental Protocols
Protocol 1: Quantitative Analysis of Nandrolone Metabolites by GC-MS
This protocol is adapted from established methods for the analysis of nandrolone metabolites.[2][9]
-
Sample Preparation:
-
To 5 mL of urine, add an internal standard (e.g., Methyltestosterone).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the steroids.
-
Elute the steroids and evaporate the solvent to dryness.
-
-
Hydrolysis:
-
Reconstitute the residue in a phosphate buffer (pH 7.0).
-
Add β-glucuronidase from E. coli to deconjugate the metabolites.[2]
-
Incubate at an appropriate temperature and duration.
-
-
Extraction:
-
Extract the hydrolyzed metabolites with n-pentane.
-
Evaporate the organic layer to dryness.
-
-
Derivatization:
-
Add a derivatizing agent (e.g., MSTFA/NH4I/Ethanethiol) to create trimethylsilyl (TMS) derivatives of the metabolites.[9]
-
Incubate to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification.
-
Protocol 2: Confirmatory Analysis by GC-C-IRMS
This protocol outlines the general steps for GC-C-IRMS analysis to determine the origin of 19-NA.[11][12]
-
Initial Screening:
-
Sample Purification:
-
Perform enzymatic hydrolysis and extraction as described in the GC-MS protocol.
-
Further purify the extract using High-Performance Liquid Chromatography (HPLC) to isolate 19-NA and an endogenous reference compound (ERC), such as pregnanediol.[11] This step is crucial to remove any interfering substances.
-
-
Derivatization:
-
Derivatize the purified fractions to make them amenable to gas chromatography.
-
-
GC-C-IRMS Analysis:
-
Inject the derivatized sample into the GC-C-IRMS system.
-
The analytes are separated on the GC column and then combusted in an oxidation reactor to convert them to CO2 gas.
-
The isotope ratio mass spectrometer measures the ¹³C/¹²C ratio of the CO2 gas for both the 19-NA and the ERC.
-
-
Data Interpretation:
-
The ¹³C/¹²C ratio is expressed as a delta value (δ¹³C) in per mil (‰). Synthetic steroids, typically derived from C3 plants, have a more negative δ¹³C value than endogenous steroids.[7]
-
A significant difference between the δ¹³C value of 19-NA and the ERC is indicative of the administration of an exogenous steroid.[13]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review [mdpi.com]
- 4. Studies related to the metabolism of endogenously produced nandrolone and exogenously administered nandrolone precursors | World Anti Doping Agency [wada-ama.org]
- 5. Mechanism of Action of this compound (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. Metabolism of boldione in humans by mass spectrometric techniques: detection of pseudoendogenous metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 13. iris.uniroma1.it [iris.uniroma1.it]
Safety Operating Guide
Proper Disposal of Bolandiol: A Guide for Laboratory Professionals
Disclaimer: Bolandiol is classified as an anabolic steroid and is a controlled substance. The disposal of controlled substances is strictly regulated. This document provides general guidance based on regulations for similar substances. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations, including those set forth by the Drug Enforcement Administration (DEA).
The proper disposal of this compound is a critical component of laboratory safety and regulatory compliance. As an anabolic steroid, this compound falls under the category of controlled substances, and its disposal is governed by stringent regulations to prevent diversion and environmental contamination. The primary responsibility for the disposal of such substances lies with the Principal Investigator (PI) or the DEA registrant who acquired them.[1][2]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures for this compound
The preferred and most compliant method for disposing of unwanted or expired this compound is through a DEA-registered reverse distributor.[2][3][4] On-site destruction is a less common alternative that is subject to strict procedural and documentation requirements.
Method 1: Disposal via a Reverse Distributor (Recommended)
-
Segregation and Storage: Securely store any expired, unused, or unwanted this compound in a locked cabinet or safe, separate from active stock, until it is ready for disposal.[1] All materials must be clearly labeled.
-
Contact a Reverse Distributor: Identify and contact a DEA-authorized reverse distributor. Your institution's EHS office can likely provide a list of approved vendors.[2]
-
Documentation for Transfer: Since anabolic steroids are classified as Schedule III controlled substances, the transfer to a reverse distributor is documented via an invoice.[2][3] This record must include the date of transfer, the name, address, and DEA registration number of the reverse distributor, and the quantity of this compound being transferred.[5]
-
Packaging and Shipment: Package the this compound for shipment according to the reverse distributor's instructions and Department of Transportation (DOT) regulations.
-
Record Keeping: Retain all records of the transfer for a minimum of two years.[3][6] The reverse distributor is responsible for the ultimate destruction of the substance and for completing a DEA Form 41 (Registrants Inventory of Drugs Surrendered). They should provide you with a copy of this form for your records.[5]
Method 2: On-Site Destruction (Where Permitted)
On-site destruction must render the this compound "non-retrievable," meaning it is permanently altered in its physical or chemical state and cannot be reused.[4] This method should only be undertaken in strict accordance with institutional policies and DEA regulations.
-
Consult Institutional Policy: Before proceeding, confirm that on-site destruction is permitted by your institution. Many research facilities mandate the use of a reverse distributor.
-
Complete DEA Form 41: The DEA registrant must complete a DEA Form 41, detailing the inventory of drugs to be destroyed.[4][6]
-
Secure Witness(es): The destruction process must be witnessed by at least two authorized employees of the registrant.[4] Some institutions may require the presence of an EHS representative and/or a police officer.[6]
-
Render the Substance Non-Retrievable: This can be achieved through methods such as incineration or by using a commercially available chemical digestion system (e.g., a denaturing kit containing activated carbon).[7] The chosen method must be sufficient to render the substance unusable.[4]
-
Final Disposal of Residue: Once the this compound has been rendered non-retrievable, the resulting residue may be disposed of as chemical waste through your institution's EHS department.[4]
-
Record Keeping: The completed and signed DEA Form 41 must be maintained by the registrant for at least two years and be available for inspection. It does not typically need to be submitted to the DEA unless requested.[4]
Disposal of Empty Containers and Contaminated Materials
-
Empty Containers: Empty bottles or vials that previously contained this compound should be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent). The rinseate must be collected and disposed of as hazardous chemical waste.[2] After rinsing, deface the label and dispose of the container in accordance with institutional guidelines.
-
Contaminated Labware: Any labware, gloves, or other materials contaminated with this compound should be collected in a designated hazardous waste container and managed through your institution's EHS program.
Data Presentation: Regulatory and Procedural Summary
As specific quantitative data for this compound disposal is not available, the following table summarizes the key regulatory and procedural requirements for the disposal of a Schedule III controlled substance in a laboratory setting.
| Requirement | Specification | Source |
| Responsible Party | DEA Registrant (Principal Investigator) | [1][2] |
| Primary Disposal Method | Transfer to a DEA-Registered Reverse Distributor | [2][3][4] |
| Transfer Documentation | Invoice (for Schedule III-V substances) | [2][3] |
| Destruction Documentation | DEA Form 41 (Registrants Inventory of Drugs Surrendered) | [4][6] |
| Record Retention Period | Minimum of 2 years | [3][6] |
| On-Site Destruction Standard | Must render the substance "non-retrievable" | [4] |
| Witness Requirement (On-Site) | Minimum of two authorized individuals | [4] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not cited in publicly available literature. The procedures for rendering anabolic steroids non-retrievable are performance-based, focusing on the outcome (i.e., the substance is unusable and cannot be readily recovered) rather than a specific, universal protocol. Commercially available denaturing kits provide protocols for their use, which typically involve mixing the pharmaceutical waste with the kit's contents.[7] For incineration, the protocols are determined by the licensed medical incineration facility.[8]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. Disposal of Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
- 2. Controlled Substance Waste [ehs.tcu.edu]
- 3. unthsc.edu [unthsc.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Controlled Substances - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Bolandiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Bolandiol. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from data on the closely related anabolic steroid, Nandrolone, to which this compound is a metabolic precursor, and general best practices for handling hazardous pharmaceutical compounds.
Immediate Safety Precautions
This compound is a synthetic anabolic-androgenic steroid and should be handled with care to avoid exposure.[1] It is suspected to have carcinogenic properties and may cause damage to fertility or an unborn child.[2] Prolonged or repeated exposure can cause organ damage.[2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with powder-free nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Gown | Disposable, back-closing gown made of a low-permeability fabric. | Protects the body from contamination and prevents the transfer of the compound outside the work area. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust, aerosols, and splashes. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling powders or creating aerosols. | Prevents inhalation of the compound. |
Operational Handling Plan
A structured workflow is essential to minimize exposure and ensure safety during the handling of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3]
-
The storage container should be tightly closed.[3]
Preparation and Handling:
-
All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any dust or aerosols.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use dedicated equipment (e.g., spatulas, weighing paper) for handling this compound.
-
Wash hands thoroughly after handling, even if gloves were worn.
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
The following diagram illustrates the logical workflow for safely handling this compound:
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Categorization:
-
Contaminated PPE and materials: Gloves, gowns, weighing papers, and other disposable materials that have come into contact with this compound should be considered hazardous waste.
-
Unused this compound: Unused or expired this compound is considered pharmaceutical waste.
Disposal Procedures:
-
Contaminated Materials: Place all contaminated disposable materials in a clearly labeled, sealed hazardous waste container.
-
Unused this compound: Do not dispose of unused this compound down the drain or in the regular trash.[5][6] It should be disposed of as hazardous chemical waste. The preferred method is through a licensed hazardous waste disposal company or a community drug take-back program.[5][6]
-
If a take-back program is not available, the unused drug can be mixed with an undesirable substance like cat litter or used coffee grounds, placed in a sealed plastic bag, and then disposed of in the household trash.[7]
Quantitative Data Summary
The following table summarizes key data for Nandrolone, which can be used as a conservative reference for this compound.
| Parameter | Value | Reference Compound |
| Carcinogenicity | Suspected of causing cancer (Category 2) | Nandrolone Decanoate[4] |
| Reproductive Toxicity | May damage fertility or the unborn child | Nandrolone decanoate[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs | Nandrolone decanoate[2] |
Experimental Protocols
Due to the lack of specific experimental protocols for this compound in the search results, a general protocol for the safe handling of a potent powder compound in a laboratory setting is provided.
Protocol: Weighing and Preparing a Solution of a Potent Compound
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface of the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment: analytical balance, weighing paper, spatulas, vials, solvent, and vortex mixer.
-
Don all required PPE as outlined in the table above.
-
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.
-
Record the weight.
-
Carefully fold the weighing paper to contain the powder.
-
-
Solubilization:
-
Transfer the weighed powder into a pre-labeled vial.
-
Using a pipette, add the appropriate solvent to the vial.
-
Securely cap the vial.
-
Vortex the vial until the compound is fully dissolved.
-
-
Cleanup:
-
Dispose of the weighing paper and any other contaminated disposable items in the designated hazardous waste container.
-
Wipe down the spatula and any non-disposable equipment with a suitable solvent and then a decontaminating solution.
-
Clean the work surface of the fume hood.
-
Properly doff and dispose of PPE.
-
Wash hands thoroughly.
-
This comprehensive guide is intended to provide a framework for the safe handling of this compound. Researchers, scientists, and drug development professionals are encouraged to always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to adhere to all applicable local, state, and federal regulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fda.gov [fda.gov]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
